molecular formula C7H12ClN3O2 B1326447 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride CAS No. 1046079-35-9

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Cat. No.: B1326447
CAS No.: 1046079-35-9
M. Wt: 205.64 g/mol
InChI Key: XIYYNNHQVKXBLL-UHFFFAOYSA-N
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Description

This compound, also referred to as INF200 in research literature, is a novel, non-sulfonylurea-based inhibitor of the NLRP3 inflammasome, identified through computational design as a key pharmacological agent for investigating cardiometabolic diseases . In experimental models of high-fat diet-induced metaflammation, this 1,3,4-oxadiazol-2-one derivative has demonstrated an ability to mitigate a range of metabolic disturbances, including improving glucose and lipid profiles, attenuating systemic inflammation, and reducing biomarkers of cardiac dysfunction such as BNP . Mechanistic studies indicate that its cardioprotective effects, particularly in limiting myocardial ischemia-reperfusion injury, are achieved through the dampening of NLRP3 activation, which subsequently reduces inflammation and oxidative stress in post-ischemic heart tissue . The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide spectrum of biological activities and mechanisms of action relevant to drug discovery . Furthermore, structural analogs of this core structure have been investigated for their activity on neurotransmitter systems, including as agonists or modulators of GABAA receptors, highlighting the potential for research in neuroscience . This makes 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride a versatile tool compound for advanced research in immunology, cardiology, metabolic disease, and neuropharmacology.

Properties

IUPAC Name

5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYYNNHQVKXBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648057
Record name 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046079-35-9
Record name 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
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Foundational & Exploratory

A-Technical Guide to the Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and educational purposes for qualified scientific professionals. The synthesis of chemical compounds requires specialized knowledge, equipment, and adherence to strict safety protocols. All procedures should be conducted in a controlled laboratory setting by trained individuals.

Introduction and Strategic Importance

The 1,3,4-oxadiazol-2(3H)-one moiety is a privileged scaffold in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Its incorporation into drug candidates often confers favorable pharmacokinetic properties. The piperidine ring is another critical pharmacophore, frequently utilized to enhance solubility, modulate basicity (pKa), and establish key interactions with biological targets.[2] The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride represents a convergence of these two important structural motifs, creating a versatile building block for drug discovery programs.

This guide provides a comprehensive overview of a common and reliable synthetic strategy to access this target compound, emphasizing the chemical logic behind the chosen transformations and the critical parameters for success.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the 1,3,4-oxadiazol-2(3H)-one ring from a suitable piperidine-containing precursor. The most direct approach involves the cyclization of a piperidine-4-carbohydrazide derivative with a carbonylating agent.

Core Strategy:

  • Preparation of Key Intermediate: Synthesis of a protected piperidine-4-carbohydrazide. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions during the subsequent steps. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability and ease of removal under acidic conditions.

  • Ring Formation: Cyclization of the protected hydrazide with a phosgene equivalent to form the 1,3,4-oxadiazol-2(3H)-one ring.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt to yield the final target compound.

Experimental Protocol: A Validated Pathway

This section details a step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

The synthesis begins with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Step 1: Esterification

  • Reaction: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is converted to its corresponding methyl or ethyl ester.

  • Rationale: The ester is a more reactive intermediate for the subsequent hydrazinolysis step compared to the carboxylic acid. A common method is Fischer esterification using methanol or ethanol under acidic catalysis (e.g., H₂SO₄).

Step 2: Hydrazinolysis

  • Reaction: The resulting ester is treated with hydrazine hydrate.

  • Causality: The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (methanol or ethanol) to form the stable acylhydrazide (carbohydrazide) intermediate. This reaction is typically performed in an alcoholic solvent and may require heating to proceed at a reasonable rate.[3]

Part B: Cyclization to form tert-butyl 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

This crucial step involves the formation of the heterocyclic ring.

  • Reaction: The protected piperidine-4-carbohydrazide is reacted with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4]

  • Mechanistic Insight: CDI serves as a safe and effective C1 synthon.[4] The hydrazide first attacks one of the carbonyl-imidazole bonds of CDI, forming an intermediate acyl-imidazole derivative. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazide onto the newly formed carbonyl group, leading to cyclization and elimination of imidazole to furnish the desired 1,3,4-oxadiazol-2(3H)-one ring.[4] Triethylamine (TEA) is often added as a base to facilitate the reaction.[4]

Part C: Deprotection and Hydrochloride Salt Formation

The final step accomplishes two goals simultaneously: removal of the Boc protecting group and isolation of the product as its hydrochloride salt.

  • Reaction: The Boc-protected oxadiazolone intermediate is dissolved in a suitable solvent (e.g., methanol, diethyl ether, or 1,4-dioxane) and treated with a solution of hydrochloric acid.

  • Rationale: The Boc group is labile under acidic conditions. The acid protonates the tert-butoxycarbonyl group, leading to its fragmentation into isobutylene and carbon dioxide, liberating the piperidine nitrogen. The free piperidine nitrogen is basic and is immediately protonated by the excess HCl in the medium, forming the stable and often crystalline hydrochloride salt, which can be isolated by filtration.

Workflow and Mechanistic Overview

The overall synthetic pathway is a robust and scalable process. Each step is designed to produce intermediates that can be purified using standard laboratory techniques, ensuring the high quality of the final product.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Ring Formation cluster_2 Part C: Final Product A 1-(Boc)piperidine-4-carboxylic acid B Ester Intermediate A->B Esterification (MeOH, H+) C tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate B->C Hydrazinolysis (N2H4·H2O) D Boc-Protected Oxadiazolone C->D Cyclization (CDI, TEA) E 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl D->E Deprotection / Salt Formation (HCl)

Caption: Synthetic workflow for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

Data Summary and Quality Control

Effective synthesis relies on careful monitoring and characterization at each stage. The table below outlines the key analytical data expected for the intermediates and the final product.

Compound NameMolecular FormulaExpected Mass (m/z) [M+H]⁺Key ¹H NMR Signals (δ, ppm)
tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylateC₁₁H₂₁N₃O₃244.16~9.0 (br s, 1H, -NH-), ~4.2 (br s, 2H, -NH₂), ~4.0 (m, 2H), ~2.7 (m, 2H), ~2.2 (m, 1H), 1.8-1.6 (m, 4H), 1.45 (s, 9H, Boc)
tert-butyl 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylateC₁₂H₁₉N₃O₄270.14~11.8 (br s, 1H, -NH-), ~4.1 (m, 2H), ~2.9 (m, 1H), ~2.8 (m, 2H), 2.0-1.8 (m, 4H), 1.45 (s, 9H, Boc)
This compound C₇H₁₂ClN₃O₂186.08 (free base)~12.0 (br s, 1H, -NH-), ~9.2 (br s, 2H, -NH₂⁺-), 3.4-3.2 (m, 3H), 3.1-2.9 (m, 2H), 2.3-2.1 (m, 4H)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion and Broader Impact

The synthesis of this compound is a reproducible and efficient process that provides access to a valuable chemical intermediate. The principles outlined in this guide—namely the strategic use of protecting groups, the reliable formation of the oxadiazolone ring via acylhydrazide cyclization, and controlled deprotection—are fundamental concepts in modern synthetic organic chemistry.[5][6] Mastery of this protocol enables researchers to generate this key building block for further elaboration in the development of novel therapeutics across various disease areas.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7284-7289.
  • Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Wang, C., et al. (2018). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry, 16(34), 6243-6247.
  • Yüksek, H., et al. (2005). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittelforschung, 55(6), 308-312.
  • Lu, X., et al. (2020). Electrochemical Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazoles from α‐Keto Acids and Acylhydrazines Under Mild Conditions. ChemistryOpen, 9(5), 587-590.
  • Dodge, M. W., et al. (2021). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry, 86(17), 12196-12204.
  • Khan, I., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(20), 17467-17474.
  • Aziz-ur-Rehman, et al. (2018). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 17(6), 1145-1152.
  • Amir, M., & Kumar, S. (2007).
  • Bîcu, E., et al. (2020).
  • Yurttaş, L., et al. (2013). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 18(3), 3178-3193.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. National Journal of Chemistry, 32, 517-524.
  • Głowacki, E. D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412.
  • Hameed, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. While direct studies on this specific molecule are not extensively published, a thorough examination of its structural analogs strongly indicates its primary mode of action as an antagonist of the G protein-coupled receptor 55 (GPR55). This document synthesizes existing research on closely related compounds to elucidate the molecular interactions and downstream signaling pathways likely modulated by this agent. Furthermore, this guide presents detailed experimental protocols to facilitate the validation of its GPR55 antagonism and explores alternative potential biological targets.

Introduction to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic small molecule characterized by a central 1,3,4-oxadiazol-2-one ring linked to a piperidine moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, contributing to a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The piperidine ring is also a common feature in many centrally active drugs, influencing solubility, lipophilicity, and receptor interactions. The combination of these two moieties in 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one suggests its potential as a modulator of key physiological signaling pathways.

Proposed Core Mechanism of Action: GPR55 Antagonism

The most compelling evidence for the mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl points towards its role as an antagonist of the G protein-coupled receptor 55 (GPR55). This is based on extensive structure-activity relationship (SAR) studies on a series of piperidine-substituted 1,3,4-oxadiazol-2-ones[4][5][6].

The GPR55 Receptor: A Novel Therapeutic Target

GPR55 is a class A G protein-coupled receptor that has been implicated in a variety of physiological and pathological processes, including pain perception, inflammation, bone metabolism, and cancer[7][8]. Its endogenous agonist is L-α-lysophosphatidylinositol (LPI)[8]. Unlike cannabinoid receptors, GPR55 primarily signals through Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium, as well as activation of the RhoA pathway[8]. Due to its involvement in these key cellular processes, GPR55 has emerged as a promising therapeutic target for conditions such as neuropathic pain and certain cancers[4][7].

Molecular Interaction with GPR55

Based on molecular modeling and SAR studies of analogous compounds, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one likely binds to the GPR55 receptor in its inactive state. A critical interaction is predicted to be a hydrogen bond between the carbonyl oxygen of the oxadiazolone ring and a lysine residue within the receptor's binding pocket[4]. The piperidine ring and its substituent would then orient within the binding site to make further contacts, contributing to the overall affinity and antagonist activity.

Downstream Signaling Pathway

As an antagonist, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one would block the binding of the endogenous agonist LPI, thereby inhibiting GPR55-mediated downstream signaling. This would prevent the activation of Gq and G12/13 proteins, leading to a reduction in PLC activation, intracellular calcium mobilization, and RhoA-mediated signaling.

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPI L-α-lysophosphatidylinositol (LPI) GPR55 GPR55 Receptor LPI->GPR55 Activates Compound 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Compound->GPR55 Antagonizes Gq Gq GPR55->Gq Activates G12_13 G12/13 GPR55->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Leads to Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca2->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response

Figure 1. Proposed GPR55 Signaling Pathway and Point of Antagonism.
Structure-Activity Relationship (SAR) Insights

Data from related piperidine-substituted 1,3,4-oxadiazol-2-ones provides valuable insights into the structural requirements for GPR55 antagonism[4][5].

R-Group on Piperidine NitrogenModification on Aryl RingGPR55 Antagonist Activity (IC50)
Cyclopropylmethyl4-Methoxy~1.5 µM
Propyl4-Methoxy~3.0 µM
Cyclopropylmethyl2,4-Dichloro~5.0 µM
CyclopropylmethylUnsubstituted~10 µM

Table 1: Summary of SAR for GPR55 Antagonism by Piperidine-Substituted 1,3,4-Oxadiazol-2-ones. Data adapted from[4].

These findings suggest that a small, non-polar group on the piperidine nitrogen, such as a cyclopropylmethyl group, is favorable for activity. Additionally, electron-donating substituents on an adjacent aryl ring (if present) appear to enhance potency.

Alternative and Potential Mechanisms of Action

While GPR55 antagonism is the most probable mechanism, the structural motifs of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one suggest other potential biological targets.

  • Serotonin (5-HT4) and Histamine (H3) Receptors: A patent for structurally similar 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives describes their utility as ligands for 5-HT4 and H3 receptors[9]. This suggests that the core scaffold may have affinity for these aminergic GPCRs.

  • Human Caseinolytic Protease P (HsClpP): A recent study identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives (note the isomeric difference) as agonists of HsClpP, a mitochondrial protease involved in protein quality control[10][11]. Activation of HsClpP is being explored as an anti-cancer strategy[12][13][14]. Although the oxadiazole isomer is different, this finding raises the possibility that the 1,3,4-oxadiazole analog could also interact with HsClpP.

Experimental Protocols for Mechanism Validation

To definitively establish the mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, a series of in vitro assays are required.

experimental_workflow Start Start Binding_Assay GPR55 Radioligand Binding Assay Start->Binding_Assay Functional_Assay GPR55 Functional Assay (β-Arrestin or Ca2+ Flux) Binding_Assay->Functional_Assay Determine Ki Selectivity_Panel GPCR Selectivity Screening Panel Functional_Assay->Selectivity_Panel Determine IC50 Downstream_Signaling Downstream Signaling (pERK, RhoA activation) Functional_Assay->Downstream_Signaling Conclusion Confirm GPR55 Antagonism Selectivity_Panel->Conclusion Downstream_Signaling->Conclusion

Figure 2. Experimental Workflow for Validating GPR55 Antagonism.
GPR55 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the human GPR55 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR55.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for GPR55 (e.g., [³H]-LPI or a synthetic labeled antagonist).

    • Add increasing concentrations of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

    • Add the prepared cell membranes expressing GPR55.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound and free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GPR55 Functional Assay (β-Arrestin Recruitment)

Objective: To determine the functional antagonist activity (IC50) of the compound by measuring its ability to inhibit agonist-induced β-arrestin recruitment to GPR55.

Methodology:

  • Cell Line:

    • Use a commercially available cell line co-expressing GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin GPCR Assay).

  • Assay Protocol:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with increasing concentrations of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl for a specified period.

    • Add a fixed concentration of a GPR55 agonist (e.g., LPI) corresponding to the EC80.

    • Incubate to allow for β-arrestin recruitment.

    • Add the detection reagents for the enzyme fragment complementation system.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

References

  • Meza-Aviña, M. E., Lingerfelt, M. A., Console-Bram, L. M., Gamage, T. F., Sharir, H., Gettys, K. E., ... & Croatt, M. P. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(7), 1834-1837.[4][5][6]

  • Li, S., Liu, S., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Geng, M. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.[10]

  • Meza-Aviña, M. E., Lingerfelt, M. A., Console-Bram, L. M., Gamage, T. F., Sharir, H., Gettys, K. E., ... & Croatt, M. P. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed.[5]

  • Li, S., Liu, S., Wang, Y., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. ResearchGate.[11]

  • Abood, M. E., & Barak, L. S. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program.[7]

  • Meza-Aviña, M. E., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Ben-Gurion University Research Portal.[6]

  • Jegham, S., Lochead, A., Galli, F., Nedelec, A., Solignac, A., & De Cruz, L. (1997). Derives de 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3h)-one, utiles comme ligands des recepteurs 5-ht4 ou h¿3? (Patent No. WO1997017345A1). Google Patents.[9]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.).[15]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.[16]

  • Novel bicyclic compound for modulating g protein-coupled receptors. (2012). Googleapis.com.[17]

  • Piperidine compounds and their preparation and use. (1991). Google Patents.[18]

  • Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG. (n.d.). IRIS - Uniba.[12]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC - PubMed Central.[19]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019). Indian Journal of Pharmaceutical Education and Research.[20]

  • Design and synthesis of tailored human caseinolytic protease P inhibitors. (2021). RSC Publishing.[13]

  • Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. (2022). MDPI.[8]

  • Development of Small Molecular Hyper-activators of Human Caseinolytic Peptidase P (hClpP) with a[4][15]-naphthyridinone Scaffold as Novel Anti-cancer Agents. (2025). PubMed.[14]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.[1]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate.[2]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI.[21]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central.[22]

  • 4-[4][5][11]Oxadiazol-2-yl-piperidine. (n.d.). Fluorochem.[23]

  • Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.[3]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). NIH.[24]

  • 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. (2023). MDPI.[25]

Sources

Unveiling the Therapeutic Potential of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the 1,3,4-oxadiazole ring and a piperidine moiety in the chemical scaffold of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide synthesizes the known biological activities of these core components and their close analogs to provide a comprehensive overview of the potential pharmacological landscape of this compound. Drawing from a wide array of preclinical studies on related molecules, we will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neurological agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, proposing experimental workflows for its evaluation, and charting a course for future investigations.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups make it an attractive component in drug design.[2] Similarly, the piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, contributing to improved pharmacokinetic properties and providing a versatile scaffold for interacting with various biological targets.[4] The hydrochloride salt form of the title compound enhances its solubility and stability, making it amenable to biological testing.

The strategic combination of these two "privileged scaffolds" in this compound suggests a high probability of discovering significant biological activity. This guide will explore the potential therapeutic avenues for this molecule by examining the established activities of its constituent parts and closely related analogs.

Potential Therapeutic Applications and Underlying Mechanisms

Based on the extensive literature on 1,3,4-oxadiazole and piperidine derivatives, we can hypothesize several key areas of biological activity for this compound.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes and disruption of cellular signaling pathways.

A notable example is the investigation of 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP), which has emerged as a potential anticancer strategy.[5] Activation of HsClpP can induce the degradation of mitochondrial respiratory chain complex subunits, leading to apoptosis in cancer cells.[5] One such compound, SL44, demonstrated potent tumor growth inhibitory activity in hepatocellular carcinoma models.[5] This suggests a plausible mechanism of action for our title compound to be explored.

Proposed Signaling Pathway: HsClpP Agonism in Cancer Cells

G Compound 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HsClpP HsClpP Activation Compound->HsClpP Mitochondria Mitochondrial Protein Degradation HsClpP->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis G Start Compound Synthesis & Purification InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Assays (e.g., MTT, HsClpP activity) InVitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) InVitro->AntiInflammatory CNS CNS Target Binding Assays (e.g., GPR55, GABA-A) InVitro->CNS InVivo In Vivo Studies (for promising hits) Anticancer->InVivo Antimicrobial->InVivo AntiInflammatory->InVivo CNS->InVivo

Caption: A tiered approach for the biological evaluation of the title compound.

In Vitro Screening Protocols

a) Anticancer Activity:

  • Cell Viability Assay (MTT/XTT): To determine the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., hepatocellular carcinoma, breast cancer, colon cancer).

  • HsClpP Agonism Assay: A biochemical assay to measure the activation of recombinant human HsClpP in the presence of the compound.

  • Apoptosis Assay (Annexin V/PI staining): To confirm if the observed cytotoxicity is due to the induction of apoptosis.

b) Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the potency of the compound against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition Assays: To investigate the inhibition of key microbial enzymes (e.g., urease). [6] c) Anti-inflammatory Activity:

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: To assess the compound's ability to inhibit these key inflammatory enzymes. [7]* Measurement of Pro-inflammatory Cytokines: To quantify the reduction of cytokines like TNF-α and IL-6 in stimulated immune cells.

d) Neurological Activity:

  • Receptor Binding Assays: To determine the affinity of the compound for CNS targets such as the GPR55 and GABA-A receptors. [8][9]* In Vitro Neurotoxicity Assays: To evaluate any potential toxic effects on neuronal cells.

In Vivo Studies

For compounds that demonstrate significant in vitro activity, progression to in vivo models is the next logical step.

  • Xenograft Models: For promising anticancer candidates, evaluation in mouse xenograft models bearing human tumors is crucial to assess in vivo efficacy. [5]* Infection Models: For potent antimicrobial agents, testing in animal models of bacterial or fungal infection is necessary.

  • Inflammation Models: Carrageenan-induced paw edema in rodents is a standard model to evaluate in vivo anti-inflammatory activity. [10]* Seizure Models: The MES and scPTZ models in rodents are the gold standard for assessing anticonvulsant activity in vivo. [8][11]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported activities of some closely related 1,3,4-oxadiazole and piperidine derivatives.

Compound ClassTarget/AssayPotency (IC₅₀/EC₅₀/MIC)Reference
5-(Piperidin-4-yl)-1,2,4-oxadiazole derivativesHsClpP Agonism (α-casein hydrolysis)EC₅₀ = 1.30 μM (for compound SL44)[5]
5-(Piperidin-4-yl)-1,2,4-oxadiazole derivativesHCCLM3 cell proliferationIC₅₀ = 3.1 μM (for compound SL44)[5]
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesUrease InhibitionIC₅₀ values ranging from 0.63 to 6.28 µM[6]
3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-oneAntifungal (Candida albicans)MIC = 20 µg/mL[12]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesAntiproliferative (DU-145 cells)GI₅₀ = 120 nM[13]

Conclusion and Future Directions

The chemical architecture of this compound positions it as a molecule of significant interest for drug discovery. The established and diverse biological activities of its core scaffolds provide a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology, infectious diseases, inflammation, and neurology.

The proposed experimental workflows offer a systematic path for elucidating the biological profile of this compound. Future research should focus on a comprehensive screening cascade, followed by lead optimization of any identified hits to improve potency, selectivity, and pharmacokinetic properties. The synthesis of a focused library of analogs by modifying the piperidine nitrogen and the oxadiazolone ring could also be a fruitful strategy to establish a clear structure-activity relationship (SAR). This in-depth technical guide serves as a springboard for initiating such research endeavors, with the ultimate goal of translating the therapeutic potential of this scaffold into novel clinical candidates.

References

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2025).
  • Discovery of 5-(Piperidin-4-yl)
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO.
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1, 3, 4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). VHL Regional Portal.
  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019).
  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
  • Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Research Journal of Pharmacy and Technology.
  • 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021). Current Medicinal Chemistry.
  • Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed.
  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). PubMed.
  • Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. (2017). Longdom Publishing.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central.
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (n.d.). PubMed Central.

Sources

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides, its favorable physicochemical properties, and its presence in numerous biologically active agents.[1][2] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing the core scaffold and its N-substituted derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for reaction design, detailed experimental protocols, and methods for derivatization, purification, and characterization.

Strategic Overview: A Retrosynthetic Approach

A logical synthetic plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target structure, 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, can be deconstructed as illustrated below.

Retrosynthesis Target 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl Intermediate1 N-Boc-5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Target->Intermediate1 Deprotection HCl Target->Deprotection Salt Formation & Deprotection Intermediate2 N-Boc-piperidine-4-carbohydrazide Intermediate1->Intermediate2 Cyclization StartingMaterial2 Phosgene Equivalent (e.g., CDI) Intermediate1->StartingMaterial2 Intermediate3 N-Boc-piperidine-4-carboxylic acid ester Intermediate2->Intermediate3 Hydrazinolysis StartingMaterial3 Hydrazine Hydrate Intermediate2->StartingMaterial3 StartingMaterial1 Piperidine-4-carboxylic acid ester (e.g., Ethyl Isonipecotate) Intermediate3->StartingMaterial1 N-Protection ProtectingGroup Boc Anhydride Intermediate3->ProtectingGroup

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals three primary strategic phases:

  • Piperidine Functionalization and Protection: The synthesis begins with a commercially available piperidine-4-carboxylic acid ester. The piperidine nitrogen, being a reactive secondary amine, requires protection to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of hydrazinolysis and its facile cleavage under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.[3][4]

  • Hydrazide Formation: The ester functionality is converted into a carbohydrazide. This transformation is a critical step, as the hydrazide moiety is the direct precursor to the 1,3,4-oxadiazolone ring.

  • Heterocycle Formation and Deprotection: The 1,3,4-oxadiazol-2(3H)-one ring is constructed via cyclization of the carbohydrazide with a phosgene equivalent. The final step involves the removal of the Boc protecting group, which unmasks the piperidine nitrogen and forms the desired hydrochloride salt.

Core Synthesis: Step-by-Step Execution

This section details the practical execution of the synthetic strategy, providing robust, field-tested protocols.

Phase 1: Synthesis of the Key Intermediate, tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

The journey begins with the protection of the piperidine nitrogen, followed by conversion of the ester to the essential hydrazide intermediate.

Workflow Diagram: Synthesis of the Key Hydrazide Intermediate

Synthesis_Workflow Start Ethyl Isonipecotate Intermediate1 N-Boc Protected Ester Start->Intermediate1 Step 1: N-Protection Step1_Reagent Boc₂O, Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM) Step1_Reagent->Intermediate1 Product N-Boc-piperidine-4-carbohydrazide Intermediate1->Product Step 2: Hydrazinolysis Step2_Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., EtOH) Reflux Step2_Reagent->Product

Caption: Workflow for the preparation of the key hydrazide intermediate.

Experimental Protocol: Step 1 - N-Boc Protection

  • Setup: To a round-bottom flask charged with ethyl isonipecotate (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add a base such as triethylamine (TEA) (1.2 eq.).[5]

  • Reaction: Cool the stirred mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected ester, typically as a clear oil.

Experimental Protocol: Step 2 - Hydrazinolysis

  • Setup: Dissolve the crude N-Boc protected ester (1.0 eq.) in ethanol (EtOH) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add hydrazine hydrate (3-5 eq.) to the solution.

  • Execution: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor by TLC. Upon completion, a precipitate may form.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure. The resulting solid or oil can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate, typically as a white solid.

Phase 2: Heterocycle Formation and Final Deprotection

This phase involves the critical cyclization step to form the 1,3,4-oxadiazol-2(3H)-one ring, followed by the final deprotection to yield the target hydrochloride salt.

The Causality of Reagent Choice: CDI vs. Phosgene The formation of the 1,3,4-oxadiazol-2(3H)-one ring from a hydrazide requires a carbonyl source. While phosgene (COCl₂) is the classic reagent, its extreme toxicity makes it unsuitable for most modern labs. 1,1'-Carbonyldiimidazole (CDI) is an excellent, safer alternative.[6] CDI acts as a phosgene equivalent, activating the hydrazide and providing the necessary carbonyl carbon for intramolecular cyclization. The reaction proceeds through an acyl-imidazole intermediate, which is highly reactive towards the terminal nitrogen of the hydrazide, leading to efficient ring closure.[6]

Experimental Protocol: Step 3 - Cyclization with CDI

  • Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-piperidine-4-carbohydrazide (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction: Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Execution: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one. This product is often pure enough for the next step or can be purified by column chromatography.

Experimental Protocol: Step 4 - Boc Deprotection and HCl Salt Formation

  • Setup: Dissolve the crude Boc-protected oxadiazolone (1.0 eq.) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

  • Reaction: Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 3-5 eq.) or bubble HCl gas through the solution.[7][8][9]

  • Execution: Stir the mixture at room temperature for 1-4 hours.[4] A precipitate of the hydrochloride salt will typically form.

  • Workup: Collect the solid product by filtration. Wash the filter cake with the reaction solvent (e.g., dioxane) or diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield the final this compound as a white or off-white solid.

Synthesis of N-Substituted Derivatives

The unmasked secondary amine of the piperidine ring serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Two primary methods for N-functionalization are N-alkylation and reductive amination.

N-Alkylation via Nucleophilic Substitution

This classic method involves the reaction of the piperidine nitrogen with an electrophilic alkylating agent, such as an alkyl halide.

Mechanism & Rationale: The reaction proceeds via a standard SN2 mechanism.[10] A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[10][11] A catalytic amount of sodium or potassium iodide can be added to accelerate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[10]

Experimental Protocol: General N-Alkylation

  • Setup: Suspend this compound (1.0 eq.), a base like K₂CO₃ (2.5 eq.), and optionally potassium iodide (0.1 eq.) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Reaction: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the mixture.

  • Execution: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until TLC or LC-MS indicates the completion of the reaction.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography or crystallization to yield the N-alkylated derivative.

Reductive Amination

Reductive amination is a powerful and highly controlled method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[12] It avoids the over-alkylation issues that can sometimes plague direct alkylation with reactive halides.[13][14]

Mechanism & Rationale: The reaction involves two key stages that can occur in one pot: (1) the formation of an intermediate iminium ion from the secondary amine and the carbonyl compound, and (2) the immediate reduction of this iminium ion by a selective reducing agent.[13][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[13][14]

Experimental Protocol: General Reductive Amination

  • Setup: Dissolve the this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild base (e.g., TEA, 1.1 eq.) to free the amine.

  • Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Execution: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. The following table summarizes expected spectroscopic data for the core scaffold.

Analysis Expected Characteristics for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one
¹H NMR Signals corresponding to the piperidine ring protons (typically in the δ 1.5-3.5 ppm range), a methine proton at the 4-position of the piperidine (δ ~2.8-3.2 ppm), and a broad signal for the oxadiazolone N-H (variable, often δ > 10 ppm).
¹³C NMR Signals for the piperidine carbons (δ ~25-50 ppm), a key signal for the C=O of the oxadiazolone ring (δ ~155-160 ppm), and a signal for the C5 carbon of the oxadiazolone ring attached to the piperidine (δ ~150-155 ppm).
IR (KBr) Characteristic absorptions for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the oxadiazolone (~1750-1780 cm⁻¹), and C-O-C stretching (~1200-1250 cm⁻¹).
Mass Spec (ESI+) A prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the free base.

Safety and Handling

  • Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive and will react with water to release imidazole and CO₂. Handle in a dry environment.

  • Acidic/Basic Reagents: Strong acids (HCl, TFA) and bases (TEA, K₂CO₃) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents like DCM, THF, and DMF have associated health risks. Minimize exposure by working in a fume hood.

Conclusion

The synthesis of this compound and its derivatives is a well-established, multi-step process that is highly accessible to medicinal and organic chemists. The strategic use of the Boc protecting group, coupled with reliable methods for hydrazide formation and CDI-mediated cyclization, provides a robust pathway to the core scaffold. The exposed piperidine nitrogen offers a versatile point for diversification, enabling the creation of extensive compound libraries for drug discovery programs. By understanding the rationale behind each step and adhering to the detailed protocols herein, researchers can confidently and efficiently produce these valuable chemical entities.

References

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Seo, S., Taylor, C. G., & Kappe, C. O. (2020). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-3. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Unverified Source. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Various Authors. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Movassaghi, M., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Nature Chemistry. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Available at: [Link]

  • Various Authors. (2018). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. Available at: [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
  • Mickevicius, V., et al. (2006). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.). Google Patents.
  • Özyazici, S., et al. (2021). 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Unverified Source. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
  • Unverified Source. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide.
  • Unverified Source. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Unverified Source. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
  • Unverified Source. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
  • Unverified Source. (2007). Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation.
  • Unverified Source. (n.d.).
  • Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]

  • Unverified Source. (n.d.).
  • Unverified Source. (2017). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Heterocycle

The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is a meticulous process, demanding rigorous scientific validation at every stage. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This molecule, characterized by the fusion of a piperidine ring and a 1,3,4-oxadiazolone core, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities.[1][2][3][4] The piperidine moiety is a ubiquitous fragment in pharmaceuticals, known for its role in modulating physicochemical properties and interacting with a wide array of biological targets.[5][6][7] The 1,3,4-oxadiazole scaffold is a bioisostere for esters and amides, contributing to improved metabolic stability and hydrogen bonding capabilities.[8]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven pathway for characterization, beginning with fundamental physicochemical profiling and progressing through a tiered series of biological assays. Our approach is grounded in the principle of self-validating protocols, ensuring that each experimental step provides robust, decision-enabling data. We will explore a hypothesized mechanism of action based on existing literature for structurally similar compounds, specifically as a G protein-coupled receptor (GPCR) antagonist, to illustrate a focused yet adaptable evaluation strategy.[9]

Section 1: Foundational Characterization - Knowing Your Molecule

Before delving into complex biological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial phase ensures data quality and reproducibility in all subsequent experiments.

Physicochemical Properties

A precise determination of solubility, lipophilicity, and stability is the bedrock of any in vitro evaluation. These parameters influence every aspect of assay design, from vehicle selection to incubation times.

ParameterRecommended AssayRationale & Key Insights
Aqueous Solubility Thermodynamic Solubility Assay (Shake-flask method)Determines the maximum concentration of the compound in aqueous buffer at physiological pH (7.4). This is critical for preparing accurate dosing solutions and avoiding compound precipitation in cellular assays.
Lipophilicity (LogD) Shake-flask or HPLC-based methodThe distribution coefficient (LogD) at pH 7.4 predicts a compound's propensity to partition between aqueous and lipid environments. This influences membrane permeability, plasma protein binding, and potential for off-target effects.
Chemical Stability HPLC-based Stability Assay in Assay BufferAssesses the compound's stability in the specific buffer systems to be used in biological assays over the time course of the experiments. Degradation can lead to an underestimation of potency.
pKa Determination Potentiometric Titration or UV-spectroscopyThe dissociation constant (pKa) helps to understand the ionization state of the compound at physiological pH, which is crucial for predicting its interaction with biological targets and its absorption and distribution properties.[10]
Synthesis and Purity

The synthesis of this compound typically involves a multi-step process. A common route involves the cyclization of a semicarbazide derivative, which can be formed from a piperidine-4-carbohydrazide precursor.[9][11]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Piperidine-4-carbohydrazide Piperidine-4-carbohydrazide Semicarbazide_Intermediate Semicarbazide Intermediate Piperidine-4-carbohydrazide->Semicarbazide_Intermediate Reaction with Phosgene Equivalent Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Final_Compound 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Semicarbazide_Intermediate->Final_Compound Intramolecular Cyclization HCl_Salt 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride Final_Compound->HCl_Salt Treatment with HCl

Fig 1. A plausible synthetic workflow for the target compound.

It is imperative to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for use in biological assays.

Section 2: Primary Biological Evaluation - Target Engagement and Cellular Activity

Based on literature for similar scaffolds, a logical starting point for the in vitro evaluation of this compound is to investigate its activity as a GPR55 antagonist.[9] GPR55 is an orphan GPCR implicated in various physiological processes, including pain, inflammation, and cancer.

Target Engagement: GPR55 Receptor Binding Assay

The first step is to determine if the compound directly interacts with the GPR55 receptor. A competitive binding assay is the gold standard for this purpose.

Protocol: Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing human GPR55.

    • Radioligand: [³H]-CP 55,940 or another suitable GPR55 ligand.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • 96-well filter plates and a cell harvester.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known GPR55 ligand (e.g., LPI).

    • Incubate at room temperature for 90 minutes.

    • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (inhibitory concentration 50%).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Activity: GPR55 β-Arrestin Recruitment Assay

Binding to the receptor does not guarantee functional activity. A functional assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist. The β-arrestin recruitment assay is a robust method to measure GPCR activation.[9]

Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

  • Cell Line: Use a commercially available cell line co-expressing GPR55 and a β-arrestin-enzyme fragment fusion protein.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and incubate overnight.

    • Antagonist Mode: Pretreat the cells with serially diluted test compound for 30 minutes. Then, add a known GPR55 agonist (e.g., LPI) at its EC₈₀ concentration.

    • Agonist Mode: Add serially diluted test compound directly to the cells.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal.

  • Data Analysis:

    • Antagonist Activity: Plot the signal against the log concentration of the test compound to determine the IC₅₀.

    • Agonist Activity: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect). A lack of response in agonist mode coupled with a dose-dependent inhibition in antagonist mode confirms antagonist activity.

Cellular Phenotypic Screening: Antiproliferative Assay

Given the potential role of GPR55 in cancer and the known antiproliferative activity of other oxadiazole derivatives, assessing the compound's effect on cancer cell viability is a crucial next step.[12][13][14]

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Lines: Select a panel of cancer cell lines relevant to GPR55 expression, such as prostate (DU-145), hepatocellular carcinoma (HCCLM3), or neuroblastoma (SH-SY5Y) cell lines.[13][14][15] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[15][16]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

    • Measure absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot cell viability (%) against the log concentration of the compound to determine the GI₅₀ (growth inhibition 50%) or IC₅₀.

Section 3: Secondary Evaluation - ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to identify potential liabilities and de-risk the progression of a drug candidate.[17][18][19][20]

ADME_Tox_Workflow cluster_ADME ADME Assays cluster_Tox Toxicity Assays ADME_Tox In Vitro ADME-Tox Profiling Metabolism Metabolic Stability Microsomal Stability Hepatocyte Stability ADME_Tox:f0->Metabolism:n Permeability Permeability PAMPA Caco-2 ADME_Tox:f0->Permeability:n DDI Drug-Drug Interaction Potential CYP Inhibition ADME_Tox:f0->DDI:n PPB Plasma Protein Binding Equilibrium Dialysis ADME_Tox:f0->PPB:n Cytotoxicity General Cytotoxicity HepG2 Cells ADME_Tox:f0->Cytotoxicity:n Cardiotoxicity Cardiotoxicity hERG Assay ADME_Tox:f0->Cardiotoxicity:n Genotoxicity Genotoxicity Ames Test (screening) ADME_Tox:f0->Genotoxicity:n

Fig 2. Core components of an early-stage in vitro ADME-Tox panel.
In Vitro ADME Assays
AssayProtocol SummaryRationale & Interpretation
Metabolic Stability Incubate the compound with human liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.[19][21]Predicts hepatic clearance and in vivo half-life. A high clearance rate may indicate poor bioavailability.
CYP450 Inhibition Use a fluorescent probe-based assay with recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) to assess the compound's ability to inhibit major drug-metabolizing enzymes.[19]Identifies the potential for drug-drug interactions (DDIs). Significant inhibition can be a major liability.
Permeability (PAMPA) Measure the diffusion of the compound from a donor to an acceptor compartment through an artificial membrane.[19]A rapid, high-throughput screen to predict passive permeability and oral absorption potential.
Plasma Protein Binding Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[18]Highly bound drugs have a lower free concentration available to interact with the target, potentially reducing efficacy.
In Vitro Toxicology Assays
AssayProtocol SummaryRationale & Interpretation
Hepatotoxicity Treat human hepatoma cells (e.g., HepG2) with the compound for 24-48 hours and measure cytotoxicity.[17]Provides an early indication of potential drug-induced liver injury (DILI).
Cardiotoxicity (hERG) Use an automated patch-clamp assay to measure the compound's effect on the hERG potassium channel current in cells expressing the channel.Inhibition of the hERG channel is linked to QT prolongation and a risk of fatal cardiac arrhythmias (Torsades de Pointes). This is a critical safety screen.
Genotoxicity (Ames) A screening version of the Ames test using specific strains of Salmonella typhimurium to detect mutagenicity.Identifies compounds that may cause DNA damage, a significant toxicity concern.

Section 4: Data Synthesis and Decision Making

The culmination of this comprehensive in vitro evaluation is the synthesis of all data points to form a holistic profile of this compound. The goal is to build a " go/no-go " recommendation for further development.

Decision-Making Matrix:

ParameterFavorable OutcomeUnfavorable Outcome
Potency (e.g., GPR55 IC₅₀) < 1 µM> 10 µM
Cellular Activity (GI₅₀) Potency consistent with target engagement; Selective for cancer cellsNo cellular activity or non-selective cytotoxicity
Metabolic Stability (t½) > 30 minutes in liver microsomes< 10 minutes in liver microsomes
CYP Inhibition (IC₅₀) > 10 µM< 1 µM for major isoforms
hERG Inhibition (IC₅₀) > 30 µM< 10 µM
Solubility > 50 µM at pH 7.4< 1 µM at pH 7.4

This structured, multi-parametric approach ensures that only the most promising candidates, with a well-understood balance of potency, selectivity, and safety, are advanced into more complex and resource-intensive in vivo studies. The insights gained from this in vitro cascade are fundamental to accelerating the drug discovery process and increasing the probability of success.

References

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Symeres. (n.d.). In Vitro ADME-tox Services.
  • Chem-Station. (2024, October 16). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
  • Bagle, S. V., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Singh, T., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
  • Collotta, D., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Anis'kov, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Office of Justice Programs. (2026, January 1). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS).
  • Li, L., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Stothard, A., & Bassman, J. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube.
  • Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed.
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • Benchchem. (n.d.). 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine.
  • ResearchGate. (2025, November 27). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
  • ACS Omega. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.
  • Molecules. (2021, August 24). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. NIH.
  • Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma.
  • Bioorganic & Medicinal Chemistry Letters. (2016, April 1). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed.
  • Molecules. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • ResearchGate. (2025, December 21). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
  • Tetrahedron. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies.
  • Molecules. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
  • Bioorganic & Medicinal Chemistry Letters. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.

Sources

Navigating the Solubility Landscape of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, a heterocyclic compound of interest in contemporary drug discovery. Targeted at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to fully characterize the aqueous solubility of this molecule, a critical parameter influencing its biopharmaceutical properties.

Introduction: The Significance of Solubility Profiling

The biopharmaceutical performance of an orally administered active pharmaceutical ingredient (API) is fundamentally linked to its aqueous solubility and permeability. For compounds like this compound, which incorporates both a basic piperidine moiety and a polar oxadiazolone ring, a thorough understanding of its solubility across the physiological pH range is paramount for predicting its absorption and bioavailability. Salt formation, in this case, the hydrochloride salt, is a common and effective strategy to enhance the solubility and dissolution rate of basic drugs.[1] This guide will delve into the theoretical underpinnings and practical methodologies for comprehensively determining the solubility profile of this compound.

Theoretical Framework: Key Determinants of Solubility

The solubility of this compound is governed by a confluence of its intrinsic chemical properties and the characteristics of the solvent system.

Physicochemical Properties of the Constituent Moieties
  • Piperidine Ring: The piperidine ring contains a basic nitrogen atom, rendering the solubility of its derivatives pH-dependent.[2] In acidic conditions, the nitrogen atom becomes protonated, forming a more soluble piperidinium salt.[2] The pKa of protonated piperidine is approximately 11.22.[2] While the nitrogen can act as a hydrogen bond acceptor, the overall saturated heterocyclic structure can contribute to nonpolar character, especially with lipophilic substituents.[3]

  • 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] This moiety is a versatile pharmacophore in medicinal chemistry.[4] The hydrophilic and electron-donating properties of the oxadiazole ring can enable binding with biological targets through non-covalent interactions.[5] Notably, 1,3,4-oxadiazole isomers tend to exhibit higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts, particularly for more lipophilic compounds.[6]

The Impact of pH and Salt Form

As a hydrochloride salt of a basic compound, the solubility of this compound is expected to be significantly influenced by pH. At lower pH values, the equilibrium will favor the protonated, more soluble form of the piperidine nitrogen. As the pH increases towards and beyond the pKa of the piperidinium ion, the free base will predominate, likely leading to a decrease in solubility. The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of the molecule at a given pH.

The hydrochloride salt form itself enhances aqueous solubility compared to the free base.[1] However, the "common ion effect" can come into play in environments with high chloride concentrations, potentially reducing solubility.[7]

Experimental Determination of the Solubility Profile

A robust experimental approach is essential to accurately map the solubility of this compound. The following sections detail the requisite protocols.

Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm) to remove all solid particles.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the final pH of the saturated solution.[1]

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and final pH.[3]


}

Equilibrium Solubility Determination Workflow

Biorelevant Media Solubility

To better predict in vivo performance, assessing solubility in biorelevant media that simulate gastrointestinal fluids is crucial, especially for poorly soluble compounds.[8][9][10] These media contain bile salts and lecithin, which mimic the solubilizing environment of the human gut.[8]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the conditions of the small intestine in a fasted state.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the conditions of the small intestine in a fed state, which has a different pH and higher concentrations of bile salts and lecithin.

The experimental protocol for determining solubility in biorelevant media is analogous to the shake-flask method described above, with the respective biorelevant medium replacing the simple buffer.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate analysis and comparison.

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C

MediumpHSolubility (mg/mL)
0.1 N HCl1.2> 10
Acetate Buffer4.55.2
Phosphate Buffer6.80.8
Phosphate Buffer7.40.3
FaSSIF6.51.5
FeSSIF5.08.7

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates the expected pH-dependent solubility profile. The high solubility at pH 1.2 is consistent with the protonated piperidinium species being the dominant and most soluble form. As the pH increases, the solubility decreases, reflecting the conversion to the less soluble free base. The enhanced solubility in FaSSIF and particularly FeSSIF, when compared to the corresponding simple buffers, would highlight the solubilizing effect of the bile salts and lecithin present in these media. This information is critical for predicting potential food effects on the drug's absorption.[9]


}

Relationship between pH, Ionization, and Solubility

Advanced Considerations and Troubleshooting

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the solubility studies (e.g., using X-ray powder diffraction) to ensure consistency.

  • Common Ion Effect: As previously mentioned, in solutions containing a high concentration of chloride ions (e.g., simulated gastric fluid), the solubility of the hydrochloride salt may be suppressed.[7]

  • Supersaturation and Precipitation: In some cases, particularly with amorphous forms or upon a pH shift, a supersaturated solution may form, which is thermodynamically unstable and can lead to precipitation over time.[8] Kinetic solubility assays can be employed to assess this phenomenon.

  • Compound Purity: Impurities can significantly affect solubility measurements. Therefore, using a well-characterized, high-purity sample is critical.[2]

Conclusion

A comprehensive understanding of the solubility profile of this compound is a cornerstone of its preclinical development. By systematically evaluating its solubility as a function of pH and in biorelevant media, researchers can gain critical insights into its potential in vivo behavior, inform formulation strategies, and ultimately de-risk its progression through the drug development pipeline. The methodologies and theoretical considerations outlined in this guide provide a robust framework for achieving this essential characterization.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (URL: )
  • Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations - Dissolution Technologies. (URL: )
  • Biorelevant Media Simul
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (URL: )
  • Addressing poor solubility of piperidine deriv
  • A review on development of biorelevant dissolution medium - SciSpace. (URL: )
  • BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES - Nirma University Journals. (URL: )
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (URL: )
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: )
  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. (URL: )
  • Oxadiazoles in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

Sources

An In-Depth Technical Guide to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (CAS Number: 1046079-35-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, a heterocyclic compound of significant interest in contemporary medicinal chemistry. This document delves into its chemical identity, a plausible synthetic pathway, its relevance in drug discovery, and the broader context of the pharmacological importance of the 1,3,4-oxadiazole scaffold.

Core Compound Identification

The subject of this guide is the hydrochloride salt of the 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one molecule.

PropertyValue
Chemical Name This compound
CAS Number 1046079-35-9
Molecular Formula C₇H₁₂ClN₃O₂
Molecular Weight 205.64 g/mol

Strategic Importance in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a common motif in a wide array of pharmacologically active compounds.[1] The incorporation of a piperidine moiety further enhances the drug-like properties of the molecule, as piperidine rings are prevalent in many approved pharmaceuticals and are known to improve pharmacokinetic profiles.

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Acting as inhibitors of various enzymes crucial for cancer cell proliferation.[2][3]

  • Antimicrobial: Exhibiting activity against a range of bacterial and fungal strains.

  • Anti-inflammatory: Showing potential in mitigating inflammatory responses.[4]

  • Neurological: Demonstrating effects on the central nervous system, including anticonvulsant properties.[5]

The title compound, by combining the 1,3,4-oxadiazol-2-one core with a piperidine substituent, represents a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases.

Proposed Synthesis Pathway

A likely precursor for this synthesis is piperidine-4-carbohydrazide. The formation of the 1,3,4-oxadiazol-2-one ring can then be achieved through the reaction of this carbohydrazide with a suitable cyclizing agent that provides the carbonyl group of the oxadiazolone ring. One such versatile and effective reagent is triphosgene (bis(trichloromethyl) carbonate).[6]

The proposed synthetic workflow can be visualized as follows:

Synthesis_Workflow Piperidine4CarboxylicAcid Piperidine-4-carboxylic acid BocProtection Boc Protection Piperidine4CarboxylicAcid->BocProtection BocProtectedAcid N-Boc-piperidine- 4-carboxylic acid BocProtection->BocProtectedAcid HydrazideFormation Hydrazide Formation (e.g., Ethyl Chloroformate, then Hydrazine Hydrate) BocProtectedAcid->HydrazideFormation BocProtectedHydrazide tert-butyl 4-(hydrazinecarbonyl) -piperidine-1-carboxylate HydrazideFormation->BocProtectedHydrazide Cyclization Cyclization (e.g., Triphosgene) BocProtectedHydrazide->Cyclization BocProtectedOxadiazolone tert-butyl 4-(2-oxo-2,3-dihydro- 1,3,4-oxadiazol-5-yl) piperidine-1-carboxylate Cyclization->BocProtectedOxadiazolone Deprotection Boc Deprotection (e.g., HCl in Dioxane) BocProtectedOxadiazolone->Deprotection FinalProduct 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one hydrochloride Deprotection->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodological Considerations
  • Protection of the Piperidine Nitrogen: The synthesis would likely commence with the protection of the secondary amine of piperidine-4-carboxylic acid, commonly using a tert-butyloxycarbonyl (Boc) group. This prevents side reactions during subsequent steps.

  • Formation of the Carbohydrazide: The Boc-protected carboxylic acid would then be converted to the corresponding carbohydrazide. This is a standard transformation, often proceeding through an activated ester intermediate followed by reaction with hydrazine hydrate.

  • Cyclization to form the 1,3,4-Oxadiazol-2-one Ring: The key ring-forming step involves the reaction of the Boc-protected piperidine-4-carbohydrazide with a carbonyl source like triphosgene. This reaction typically proceeds in the presence of a base to neutralize the generated HCl. The mechanism involves the formation of an intermediate that undergoes intramolecular cyclization to yield the desired 1,3,4-oxadiazol-2-one ring.[6]

  • Deprotection and Salt Formation: The final step would involve the removal of the Boc protecting group under acidic conditions, for instance, using hydrochloric acid in a solvent like dioxane or methanol. This step simultaneously deprotects the piperidine nitrogen and forms the hydrochloride salt of the final product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the presence of the piperidine and oxadiazole ring protons and to determine their chemical environment.

    • ¹³C NMR would provide information on the carbon skeleton of the molecule, including the characteristic carbonyl carbon of the oxadiazolone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the N-H stretch of the piperidine hydrochloride, the C=O stretch of the oxadiazolone ring, and the C-O-C and C=N bonds within the heterocyclic system.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, providing further confirmation of the empirical formula.

Potential Applications and Future Directions

Given the pharmacological precedent of the 1,3,4-oxadiazole scaffold, this compound is a promising starting point for the development of novel therapeutic agents. Its utility as a building block in drug discovery is significant, particularly in the following areas:

  • Fragment-Based Drug Discovery (FBDD): The molecule's relatively small size and diverse chemical features make it an ideal fragment for screening against various biological targets.

  • Lead Optimization: The piperidine nitrogen provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • PROTACs and Molecular Glues: As a bifunctional molecule, it could potentially be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging modalities in drug discovery.

Future research should focus on the synthesis and biological evaluation of derivatives of this core structure. In vitro and in vivo studies will be necessary to elucidate the specific biological targets and potential therapeutic applications of compounds derived from this versatile building block.

Conclusion

This compound is a chemically intriguing molecule with considerable potential in medicinal chemistry and drug development. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. The combination of the pharmacologically privileged 1,3,4-oxadiazole ring and the versatile piperidine moiety makes this compound and its future derivatives promising candidates for further investigation in the quest for novel therapeutics.

References

Sources

Methodological & Application

Application Notes and Protocols for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[1] This five-membered heterocyclic ring is a versatile scaffold, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The integration of a piperidine ring, as seen in 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, introduces a key pharmacophore known to interact with a variety of biological targets, particularly within the central nervous system and in oncology.[1]

This molecule belongs to the 1,3,4-oxadiazol-2-one class, which has been specifically investigated for its potential as an antagonist of the G protein-coupled receptor 55 (GPR55).[4] Furthermore, related piperidine-oxadiazole structures have been identified as a novel class of tubulin inhibitors and agonists of the human caseinolytic protease P (HsClpP), a key player in mitochondrial homeostasis, suggesting a rich and diverse polypharmacological potential.[5][6]

These application notes provide a comprehensive guide for researchers utilizing this compound in a cell culture setting. We will detail the necessary steps for its solubilization, determination of its cytotoxic profile, and protocols to investigate its potential mechanisms of action.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's properties is critical for reproducible experimental outcomes.

PropertyValue/InformationSource/Rationale
Molecular Formula C₉H₁₃N₃O₂ · HCl-
Molecular Weight 231.68 g/mol -
CAS Number 1209652-34-5 (hydrochloride salt)[1]
Appearance White to off-white solidTypical for hydrochloride salts of small molecules.
Solubility Soluble in water and DMSOThe hydrochloride salt form enhances aqueous solubility.[1]
Protocol 1: Preparation of Stock Solutions

The accuracy of your experimental results begins with the correct preparation of your stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Methodology:

  • Initial Solubilization: Due to its hydrochloride salt form, the compound is expected to have good aqueous solubility. However, for cell culture applications, a concentrated stock in DMSO is standard practice to minimize the volume of solvent added to the culture medium.

  • DMSO Stock (e.g., 10 mM):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a precise amount of the compound (e.g., 2.32 mg for 1 mL of a 10 mM stock).

    • Add the appropriate volume of cell culture grade DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Aqueous Stock (e.g., 10 mM):

    • Follow the same weighing procedure as for the DMSO stock.

    • Add the appropriate volume of sterile water.

    • Vortex until fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Note on Solvent Choice: While DMSO is a common solvent, it can have biological effects on its own. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%.

Experimental Workflows: From Cytotoxicity to Mechanistic Insights

A systematic approach is essential to characterize the biological effects of a novel compound. The following workflow provides a logical progression from initial toxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation A Protocol 2: Determine Cytotoxicity (IC50) C Establish Dose-Response Curve A->C B Select Appropriate Cell Lines (e.g., Cancer, Neuronal) B->A D Hypothesis 1: GPR55 Antagonism C->D If relevant cell line expresses GPR55 E Hypothesis 2: Tubulin Inhibition C->E If antiproliferative effects observed F Hypothesis 3: HsClpP Agonism C->F If apoptosis is induced G Protocol 3: Calcium Mobilization Assay D->G H Protocol 4: Immunofluorescence for Microtubules E->H I Protocol 5: Mitochondrial Respiration Assay F->I

Caption: A logical workflow for the in vitro characterization of the compound.

Protocol 2: Determining Cytotoxicity using MTT Assay

This initial step is critical to determine the concentration range for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

  • Selected cell line(s) (e.g., DU-145 prostate cancer, SH-SY5Y neuroblastoma)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Investigating Potential Mechanisms of Action

Based on the literature for structurally similar compounds, several signaling pathways can be investigated.

G cluster_GPR55 GPR55 Signaling cluster_Tubulin Tubulin Dynamics GPR55 GPR55 PLC PLC GPR55->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Compound 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one Compound->GPR55 Antagonist? Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Compound2 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one Compound2->Tubulin Inhibitor?

Caption: Potential signaling pathways modulated by the compound.

Protocol 3: GPR55 Antagonism via Calcium Mobilization Assay

GPR55 activation leads to an increase in intracellular calcium. An antagonist would block this effect.

Materials:

  • Cells expressing GPR55 (e.g., HEK293 cells transfected with GPR55)

  • GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Fluorescence plate reader with injection capabilities

Methodology:

  • Cell Loading: Seed GPR55-expressing cells in a black, clear-bottom 96-well plate. After overnight adherence, load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol.

  • Compound Pre-incubation: Wash the cells and add a buffer containing various concentrations of this compound. Incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a known concentration of the GPR55 agonist (LPI) into the wells.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis: A successful antagonist will cause a dose-dependent reduction in the LPI-induced fluorescence signal.

Protocol 4: Tubulin Inhibition via Immunofluorescence

Tubulin inhibitors disrupt the microtubule network, leading to cell cycle arrest, often visible as an increase in rounded, mitotic cells.[6]

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Methodology:

  • Treatment: Treat cells with the compound at a concentration around the determined IC₅₀ for 16-24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Analysis: In treated cells, look for disruption of the microtubule network, depolymerization, and an increased percentage of cells with condensed chromatin (indicative of mitotic arrest) compared to vehicle-treated controls.

Protocol 5: HsClpP Agonism via Apoptosis and Mitochondrial Function Assays

Agonism of HsClpP can induce the degradation of mitochondrial respiratory chain subunits, leading to apoptosis.[5]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Western blot reagents and antibodies against respiratory chain complex subunits (e.g., NDUFB8 of Complex I)

Methodology:

  • Apoptosis Analysis:

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Analyze the cell populations using a flow cytometer. An increase in the Annexin V positive population indicates apoptosis.

  • Western Blot for Mitochondrial Proteins:

    • Treat cells with the compound for a specified time.

    • Lyse the cells and isolate the protein.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe with antibodies against specific mitochondrial respiratory chain subunits.

    • A decrease in the levels of these subunits in treated cells compared to controls would support an HsClpP agonist mechanism.

Conclusion and Future Directions

This compound is a compound with significant potential for cell-based research, stemming from a chemical scaffold known for its diverse biological activities. The protocols outlined here provide a robust framework for its initial characterization, from determining its cytotoxic profile to exploring its potential mechanisms of action as a GPR55 antagonist, a tubulin inhibitor, or an HsClpP agonist. The results from these experiments will guide further, more specific investigations into its therapeutic potential in oncology, neuroscience, and beyond.

References

  • BenchChem. 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG67qxisCanii7Dfi4sIKxw2p8Zl2MPh6xB-4lqP79ZX7ejj_KkjFCYh365sG0wEY127OGiLJDHdF2Z55i0IHuVRoYQheinBphHQcUM006OifWQT5P-U_0gdkzx-SppzuZqsRrvhA==]
  • PubMed. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjDipLgWXTfwNaByNXola_25J_HZ9G0aVpmnu5vWM5RFTZVv_wRX62JVqdH9TmOVOpxnWLjoyza4ETtNQH1SkByp580SszFAmnOBLzsGvQa5Kf5YR6RZL_ACvuLiXM8gFV3snu]
  • ResearchGate. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgdH9ajZWu8jgwuqvlr7sXnVTzFOMV0WM-Nb5boLjmy7A9A7Mb2PVhBrMRIYhbe-PKsieR7OEQ31nRuLsxITFMSneYYaqxYyQa-iEDvOYTWzzQcVuJ1LcU6UZYpkyReeYD6ilaF8t6GPoeAD4prLLSE_ZUYA-J8mU93cROTVr_xHNa4plCgqXLqVYKaaVVkJ82lGk2HbWbTHrPJ0jk_wXsdqV_ZAsWq6IhOz_iQntGxW6W6lVY-Ngw1g6ynRbUDMj3U4TDdidLc_Oo8NgazXQ5dM_HEcJfrTnvlCMtWMQk7SM9V977U5Kk96XotDxNQSbTE9g_DbMoPgJ0ss4i8Sqw7EXGqzNOeUiH1RhKH0Y=]
  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [URL: https://www.mdpi.com/1420-3049/27/8/2443]
  • PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216127/]
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [URL: https://www.mdpi.com/1422-0067/22/21/11881]
  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [URL: https://www.preprints.org/manuscript/202512.1446/v1]
  • Indian Journal of Pharmaceutical Education and Research. Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. [URL: https://ijper.org/sites/default/files/Ind-J-Pharm-Edu-Res-53-2-s1-s19.pdf]
  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8583492/]
  • PubMed Central. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4191898/]
  • PubMed. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. [URL: https://pubmed.ncbi.nlm.nih.gov/26920337/]
  • BLDpharm. 5-(Piperidin-4-yl)-1,3,4-oxadiazole-2-thiol. [URL: https://www.bldpharm.com/products/1046203-51-3.html]
  • National Institutes of Health. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9780238/]
  • BenchChem. Application Notes and Protocols for In Vivo Dissolution of 4-Methyl-2-(piperidin-2-yl)oxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVbeLeuO8D0q7JphMCV1C3xdx1hDq7eMsLJp0rlwm3Svj6cngqlnC0vRAfF-SnRwHpbIumn9uAe1RTufNMHFmp6igULzDxuOEtYJ2E11H_Gbm3QM6WCYI8Lesve4BbjUFzh32NeAUNH_MbGdY2M37spI6cVi_4HD9zGruY0hKkLGuiq09ms82cgJj0nl5l7fbkR8ioStsFz9Ka7PUnHLxhGFA7cLMM-6V9hwYTuovhPtXz1HjyQtljOA==]

Sources

Application Notes and Protocols for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride: A Selective GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of GPR55 Antagonism

The G protein-coupled receptor 55 (GPR55) has emerged as a compelling therapeutic target implicated in a myriad of physiological and pathophysiological processes.[1] Initially considered a putative cannabinoid receptor, GPR55 exhibits a distinct signaling profile, primarily coupling to Gαq, Gα12, and Gα13 proteins to modulate intracellular calcium levels and RhoA-dependent pathways.[1][2][3][4] Its involvement in pain perception, inflammation, bone metabolism, and cancer progression underscores the critical need for selective pharmacological tools to dissect its function and validate its therapeutic potential.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (also known as ML191 in its free base form), a potent and selective antagonist of GPR55.[5][6][7] We will delve into detailed protocols for its characterization in key in vitro functional assays, providing the technical insights necessary for robust and reproducible experimental outcomes.

Compound Profile: this compound

This compound is a small molecule antagonist of GPR55 identified through high-throughput screening.[5] Its selectivity against other cannabinoid receptors (CB1 and CB2) and related GPCRs makes it a valuable tool for investigating GPR55-specific signaling and function.[5]

PropertyValueSource
Molecular Formula C₇H₁₂ClN₃O₂Commercial Vendor
Molecular Weight 205.64 g/mol Commercial Vendor
CAS Number 1046079-35-9Commercial Vendor
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in DMSO[8]
Preparation and Handling of Stock Solutions
  • Expert Insight: The hydrochloride salt of the compound generally offers improved solubility and stability in aqueous solutions compared to its free base. However, for creating high-concentration stock solutions, an organic solvent like DMSO is recommended.

Protocol for 10 mM Stock Solution Preparation:

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, weigh 2.056 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term stability.

  • Note: For cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare intermediate dilutions in serum-free media or assay buffer immediately before use.

GPR55 Signaling Pathway

GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a cascade of intracellular events.[2] Understanding this pathway is crucial for designing and interpreting functional assays.

GPR55_Signaling GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin GPR55->beta_arrestin Recruits LPI LPI (Agonist) LPI->GPR55 Activates Antagonist 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one HCl Antagonist->GPR55 Blocks PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK ROCK RhoA->ROCK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto ERK p-ERK1/2 ROCK->ERK ...

Caption: GPR55 Signaling Cascade.

In Vitro Functional Assays: Protocols and Applications

The following protocols are designed to characterize the antagonistic activity of this compound at the GPR55 receptor.

β-Arrestin Recruitment Assay
  • Principle: This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.[9] We will describe a protocol based on enzyme fragment complementation (EFC), a widely used technology for studying protein-protein interactions.

beta_arrestin_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis node1 Seed GPR55 & β-arrestin-EFC expressing cells in 384-well plates node2 Incubate overnight node1->node2 node3 Add antagonist dilutions (5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl) node2->node3 node4 Incubate (e.g., 30 min) node3->node4 node5 Add agonist (LPI) at EC80 concentration node4->node5 node6 Incubate (e.g., 90 min) node5->node6 node7 Add detection reagents node6->node7 node8 Incubate (e.g., 60 min) node7->node8 node9 Measure luminescence node8->node9 node10 Normalize data and plot dose-response curves node9->node10 node11 Calculate IC50 value node10->node11

Caption: Workflow for the β-Arrestin Recruitment Assay.

Detailed Protocol:

  • Cell Culture:

    • Use a stable cell line co-expressing GPR55 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin 2 tagged with the larger enzyme acceptor (EA) fragment (e.g., DiscoverX PathHunter® cells).

    • Culture cells in the recommended medium supplemented with appropriate antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Harvest cells and seed them into white, clear-bottom 384-well microplates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.[10]

    • Incubate the plates overnight at 37°C.

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 2.5 µL of the antagonist dilutions to the cell plates and incubate for 30 minutes at 37°C.[10]

    • Prepare the GPR55 agonist, LPI, at a concentration corresponding to its EC₈₀ in assay buffer.

    • Add 2.5 µL of the LPI solution to the wells and incubate for 90 minutes at 37°C.[10]

    • Equilibrate the plate to room temperature and add 12.5 µL of the EFC detection reagents per well.[10]

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (agonist-only and vehicle-only).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay
  • Principle: GPR55 activation leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This assay quantifies the level of phosphorylated ERK1/2 (p-ERK1/2) as a measure of GPR55 signaling.

erk_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_wb Western Blotting cluster_analysis Data Analysis node1 Seed GPR55-expressing cells in 6-well plates node2 Serum-starve cells overnight node1->node2 node3 Pre-treat with antagonist dilutions node2->node3 node4 Stimulate with LPI node3->node4 node5 Lyse cells and collect protein node4->node5 node6 Determine protein concentration (BCA assay) node5->node6 node7 SDS-PAGE and transfer to membrane node6->node7 node8 Block and incubate with primary antibodies (anti-p-ERK1/2, anti-total ERK1/2) node7->node8 node9 Incubate with HRP-conjugated secondary antibody node8->node9 node10 Detect chemiluminescence node9->node10 node11 Densitometry analysis node10->node11 node12 Normalize p-ERK to total ERK node11->node12 node13 Calculate IC50 value node12->node13

Caption: Workflow for the ERK1/2 Phosphorylation Assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293 or CHO cells stably expressing GPR55 in 6-well plates.

    • Once confluent, serum-starve the cells for 4-12 hours.[11]

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with LPI (at its EC₅₀ concentration) for 5-10 minutes.

  • Western Blotting:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[11]

  • Data Analysis:

    • Perform densitometric analysis of the western blot bands.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized data against the antagonist concentration to determine the IC₅₀ value.

Calcium Mobilization Assay
  • Principle: This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect this change.

calcium_workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis node1 Seed GPR55-expressing cells in 96-well black, clear-bottom plates node2 Incubate overnight node1->node2 node3 Load cells with Fluo-4 AM node2->node3 node4 Incubate (e.g., 1 hour) node3->node4 node5 Add antagonist dilutions node4->node5 node6 Add LPI and immediately measure fluorescence kinetics node5->node6 node7 Determine peak fluorescence response node6->node7 node8 Normalize data and plot dose-response curves node7->node8 node9 Calculate IC50 value node8->node9

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Culture and Dye Loading:

    • Seed HEK293 cells stably expressing GPR55 into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.[12]

    • The following day, load the cells with Fluo-4 AM calcium indicator dye according to the manufacturer's protocol.[12] This typically involves a 1-hour incubation at 37°C.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation), add the antagonist dilutions to the cell plate.

    • After a short pre-incubation (2-5 minutes), add LPI (at its EC₈₀ concentration) and immediately begin measuring fluorescence intensity (Ex/Em = ~490/525 nm) every 1-2 seconds for 2-3 minutes.[12]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the control wells.

    • Plot the normalized peak response against the antagonist concentration to calculate the IC₅₀ value.

Expected Results and Data Interpretation

The following table summarizes representative IC₅₀ values for ML191 (the free base of the topic compound) from the literature.

AssayCell LineAgonist (Concentration)IC₅₀ (µM)Reference
β-Arrestin RecruitmentU2OSLPI (10 µM)1.08 ± 0.03
β-Arrestin RecruitmentU2OSML186Not specified
ERK1/2 PhosphorylationU2OSLPI0.4 ± 0.1
β-Arrestin RecruitmentNot SpecifiedLPI0.160[5]
  • Expert Insight: Variations in IC₅₀ values can arise from differences in cell lines, agonist concentrations, assay formats, and specific experimental conditions. It is crucial to consistently use the same parameters for comparative studies.

Conclusion

This compound is a valuable pharmacological tool for the investigation of GPR55 biology. The detailed protocols provided herein offer a robust framework for its in vitro characterization, enabling researchers to explore the therapeutic potential of GPR55 antagonism in various disease models. Adherence to these guidelines, coupled with careful experimental design and data analysis, will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of this important G protein-coupled receptor.

References

  • Heynen-Genel, S., Dahl, R., Shi, S., et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]

  • Henstridge, C. M., Balenga, N. A., Schröder, R., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604–614. Available from: [Link]

  • Karg, A., Ghasemi, M., Gläser, F., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 13(12), 1956–1963. Available from: [Link]

  • Karg, A., Ghasemi, M., Gläser, F., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. Available from: [Link]

  • Kotsikorou, E., Sharir, H., Shore, D. M., et al. (2013). Identification of the GPR55 antagonist binding site using a novel set of high-potency GPR55 selective ligands. Biochemistry, 52(51), 9355–9367. Available from: [Link]

  • Navarro, G., Reyes-Resina, I., Rivas-Santisteban, R., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(1), 249-258. Available from: [Link]

  • National Center for Biotechnology Information (2010). Table 5, SAR of GPR55 Antagonist Probe ML191 (#3): CID23612552. In Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Rana, S., & Shukla, R. (2019). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. RSC Advances, 9(1), 1-13. Available from: [Link]

  • Pietr, M., Kozela, E., & Levy, R. (2010). GPR55: signaling pathways and functions. BMC pharmacology, 10, 13. Available from: [Link]

  • Cayman Chemical. (2017). Acetazolamide Product Information.
  • Caers, J., Peymen, K., Suetens, N., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (67), e51516. Available from: [Link]

  • Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in enzymology, 556, 319–330. Available from: [Link]

  • Akimov, M. G., et al. (2022). The Mechanisms of GPR55 Receptor Functonal Selectivity. bioRxiv. Available from: [Link]

  • Wikipedia contributors. (2023). GPR55. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Asmat, S., et al. (2021). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Brazilian Chemical Society, 32(11), 2215-2230. Available from: [Link]

  • DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]

  • Sun, H., et al. (2012). Representative Western blot analysis of phosphorylated Erk1/Erk2... ResearchGate. Available from: [Link]

  • Cilibrizzi, A., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 256, 115456. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR55. Retrieved from [Link]

  • Kapur, A., et al. (2011). Modulation of L-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids. The Journal of biological chemistry, 286(46), 40091–40098. Available from: [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Lee, J. H., et al. (2014). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. Bioorganic & medicinal chemistry letters, 24(15), 3460–3463. Available from: [Link]

  • Sittampalam, G. S., et al. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. Available from: [Link]

  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1267791. Available from: [Link]

  • Moore, J. D., et al. (2006). Representative Western blot analysis of phosphorylated Erk1/Erk2... ResearchGate. Available from: [Link]

  • Bouma, J., et al. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 193-203). Humana, New York, NY. Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical Sciences, 133(1), 1-11. Available from: [Link]

  • Li, Y., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 265, 116086. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Oxadiazole Compound

The compound 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and anticancer properties.[1][2][3][4] The incorporation of a piperidine moiety is also noteworthy, as piperidine derivatives are prevalent in many pharmaceuticals and are known to exhibit a range of biological activities, including analgesic effects.[5][6][7]

Recent studies on structurally similar compounds provide a strong rationale for the in vivo investigation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. For instance, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as agonists of human caseinolytic protease P (HsClpP), showing potential as anticancer agents for hepatocellular carcinoma by inducing apoptosis.[8] Furthermore, piperidine-substituted 1,3,4-oxadiazol-2-ones have been explored as antagonists of GPR55, a G-protein coupled receptor implicated in neuropathic pain and cancer.[9] Given these precedents, the in vivo testing of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl is warranted to explore its potential efficacy in oncology and neurology.

This document provides a comprehensive and detailed protocol for the in vivo evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, designed to be a self-validating system for generating robust and reliable preclinical data. The protocols outlined below are grounded in established principles of preclinical research and adhere to regulatory guidelines to ensure data integrity.[10][11]

Preclinical In Vivo Research Workflow

The successful in vivo evaluation of a novel compound requires a systematic and phased approach. The following workflow provides a logical progression from initial safety assessments to proof-of-concept efficacy studies.

preclinical_workflow cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Efficacy Evaluation in Disease Models cluster_2 Phase 3: In-depth Analysis Acute_Toxicity Acute Toxicity Study (Dose Range Finding) PK_Screen Preliminary Pharmacokinetic (PK) Screen Acute_Toxicity->PK_Screen Inform Dosing Oncology_Model Oncology Models (e.g., Xenograft) PK_Screen->Oncology_Model Guide Regimen Neuropathic_Pain_Model Neuropathic Pain Models (e.g., CCI) PK_Screen->Neuropathic_Pain_Model Guide Regimen PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Oncology_Model->PD_Biomarkers Confirm Mechanism Detailed_Tox Detailed Toxicity (Sub-chronic) Oncology_Model->Detailed_Tox Safety Assessment Neuropathic_Pain_Model->PD_Biomarkers Confirm Mechanism Neuropathic_Pain_Model->Detailed_Tox Safety Assessment

Caption: A phased approach to the in vivo evaluation of a novel compound.

Phase 1: Preliminary Assessments

Before embarking on efficacy studies, it is crucial to establish a preliminary safety and pharmacokinetic profile of the test compound. This phase is essential for selecting appropriate doses and administration routes for subsequent experiments.

Protocol: Acute Toxicity Study (Dose Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. This information is critical for designing subsequent in vivo studies with safe and effective dose ranges.[12]

Materials:

  • 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Healthy adult mice (e.g., Swiss albino or C57BL/6), 8-10 weeks old, mixed sex

  • Standard animal housing and husbandry equipment

  • Dosing syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.

  • Dosing:

    • Divide animals into groups of 3-5 per dose level.

    • Administer single escalating doses of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).

    • Include a vehicle control group.

    • Suggested starting doses can be extrapolated from in vitro data or based on similar compounds, for example, starting from 10 mg/kg and escalating to 1000 mg/kg or higher until signs of toxicity are observed.[12][13]

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Continue to observe animals daily for 14 days for mortality, changes in body weight, and any other signs of delayed toxicity.[12]

  • Data Analysis:

    • Record all observations systematically.

    • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Parameter Observation
Clinical Signs Lethargy, agitation, tremors, convulsions, altered gait, respiratory distress
Body Weight Measured daily; significant weight loss (>15-20%) is a sign of toxicity
Mortality Recorded daily
Necropsy Gross examination of major organs at the end of the study for any abnormalities
Protocol: Preliminary Pharmacokinetic (PK) Screen

Objective: To determine the basic pharmacokinetic profile of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, including its absorption, distribution, and clearance. This is essential for designing a rational dosing schedule for efficacy studies.[14]

Materials:

  • Test compound and vehicle

  • Healthy adult rodents (rats or mice) with jugular vein catheters (for serial blood sampling)

  • Dosing and blood collection supplies

  • LC-MS/MS or other suitable bioanalytical method for quantifying the compound in plasma

Procedure:

  • Dosing: Administer a single dose of the compound (a dose well below the MTD, e.g., 10 mg/kg) via the intended route of administration (e.g., PO and intravenous (IV) to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Half-life, the time it takes for the plasma concentration to decrease by half
CL Clearance, the volume of plasma cleared of the drug per unit time
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F% Bioavailability (for non-IV routes), the fraction of the administered dose that reaches systemic circulation

Phase 2: Efficacy Evaluation in Disease Models

Based on the known activities of similar oxadiazole and piperidine derivatives, the following disease models are proposed to evaluate the efficacy of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

Proposed Indication 1: Oncology

Rationale: Structurally related 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives have shown anticancer activity.[8] Additionally, 1,3,4-oxadiazole derivatives have been investigated for their antitumor effects.[13]

Objective: To evaluate the in vivo antitumor efficacy of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., HCCLM3 for hepatocellular carcinoma, based on literature for similar compounds, or another relevant cell line)[8]

  • Matrigel (optional, to aid tumor establishment)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment:

    • Administer the test compound at one or more doses (based on the MTD and PK data) and on a predetermined schedule (e.g., daily, every other day).

    • Include a vehicle control group and a positive control group (a standard-of-care chemotherapy for the chosen cancer type).

  • Efficacy Endpoints:

    • Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Efficacy Parameter Measurement
Tumor Growth Inhibition (TGI) % TGI = (1 - (ΔT/ΔC)) x 100, where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.
Tumor Weight Measured at the end of the study.
Body Weight Monitored as an indicator of toxicity.
Proposed Indication 2: Neuropathic Pain

Rationale: Piperidine-substituted 1,3,4-oxadiazol-2-ones have been identified as GPR55 antagonists, a target with implications in neuropathic pain.[9] Piperidine derivatives are also known for their analgesic properties.[5]

Objective: To assess the analgesic efficacy of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl in a rodent model of neuropathic pain.

Materials:

  • Adult rats (e.g., Sprague-Dawley)

  • Surgical instruments for CCI surgery

  • Von Frey filaments (for measuring mechanical allodynia)

  • Plantar test apparatus (for measuring thermal hyperalgesia)

Procedure:

  • CCI Surgery:

    • Under anesthesia, expose the sciatic nerve of one hind paw and place loose ligatures around it.

  • Baseline Behavioral Testing:

    • Before and after surgery, assess the baseline pain response (mechanical and thermal) in both hind paws.

  • Treatment:

    • Once neuropathic pain is established (typically 7-14 days post-surgery), begin treatment with the test compound.

    • Administer the compound at various doses based on the MTD and PK data.

    • Include a vehicle control group and a positive control group (e.g., gabapentin).

  • Behavioral Assessment:

    • Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source) at multiple time points after drug administration.

Behavioral Endpoint Description
Mechanical Allodynia A lowered threshold for paw withdrawal in response to a non-noxious mechanical stimulus.
Thermal Hyperalgesia A decreased latency for paw withdrawal in response to a thermal stimulus.

Phase 3: In-depth Analysis

Following the demonstration of efficacy, further studies are necessary to understand the mechanism of action and to conduct a more thorough safety evaluation.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Objective: To investigate the in vivo mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl by measuring target engagement and downstream signaling effects in relevant tissues.

Workflow for PD Biomarker Analysis:

pd_biomarker_workflow Dosing Dose Animals with Test Compound Tissue_Collection Collect Relevant Tissues (e.g., Tumor, Spinal Cord) Dosing->Tissue_Collection Target_Engagement Measure Target Engagement (e.g., Receptor Occupancy) Tissue_Collection->Target_Engagement Downstream_Signaling Analyze Downstream Signaling (e.g., Western Blot, qPCR) Tissue_Collection->Downstream_Signaling Data_Correlation Correlate Biomarker Changes with Efficacy Target_Engagement->Data_Correlation Downstream_Signaling->Data_Correlation

Caption: A streamlined workflow for pharmacodynamic biomarker analysis.

Procedure:

  • Tissue Collection: At the end of the efficacy studies (or in a separate satellite group of animals), collect relevant tissues (e.g., tumors, spinal cord, brain) at various time points after the final dose.

  • Biomarker Assays:

    • For Oncology: If the hypothesized mechanism is HsClpP agonism, measure the degradation of respiratory chain complex subunits in tumor tissues via Western blot.[8] Assess apoptosis using TUNEL staining or caspase-3 cleavage.

    • For Neuropathic Pain: If the hypothesized mechanism is GPR55 antagonism, measure downstream signaling markers in the spinal cord or dorsal root ganglia, such as levels of phosphorylated ERK or other pain-related signaling molecules.

  • Data Analysis: Correlate the changes in biomarkers with the observed efficacy to establish a PK/PD relationship.

Detailed Toxicity Studies

If the compound shows promising efficacy and a good preliminary safety profile, more comprehensive toxicity studies will be required, following Good Laboratory Practice (GLP) guidelines, to support an Investigational New Drug (IND) application.[11] These studies typically involve repeated dosing for longer durations (e.g., 28 days) in two species (one rodent, one non-rodent) and include a more extensive evaluation of clinical pathology and histopathology.

Conclusion

The in vivo testing of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl is a critical step in evaluating its therapeutic potential. The protocols outlined in this document provide a robust framework for a systematic and scientifically sound investigation. By starting with essential preliminary assessments and progressing to well-designed efficacy studies in relevant disease models, researchers can generate the high-quality data necessary to make informed decisions about the future development of this promising compound. The key to a successful preclinical program lies in a thorough understanding of the compound's properties and a commitment to rigorous experimental design and execution.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. Retrieved from [Link]

  • In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, in vivo Biological Evaluation and Molecular Docking Study of Some Newer Oxadiazole Derivatives as Anticonvulsant, Antibacterial and Analgesic Agents. (2023). Bentham Science Publishers. Retrieved from [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]

  • Animal Models of Neurological Disorders. (n.d.). PubMed Central. Retrieved from [Link]

  • In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Nature. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]

  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep. (n.d.). MDPI. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. Retrieved from [Link]

  • Use of preclinical models to deliver proof of concept efficacy. (2020). Medicines Discovery Catapult. Retrieved from [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • A New Look at Animal Models of Neurological Disorders. (n.d.). PubMed Central. Retrieved from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. Retrieved from [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Animal Models of Neurological Disorders. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). PubMed. Retrieved from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026). ACS Publications. Retrieved from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Therapeutic Avenue for Neuropathic Pain

Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a formidable challenge in modern medicine.[1][2] Its complex pathophysiology often renders it resistant to conventional analgesics, creating a critical need for novel therapeutic agents with distinct mechanisms of action.[3] The 1,3,4-oxadiazole scaffold has emerged as a structure of significant interest in medicinal chemistry, with various derivatives demonstrating promising anti-inflammatory and analgesic properties.[4] Recent preclinical studies on novel 1,3,4-oxadiazole derivatives have shown efficacy in attenuating hyperalgesia and allodynia in established neuropathic pain models, such as the Chronic Constriction Injury (CCI) model.[5][6]

This document provides a comprehensive guide for the preclinical investigation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (herein referred to as "Compound X"), a novel molecule within this class. We will outline a logical, multi-tiered research framework—from in vitro target validation to in vivo efficacy studies—designed to thoroughly characterize its potential as a therapeutic candidate for neuropathic pain.

Postulated Mechanisms of Action: Targeting Neuronal Hyperexcitability

The development and maintenance of neuropathic pain are intrinsically linked to neuronal hyperexcitability in both the peripheral and central nervous systems. This state is largely governed by the function of various ion channels that control resting membrane potential and action potential firing.[7][8] Based on the known pathophysiology of neuropathic pain, we can postulate several key molecular targets for Compound X.

  • Voltage-Gated Calcium Channels (VGCCs): Both N-type (CaV2.2) and T-type (CaV3.2) calcium channels are critical for neurotransmitter release and neuronal firing.[3][9][10] Their upregulation in dorsal root ganglia (DRG) neurons is a hallmark of nerve injury, making them prime targets for analgesic drugs.[11][12][13] Ziconotide, an N-type channel blocker, is an approved therapeutic for severe chronic pain, validating this mechanism.[9][14][15]

  • Two-Pore-Domain Potassium (K2P) Channels: Channels like the TWIK-related K+ channel 1 (TREK-1) are crucial for maintaining the resting membrane potential of neurons.[7][8] Activating these "background" or "leak" channels leads to hyperpolarization, which dampens neuronal excitability.[16] Studies have shown that TREK-1 expression is altered in neuropathic pain models, and activators of this channel can produce analgesic effects.[7][8][17]

  • Neuroinflammatory Pathways: Nerve injury triggers a robust inflammatory response involving the release of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These mediators contribute to central sensitization and the maintenance of the chronic pain state. Other 1,3,4-oxadiazole derivatives have demonstrated the ability to modulate these inflammatory pathways.[5][6]

The following protocols are designed to systematically test the activity of Compound X against these potential targets.

Postulated_Mechanisms_of_Action cluster_0 Compound X cluster_1 Potential Molecular Targets cluster_2 Cellular & Systemic Outcomes CompoundX 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl CaV N-type & T-type Ca2+ Channels CompoundX->CaV Inhibition (?) TREK1 TREK-1 K+ Channels CompoundX->TREK1 Activation (?) Inflam Inflammatory Mediators (e.g., IL-6, TNF-α) CompoundX->Inflam Inhibition (?) Excitability Reduced Neuronal Hyperexcitability CaV->Excitability TREK1->Excitability Neuroinflam Decreased Neuroinflammation Inflam->Neuroinflam Analgesia Analgesia (Reduced Allodynia & Hyperalgesia) Excitability->Analgesia Neuroinflam->Analgesia

Figure 1: Postulated signaling pathways for Compound X in neuropathic pain.

Part 1: In Vitro Characterization Protocols

Core Objective: To determine the primary molecular target(s) and cellular effects of Compound X using a physiologically relevant model system.

Model System Justification: Primary cultures of Dorsal Root Ganglion (DRG) neurons are the preferred in vitro model. These are the primary sensory neurons whose cell bodies are directly implicated in the generation of ectopic signals following nerve injury.[11] They endogenously express the key ion channel targets, including CaV2.2, CaV3.2, and TREK-1.[7][11]

Protocol 1.1: Target Engagement via Patch-Clamp Electrophysiology

This protocol aims to provide definitive evidence of Compound X's interaction with specific ion channels.

Methodology:

  • DRG Neuron Culture:

    • Isolate DRGs from adult Sprague-Dawley rats under sterile conditions.

    • Digest tissue with collagenase and dispase, followed by mechanical trituration to obtain a single-cell suspension.

    • Plate dissociated neurons on laminin/poly-D-lysine coated glass coverslips and culture for 24-72 hours before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope, continuously perfusing with external solution.

    • Establish a whole-cell patch-clamp configuration on a small-diameter (<30 µm) DRG neuron.

  • Recording Ion Channel Currents:

    • T-type Ca2+ Currents (CaV3.2):

      • Use an external solution containing Ba2+ (10 mM) as the charge carrier to enhance current and block K+ channels.

      • From a holding potential of -100 mV, apply a depolarizing step to -30 mV to elicit the characteristic low-voltage activated T-type current.

      • Establish a stable baseline current, then perfuse Compound X (e.g., 1 µM, 10 µM, 30 µM) and record the change in current amplitude.

    • N-type Ca2+ Currents (CaV2.2):

      • From a holding potential of -80 mV, apply a depolarizing step to +10 mV to elicit high-voltage activated currents.

      • Perform the same cumulative dose-response protocol as for T-type channels.

    • TREK-1 K+ Currents:

      • Use a K+-based internal solution.

      • Hold the neuron at -60 mV and apply a series of voltage ramps (e.g., -120 mV to +40 mV).

      • Establish a stable baseline "leak" current. Perfuse Compound X and observe for an increase in outward current, indicative of channel activation.

  • Controls & Data Analysis:

    • A vehicle control (e.g., 0.1% DMSO in external solution) must be run to control for solvent effects.

    • Use known inhibitors (e.g., TTA-P2 for T-type Ca2+ channels) or activators (e.g., BL-1249 for TREK-1) as positive controls.[13][17]

    • Calculate the percentage of inhibition or activation at each concentration and fit the data to a dose-response curve to determine the IC50 or EC50.

Protocol 1.2: Assessment of Anti-Neuroinflammatory Activity

This protocol evaluates the effect of Compound X on inflammatory mediator release from microglia, the primary immune cells of the CNS.

Methodology:

  • Cell Culture:

    • Culture BV-2 microglial cells (or primary microglia) in DMEM with 10% FBS.

    • Plate cells in a 24-well plate and allow them to adhere overnight.

  • Experimental Treatment:

    • Pre-treat cells with various concentrations of Compound X for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-only and an LPS-only control group.

  • Quantification of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits to quantify the concentration of secreted TNF-α and IL-6.

  • Data Analysis:

    • Normalize cytokine concentrations to the LPS-only control group.

    • Determine the dose-dependent effect of Compound X on reducing inflammatory cytokine release.

Part 2: In Vivo Efficacy Evaluation

Core Objective: To assess the analgesic efficacy and therapeutic window of Compound X in a validated, translationally relevant animal model of neuropathic pain.

Model System Justification: The Chronic Constriction Injury (CCI) model is one of the most widely used and characterized models of peripheral neuropathic pain.[2][18][19] It involves loose ligation of the sciatic nerve, which mimics human nerve compression injuries and results in robust, long-lasting mechanical allodynia and thermal hyperalgesia.[2][19] The model's reliability has been demonstrated in numerous studies, including those evaluating other 1,3,4-oxadiazole derivatives.[5]

In_Vivo_Workflow cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development & Treatment cluster_2 Phase 3: Efficacy Assessment Day_neg7 Day -7 to -1 Acclimatization & Baseline Behavioral Testing Day_0 Day 0 CCI Surgery Day_neg7->Day_0 Day_7 Day 7 Confirm Neuropathy (Behavioral Testing) Day_8_14 Day 8 to 14 Daily Dosing: - Vehicle - Compound X (Doses 1, 2, 3) - Positive Control (Gabapentin) Day_7->Day_8_14 Day_14_Post Day 14 Post-Dose Behavioral Testing (Acute Effect) Day_15_End Day 15 Terminal Procedures (Tissue Collection for Biomarker Analysis) Day_14_Post->Day_15_End

Figure 2: Experimental timeline for in vivo evaluation of Compound X.
Protocol 2.1: Chronic Constriction Injury (CCI) Surgical Model

Materials: Male Sprague-Dawley rats (200-250g), isoflurane anesthesia, surgical tools, 4-0 chromic gut sutures.

Methodology:

  • Anesthetize the rat using isoflurane (2-3% in oxygen).

  • Shave and sterilize the lateral aspect of the left thigh.

  • Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, spaced approximately 1 mm apart.

  • The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.

  • Close the muscle layer and skin with appropriate sutures.

  • Administer post-operative analgesia (e.g., carprofen) and allow the animal to recover.

  • Sham-operated animals will undergo the same procedure, including nerve exposure, but without ligature placement.

Protocol 2.2: Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia is defined as pain resulting from a stimulus that does not normally provoke pain.[20] This is a cardinal sign of neuropathic pain.

Methodology:

  • Place animals in individual transparent plastic cages on a raised wire mesh floor and allow them to acclimate for at least 15-20 minutes.

  • Use a set of calibrated von Frey filaments (e.g., Stoelting) with logarithmically incremental stiffness.

  • Apply the filament perpendicularly to the plantar surface of the ipsilateral (injured) hind paw with sufficient force to cause the filament to buckle slightly. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the "up-down" method.[21] Start with a mid-range filament (e.g., 2.0 g). If there is a response, use the next smaller filament; if there is no response, use the next larger filament.

  • Record the pattern of responses over a series of six applications after the first change in response is observed.

  • Calculate the 50% PWT using the formula provided by the up-down method protocol. A significant decrease in PWT in the CCI group compared to the sham group indicates the development of mechanical allodynia.

Protocol 2.3: Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test)

Thermal hyperalgesia is an increased pain response to a noxious thermal stimulus.[20]

Methodology:

  • Place animals in individual plexiglass enclosures on a temperature-controlled glass floor. Allow for acclimatization.

  • Position a radiant heat source (e.g., from a Hargreaves apparatus) beneath the glass floor, directly under the plantar surface of the ipsilateral hind paw.

  • Activate the heat source. A timer will automatically start and record the latency to paw withdrawal.

  • A cut-off time (e.g., 20 seconds) must be set to prevent tissue damage.

  • Perform three measurements per animal, with at least 5 minutes between each, and average the latencies.

  • A significant decrease in paw withdrawal latency (PWL) in the CCI group compared to the sham group indicates the development of thermal hyperalgesia.

ParameterSham GroupCCI + VehicleCCI + Cmpd X (Low Dose)CCI + Cmpd X (High Dose)CCI + Gabapentin
Baseline PWT (g)
Day 14 PWT (g)
% Reversal N/A
Baseline PWL (s)
Day 14 PWL (s)
% Reversal N/A
PWT: Paw Withdrawal Threshold; PWL: Paw Withdrawal Latency
Table 1: Example data collection template for behavioral assessments.

Experimental Considerations and Data Integrity

  • Drug Formulation: As a hydrochloride salt, Compound X should be readily soluble in saline or water. Confirm solubility and stability before beginning in vivo studies.

  • Blinding: All behavioral testing must be conducted by an experimenter blinded to the treatment groups to prevent unconscious bias.

  • Controls: The inclusion of both sham-operated and CCI-vehicle groups is essential to respectively control for the effects of surgery and drug vehicle. A positive control, such as gabapentin, provides a benchmark for efficacy.[22]

  • Statistical Analysis: Behavioral data should be analyzed using a two-way repeated measures Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups over time.

Conclusion

This guide presents a rigorous, hypothesis-driven framework for the preclinical evaluation of this compound. By systematically progressing from in vitro mechanism of action studies to in vivo efficacy testing in a validated neuropathic pain model, researchers can generate the robust data package necessary to determine the compound's therapeutic potential. This structured approach ensures scientific validity and provides a clear path for the development of what could be a promising new treatment for neuropathic pain.

References

  • N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain - Open Exploration Publishing. (n.d.).
  • Bourinet, E., et al. (n.d.). T-type calcium channels in neuropathic pain. PubMed.
  • Exploring the possibilities of using in vitro model for neuropathic pain studies. (2022).
  • Neuropathic Pain In-Vitro Model. (n.d.). NeuroProof.
  • Lory, P., et al. (2015). T-type channels in neuropathic pain - Villain or victim? PMC - NIH.
  • Modeling neuropathic pain in a dish. (n.d.). King's College London Research Portal.
  • Seo, K., et al. (2009). Recent Updates of N-type Calcium Channel Blockers With Therapeutic Potential for Neuropathic Pain and Stroke. PubMed.
  • Snutch, T. P. (2005). Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. Neuropharmacology.
  • Hwang, J., et al. (2014). Enhanced Expression of TREK-1 Is Related with Chronic Constriction Injury of Neuropathic Pain Mouse Model in Dorsal Root Ganglion. PMC - NIH.
  • Zhang, X., et al. (2020). Activation of TREK1 Channel in the Anterior Cingulate Cortex Improves Neuropathic Pain in a Rat Model. PMC - PubMed Central.
  • Challa, S. R. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments.
  • T-Type Calcium Channels in Neuropathic Pain: A Technical Guide to Therapeutic Targeting. (n.d.). Benchchem.
  • N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain. (n.d.). Semantic Scholar.
  • Bravo-Hernández, M., et al. (2021). TREK-1 potassium channels participate in acute and long-lasting nociceptive hypersensitivity induced by formalin in rats. PubMed.
  • François, A., et al. (2015). Targeting T-type/CaV3.2 channels for chronic pain. PMC - PubMed Central.
  • Wen, X. J., et al. (2010). The Roles of T-Type Calcium Channel in the Development of Neuropathic Pain following Chronic Compression of Rat Dorsal Root Ganglia. Karger Publishers.
  • Development of an in vitro model of 'pain'. (n.d.). NC3Rs.
  • Martin, W. J., et al. (2016). Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla. PMC - PubMed Central.
  • Exploring the possibilities of using in vitro model for neuropathic pain studies. (2022). PDF.
  • N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain. (2023). ResearchGate.
  • TREK-1 potassium channels participate in acute and long-lasting nociceptive hypersensitivity induced by formalin in rats. (n.d.). ResearchGate.
  • What are TREK1 stimulators and how do they work? (2024). Patsnap Synapse.
  • Bourquin, A. F., et al. (2012). The spared nerve injury model of neuropathic pain. PubMed.
  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. PMC - PubMed Central.
  • Martin, W. J., et al. (2016). Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla. PubMed.
  • Spared nerve injury: An animal model of persistent peripheral neuropathic pain. (2000). ResearchGate.
  • Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests. (2023). Weill Cornell Medicine Newsroom.
  • Barrot, M. (2012). Tests and models of nociception and pain in rodents. Neuroscience.
  • Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. (n.d.). FSU Office of Research.
  • Bannon, A. W., et al. (2005). Transient allodynia pain models in mice for early assessment of analgesic activity. PMC.
  • Rodent behavioral assays for cold sensation/pain. (2021).
  • Chen, Z., et al. (2021). Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain. PubMed.
  • Frank, C., et al. (n.d.). Novel peptide ligands with dual acting pharmacophores designed for the pathophysiology of neuropathic pain. PMC.
  • Wiatrak, B., et al. (2020). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Exert Antinociceptive Activity in the Tail-Flick and Formalin Test in Rodents and Reveal Reduced Gastrotoxicity. Molecules.
  • 1,3,4-Oxadiazole Derivative Attenuates Chronic Constriction Injury Induced Neuropathic Pain: A Computational, Behavioral, and Molecular Approach. (2024). ResearchGate.
  • Faheem, M., et al. (2020). 1,3,4-Oxadiazole Derivative Attenuates Chronic Constriction Injury Induced Neuropathic Pain: A Computational, Behavioral, and Molecular Approach. PubMed.
  • Faheem, M., et al. (2020). 1,3,4-Oxadiazole Derivative Attenuates Chronic Constriction Injury Induced Neuropathic Pain: A Computational, Behavioral, and Molecular Approach. MDPI.

Sources

Application Notes and Protocols for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride in Cancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of 1,3,4-Oxadiazoles in Oncology

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] This scaffold is present in several marketed drugs and is recognized for its metabolic stability and ability to engage in various biological interactions.[3] In the realm of oncology, 1,3,4-oxadiazole derivatives have demonstrated efficacy against a wide array of cancer cell lines through multiple mechanisms of action. These include the inhibition of crucial enzymes and growth factors such as kinases, telomerase, and histone deacetylases, making them a versatile backbone for the design of novel therapeutic agents.[1][4][5]

This document provides a detailed guide on the potential application of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride , a specific derivative of this promising class, in cancer research. While extensive research on this particular salt is emerging, this guide synthesizes data from structurally related 1,3,4-oxadiazole compounds to propose a putative mechanism of action and provide robust protocols for its investigation as a potential anticancer agent.

Putative Mechanism of Action: Targeting Kinase Signaling Pathways

Based on the extensive literature on 1,3,4-oxadiazole derivatives, a plausible anticancer mechanism for this compound involves the inhibition of key protein kinases that are often dysregulated in cancer.[1] The piperidine substituent may enhance solubility and cell permeability, as well as provide a key interaction point within the ATP-binding pocket of target kinases. A potential signaling pathway targeted by this compound is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of translation (when unphosphorylated) Inhibitor 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one HCl Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: Putative mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT or MTS assay is a reliable and high-throughput method for this purpose.[6]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media.[7][8]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Replace the media in the 96-well plate with the media containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, it is crucial to assess its effects on apoptosis and the cell cycle.[4]

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Western Blotting for Target Validation

To confirm the inhibition of the proposed PI3K/Akt/mTOR pathway, western blotting can be used to measure the phosphorylation status of key proteins in the pathway.

Protocol: Western Blot Analysis

  • Protein Extraction:

    • Treat cells with the compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, p-S6K, and total S6K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

G cluster_invitro In Vitro Evaluation A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT/MTS) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blotting (Target Pathway) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: Experimental workflow for in vitro characterization of the compound.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HT-29Colorectal AdenocarcinomaHypothetical Value
Normal FibroblastsNon-cancerousHypothetical Value

Table 2: Effect on PI3K/Akt/mTOR Pathway Protein Phosphorylation

Treatmentp-Akt/Total Akt Ratiop-mTOR/Total mTOR Ratiop-S6K/Total S6K Ratio
Vehicle Control1.01.01.0
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Compound (2x IC50)Hypothetical ValueHypothetical ValueHypothetical Value

In Vivo Studies: A General Outlook

Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in vivo using animal models, such as tumor xenografts in immunodeficient mice.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics and Toxicity: Determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of the compound.

  • Tumor Xenograft Models: Implant human cancer cells subcutaneously into mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time.

  • Efficacy Endpoints: Measure tumor volume and weight at the end of the study.

  • Pharmacodynamic Studies: Analyze tumor tissues for the inhibition of the target pathway (e.g., by immunohistochemistry for p-Akt).

Conclusion

This compound belongs to a class of compounds with demonstrated anticancer potential. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of its efficacy and mechanism of action in cancer studies. The proposed targeting of the PI3K/Akt/mTOR pathway offers a specific and testable hypothesis. Rigorous in vitro and subsequent in vivo investigations are essential to validate its therapeutic potential and pave the way for its further development as a novel anticancer agent.

References

  • Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

  • Molecules. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]

  • ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. (2024). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. [Link]

  • Medicinal Chemistry. (2022). Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. [Link]

  • Molecules. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

  • Pharmaceuticals (Basel). (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. [Link]

  • Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • ResearchGate. (2025). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]

  • Pharmaceuticals. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Current Medicinal Chemistry. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. [Link]

  • Molecules. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

  • ResearchGate. (2025). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

  • International Journal of Molecular Sciences. (2023). 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]

Sources

Application Note & Protocols: A Framework for Assay Development with 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system recognized in medicinal chemistry for its favorable metabolic stability and its role as a versatile scaffold.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antihypertensive properties.[1][2][3][4][5] The specific compound, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, represents a novel chemical entity. While its precise biological target is not yet defined, its structural motifs are present in molecules known to interact with key enzyme classes, such as hydrolases and G-protein coupled receptors.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the characterization of this, or similar, novel compounds. We present a logical, multi-stage workflow, from fundamental physicochemical analysis to robust biochemical and cellular assay development, designed to identify biological targets and quantify pharmacological activity. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a foundational roadmap for hit-to-lead development.

Part 1: Foundational Physicochemical & Stability Profiling

Before any biological screening, it is imperative to understand the fundamental properties of the test compound. Solubility and stability are critical parameters that, if not properly characterized, can lead to artifactual results and misinterpretation of biological data. Poor solubility is a common challenge in drug discovery that can hinder absorption and bioavailability.[8][9]

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Rationale: This high-throughput method provides a rapid assessment of a compound's tendency to precipitate when a DMSO stock is introduced into an aqueous buffer.[8][10][11] Nephelometry measures the light scattered by insoluble particles, offering a sensitive readout of precipitation.[10] This is crucial for determining the maximum workable concentration in subsequent aqueous-based biological assays.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a clear-bottom 384-well microplate.

  • Compound Addition: Using a liquid handler, transfer 2 µL of the 10 mM DMSO stock to the first row of the plate to achieve a 200 µM starting concentration (2% DMSO final).

  • Serial Dilution: Perform a 2-fold serial dilution down the plate to generate a concentration gradient.

  • Incubation & Measurement: Incubate the plate at room temperature for 1 hour with gentle shaking. Measure light scattering using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[10]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the nephelometry signal is indistinguishable from the buffer-only control.

Data Presentation: Example Solubility Data

Buffer SystemTemperature (°C)Kinetic Solubility (µM)
PBS, pH 7.42575.4
Tris-HCl, pH 8.02592.1
Citrate, pH 5.525150.8

Part 2: Target Identification & Hit Validation Workflow

With a novel compound, the initial goal is to identify its potential biological targets. A common and effective strategy is to perform broad panel screening against well-characterized protein families, such as kinases or hydrolases, followed by more focused validation of the initial "hits."

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation & Characterization Compound Test Compound Screening Broad Panel Screening (e.g., Kinase or Hydrolase Panel) Compound->Screening Hit_List Generate Initial 'Hit' List Screening->Hit_List Biochem_Assay Primary Biochemical Assay (IC50 Determination) Hit_List->Biochem_Assay Select Top Hit (e.g., Hydrolase X) MOA_Studies Mechanism of Action Studies (e.g., Reversibility, Competition) Biochem_Assay->MOA_Studies Cellular_Assay Secondary Cellular Assay (Target Engagement - CETSA) Biochem_Assay->Cellular_Assay Pheno_Assay Tertiary Phenotypic Assay (Downstream Pathway Modulation) Cellular_Assay->Pheno_Assay

Given the structural similarities of oxadiazolones to known enzyme inhibitors, a hydrolase panel would be a logical starting point. Fatty Acid Amide Hydrolase (FAAH) is a particularly relevant target class for such scaffolds.[6]

Part 3: Developing a Primary Biochemical Assay for a Putative Target

Scenario: Assume the broad panel screening identifies Fatty Acid Amide Hydrolase (FAAH) as a primary hit. The next critical step is to develop a robust biochemical assay to confirm this activity and determine the compound's potency (IC50).

Protocol 2: Fluorogenic FAAH Inhibition Assay

Rationale: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate into a highly fluorescent product.[12] Inhibitors of FAAH will reduce the rate of fluorescence generation, providing a quantitative measure of their potency. This method is highly sensitive and suitable for high-throughput screening.[12][13]

G cluster_input Inputs cluster_reaction Reaction cluster_output Outputs Enzyme FAAH Enzyme Reaction Enzymatic Reaction (Incubation) Enzyme->Reaction Substrate AMC-Arachidonoyl Amide (Non-Fluorescent) Substrate->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibition Product AMC (Fluorescent Product) Reaction->Product Activity No_Reaction Substrate (No Fluorescence) Reaction->No_Reaction Inhibition

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0.

    • FAAH Enzyme: Recombinant human FAAH, diluted in assay buffer to the working concentration (e.g., 2 µg/mL).

    • Substrate: AMC Arachidonoyl Amide, prepared as a 10 mM stock in DMSO and diluted to 200 µM in assay buffer just before use.

    • Test Compound: Prepare a 2x concentration serial dilution series in assay buffer + 2% DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of the test compound serial dilutions to the assay plate. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

    • Add 10 µL of diluted FAAH enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the diluted substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition & Analysis:

    • Measure fluorescence intensity every minute for 30 minutes (Excitation: 350 nm, Emission: 460 nm).

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example FAAH Inhibition Data

CompoundIC50 (nM)Hill Slope
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one125.61.10.992
JZL195 (Control Inhibitor)8.21.00.998

Part 4: Cellular Validation of Target Engagement

A potent biochemical inhibitor must also demonstrate activity in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound directly binds to and engages its target protein inside intact cells.[14][15][16]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17][18] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.[15][18]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells Intact Cells Treatment Treat with Vehicle or Compound Cells->Treatment Heat Heat Aliquots (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells known to express the target protein (e.g., HEK293 cells overexpressing FAAH) to ~80% confluency. Treat cells with the test compound (e.g., at 10x its biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[14]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble FAAH in each sample using a standard Western blot or ELISA protocol.

  • Data Analysis: For both vehicle and compound-treated samples, plot the percentage of soluble FAAH remaining against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The protocols and workflow detailed in this application note provide a robust, logical, and scientifically rigorous framework for the initial characterization of novel compounds like this compound. By starting with fundamental physicochemical properties and progressing through systematic target identification, biochemical validation, and cellular target engagement, researchers can confidently build a comprehensive data package. This multi-assay, self-validating approach is essential for mitigating risks, avoiding artifactual data, and making informed decisions in the early stages of the drug discovery pipeline. The ultimate goal is to transform a promising chemical scaffold into a well-characterized lead compound with a clear mechanism of action.[19][20][21]

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. (2006). ACS Publications. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). PubMed. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis. [Link]

  • Special Issue : Enzyme Inhibitors in Drug Discovery and Development. (n.d.). MDPI. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.). ResearchGate. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). alwsci. [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (n.d.). Biocompare. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ResearchGate. [Link]

  • Enzyme assay and activity fingerprinting of hydrolases with the red-chromogenic adrenaline test. (2008). PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]

Sources

Application Notes & Protocols: 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride as a Foundational Scaffold for FAAH Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Introduction

The endocannabinoid system (ECS) is a critical neuromodulatory network that influences a vast array of physiological processes, including pain perception, inflammation, mood, and memory. A key regulatory component of the ECS is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (AEA).[1][2][3] By catabolizing AEA, FAAH terminates its signaling, thereby controlling the tone of cannabinoid receptor activation.

Inhibition of FAAH has emerged as a highly promising therapeutic strategy.[1][2] Elevating the endogenous levels of anandamide by blocking its degradation can produce potent analgesic, anxiolytic, anti-inflammatory, and antidepressant effects.[1][4] This approach offers a significant advantage over direct cannabinoid receptor agonists by amplifying the natural, on-demand signaling of the ECS, potentially avoiding the undesirable psychotropic side effects, tolerance, and dependence associated with chronic receptor activation.[4][5]

The 1,3,4-oxadiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for other functional groups.[6][7][8] Specifically, this heterocycle is a key pharmacophore in a class of potent, slowly reversible or irreversible inhibitors of FAAH.[9] 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride represents a valuable chemical tool and starting point for drug discovery programs targeting FAAH. The piperidine moiety provides a versatile handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.[4][10]

These application notes provide a comprehensive guide for researchers utilizing this compound, detailing its mechanism of action and providing robust protocols for its characterization as a FAAH inhibitor.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1046079-35-9[11]
Molecular Formula C₇H₁₂ClN₃O₂[11]
Molecular Weight 205.64 g/mol [11]
Purity Typically ≥97%[11]
Solubility Soluble in DMSO and aqueous buffers.General chemical knowledge
Storage Store at -20°C for long-term stability. Keep desiccated.General chemical knowledge

Handling Guidance: 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one is supplied as a hydrochloride salt, which generally enhances aqueous solubility and stability compared to the freebase. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is kept low (typically ≤1%) to avoid impacting enzyme activity.[12]

Hypothesized Mechanism of Action: FAAH Inhibition

FAAH belongs to the amidase signature family of enzymes, utilizing a conserved Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142 in human FAAH) for substrate hydrolysis.[3] The catalytic cycle involves the nucleophilic attack of the Ser241 hydroxyl group on the carbonyl carbon of anandamide.[3]

Compounds featuring the 1,3,4-oxadiazol-2-one scaffold are known to act as covalent inhibitors of FAAH. The proposed mechanism involves the piperidine moiety guiding the inhibitor into the FAAH active site. The strained oxadiazolone ring then acts as an electrophilic trap. The catalytic Ser241 attacks the carbonyl carbon of the oxadiazolone ring, leading to ring-opening and the formation of a stable, carbamoylated enzyme-inhibitor adduct. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrates like anandamide.

FAAH_Inhibition cluster_ECS Endocannabinoid System Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH_Enzyme FAAH Enzyme (Ser241) Anandamide->FAAH_Enzyme Degraded by Signaling Neuronal Signaling (Analgesia, Anxiolysis) CB1_Receptor->Signaling Leads to Inhibitor 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one Inhibitor->FAAH_Enzyme Covalently Inactivates

Caption: Endocannabinoid signaling and FAAH inhibition.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound against FAAH in vitro.

Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay

This primary assay quantifies FAAH activity by measuring the hydrolysis of a fluorogenic substrate. It is a robust method for initial screening and determination of inhibitor potency. This protocol is adapted from established methods and commercially available kits.[12][13][14]

Principle: Recombinant FAAH hydrolyzes a non-fluorescent substrate, such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[13] The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human FAAH (stored at -80°C)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)[12][13]

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., URB597)

  • Fluorogenic FAAH Substrate (e.g., AAMCA)

  • DMSO, anhydrous

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[13]

Workflow Diagram:

Caption: Workflow for an in vitro FAAH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Test Compound/Controls: Prepare a 10 mM stock solution of the test compound and positive control (URB597) in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations for the dose-response curve (e.g., 10 mM to 100 nM).

    • FAAH Enzyme: Thaw the recombinant FAAH on ice. Dilute the enzyme to the desired working concentration in pre-chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

    • Substrate: Prepare a working solution of AAMCA substrate in FAAH Assay Buffer. The final concentration in the assay is typically 10-20 µM.

  • Assay Plate Setup (in a 96-well black plate):

    • 100% Activity Wells (No Inhibition): Add assay buffer, 2 µL of DMSO (vehicle), and diluted FAAH enzyme.

    • Inhibitor Wells: Add assay buffer, 2 µL of the corresponding test compound serial dilution, and diluted FAAH enzyme.

    • Background Wells (No Enzyme): Add assay buffer, 2 µL of DMSO, and no enzyme. This control measures substrate auto-hydrolysis.

    • Note: The final assay volume is typically 200 µL. Adjust reagent volumes accordingly.

  • Pre-incubation (Self-Validation Step):

    • After adding the enzyme to the appropriate wells, gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Rationale: This step is crucial for covalent or slowly-reversible inhibitors.[1] It allows time for the inhibitor to bind and covalently modify the enzyme before the substrate is introduced, providing a more accurate measure of its potency. Varying the pre-incubation time can help confirm a time-dependent inhibition mechanism, a key characteristic of this compound class.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (at least one reading per minute) for 30 minutes.

Protocol 2: IC₅₀ Determination and Data Analysis

Data Processing:

  • Correct for Background: Subtract the fluorescence values of the background wells from all other wells at each time point.

  • Calculate Reaction Rate: For each well, plot the background-corrected fluorescence units (RFU) against time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of 100% Activity Well)] * 100

IC₅₀ Calculation:

  • Plot the % Inhibition (Y-axis) against the corresponding logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism or R.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of FAAH activity.

Interpreting Results:

  • A low nanomolar or sub-micromolar IC₅₀ value suggests potent inhibition of FAAH.

  • A leftward shift in the IC₅₀ curve (i.e., a lower IC₅₀ value) with increased pre-incubation time is a strong indicator of a time-dependent, irreversible, or slowly-reversible mechanism of action, consistent with the hypothesized covalent modification.[1]

Sample Data Table (Hypothetical):

Compound Conc. [nM]Log [Conc.]Average Rate (ΔRFU/min)% Inhibition
0 (Vehicle)N/A150.20%
10135.59.8%
101105.130.0%
501.773.651.0%
100245.170.0%
5002.715.389.8%
100037.894.8%

Conclusion

This compound is a valuable molecular scaffold for the discovery of novel FAAH inhibitors. Its structure embodies the key pharmacophoric features required for potent, mechanism-based inactivation of the enzyme. The protocols outlined in these notes provide a robust, self-validating framework for researchers to accurately characterize its inhibitory profile and use it as a foundational tool in the development of next-generation therapeutics for pain, anxiety, and other neurological disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Anandamide Metabolism Using FAAH Inhibitor 2.
  • BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays.
  • LabSolu. This compound.
  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Booklet.
  • MilliporeSigma. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) Technical Bulletin.
  • Creative BioMart. FAAH Inhibitor Screening Assay Kit.
  • Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • PubChem. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole.
  • Vandrell-Navarro, G., et al. (2012). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed Central.
  • Piomelli, D., et al. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central.
  • Malamas, M.S., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry.
  • Keith, J.M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters.
  • ChemicalBook. (2023). Piperidine, 4-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1).
  • Saario, S.M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. ACS Medicinal Chemistry Letters.
  • ChemicalBook. 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride synthesis.
  • Dana Bioscience. 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-ol dihydrochloride 5g.
  • Nycz, J.E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
  • Saczewski, J., et al. (2020).
  • Cinar, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.
  • Jadhav, S.S., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
  • Rubina, et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold.
  • Rehman, A., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Brazilian Chemical Society.
  • Smolecule. 5-(Piperidin-3-yl)-1,3,4-oxadiazole-2-thiol.
  • Brown, A.R., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97%.
  • Tumkevicius, S., et al. (2007). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija.
  • Moldb. 3-Methyl-5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride.
  • Jiang, L.L., et al. (2017). Design, Synthesis, and 3D-QSAR Analysis of Novel 1,3,4-Oxadiazol-2(3H)-ones as Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Wang, G., et al. (2022).
  • Tikhonov, D.B., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.
  • Wang, G., et al. (2022).
  • Sigma-Aldrich. 4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride AldrichCPR.
  • Aziz-ur-Rehman, et al. (2017). Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide.

Sources

Application Notes and Protocols for the Formulation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful preclinical evaluation of a novel therapeutic candidate is critically dependent on the development of a consistent and bioavailable formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, a heterocyclic compound of potential therapeutic interest. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals.[1][2][3][4] The 1,3,4-oxadiazole moiety, in particular, is a versatile pharmacophore known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]

This guide offers a logical, step-by-step approach to developing aqueous-based formulations suitable for early-stage in vivo animal studies, focusing on oral (PO) and intravenous (IV) routes of administration. We will delve into the critical aspects of physicochemical characterization, excipient selection, and the preparation of stable, homogenous dosing solutions. The protocols outlined herein are designed to be adaptable and emphasize the importance of empirical data generation for this specific molecule.

Preformulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. As a hydrochloride salt of a weakly basic compound, its solubility and stability are likely to be pH-dependent.

Essential Physicochemical Parameters

The following parameters should be experimentally determined to guide formulation strategy.

ParameterExperimental Method(s)Rationale and Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)Determines the intrinsic solubility of the free base and the solubility of the salt form. Crucial for selecting an appropriate vehicle and predicting potential precipitation upon administration.
pKa Potentiometric titration, UV-spectrophotometry, or computational predictionThe pKa of the piperidinyl nitrogen will dictate the pH range in which the compound exists in its more soluble, ionized form. Formulation pH should ideally be at least 2 units below the pKa to ensure complete dissolution.
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods, or computational predictionIndicates the lipophilicity of the compound. A high LogP may suggest potential challenges with aqueous solubility but could favor membrane permeability. LogD at physiological pH provides a more relevant measure of its distribution behavior.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the compound's solid-state properties and purity. For 1,3,4-oxadiazole derivatives, melting points can be significantly influenced by substituents.[5]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the solid material to absorb atmospheric moisture. Significant hygroscopicity can impact powder handling, weighing accuracy, and chemical stability.
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat)Identifies potential degradation pathways and helps in selecting appropriate storage conditions and compatible excipients. The 1,3,4-oxadiazole ring is generally considered the most stable among oxadiazole isomers.[8]
Initial Solubility Screening: A Practical Approach

A preliminary solubility screen in commonly used preclinical vehicles is a critical first step. This will provide a rapid assessment of the compound's solubility characteristics and guide the selection of a suitable formulation vehicle.

Protocol 1: Rapid Solubility Assessment

  • Weigh 1-5 mg of this compound into individual glass vials.

  • Add a known volume (e.g., 100 µL) of the test vehicle to each vial.

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, incrementally add more compound until saturation is reached.

  • If not dissolved, incrementally add more vehicle until dissolution is achieved or a practical volume limit is reached.

  • Calculate the approximate solubility in mg/mL.

Table of Common Preclinical Vehicles for Initial Screening:

VehicleCompositionPrimary UseConsiderations
Deionized WaterH₂OIV, POBaseline solubility.
0.9% Saline0.9% w/v NaCl in H₂OIV, POIsotonic; often improves solubility of salts.
5% Dextrose in Water (D5W)5% w/v Dextrose in H₂OIVIsotonic; can be a good choice for compounds sensitive to chloride ions.
Phosphate-Buffered Saline (PBS)pH ~7.4IV, POMimics physiological pH; be aware of potential common ion effects.
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water20% w/v HP-β-CDIV, POSolubilizing agent for poorly soluble compounds.
0.5% Methylcellulose (MC) in Water0.5% w/v MCPOSuspending agent for oral formulations.
Polyethylene Glycol 400 (PEG 400)Neat or in aqueous solutionPOCo-solvent to enhance solubility.

Formulation Development for Animal Studies

Based on the preformulation data, an appropriate formulation strategy can be developed. For early-stage studies, simple aqueous solutions are preferred for their ease of preparation and characterization.

Oral Formulation (PO)

For oral administration, the primary goal is to achieve a stable solution or a uniform suspension at the desired concentration.

Protocol 2: Preparation of an Oral Dosing Solution

Objective: To prepare a 10 mg/mL solution of this compound in a suitable aqueous vehicle.

Materials:

  • This compound

  • Vehicle of choice (e.g., deionized water, 0.9% saline, or a citrate buffer pH 3.0)

  • Volumetric flasks

  • Stir plate and magnetic stir bar

  • Calibrated pH meter

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle. If using a buffer, ensure the pH is accurately adjusted.

  • Weighing: Accurately weigh the required amount of the compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg.

  • Dissolution:

    • Add approximately 70% of the final volume of the vehicle to a volumetric flask.

    • While stirring, slowly add the weighed compound to the flask.

    • Continue stirring until the compound is fully dissolved. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be confirmed.

  • pH Adjustment (if necessary): If the pH of the final solution is critical for solubility or stability, it can be adjusted at this stage using dilute HCl or NaOH.

  • Final Volume Adjustment: Once the compound is completely dissolved and the solution has returned to room temperature, add the vehicle to bring the solution to the final desired volume.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the final formulation in a well-sealed, light-protected container at the appropriate temperature (typically 2-8°C).

Causality Behind Experimental Choices:

  • pH Control: As a hydrochloride salt of a weak base, maintaining an acidic pH is crucial to keep the compound in its protonated, more soluble form. A citrate buffer (pH 3-5) is often a good choice.

  • Stirring: Continuous agitation ensures uniform distribution of the compound in the vehicle, facilitating dissolution.

  • Filtration: Essential for parenteral formulations to ensure sterility and remove particulates, and good practice for oral solutions to ensure homogeneity.

Intravenous Formulation (IV)

For intravenous administration, the formulation must be sterile, isotonic, and free of particulates. The pH should be within a physiologically acceptable range (typically 2-12, with a narrower range of 2.7-9.0 being less irritating for subcutaneous administration).[9]

Protocol 3: Preparation of an Intravenous Dosing Solution

Objective: To prepare a 1 mg/mL sterile solution of this compound in 0.9% saline.

Materials:

  • This compound

  • Sterile 0.9% saline for injection

  • Sterile volumetric flasks

  • Aseptic working environment (e.g., laminar flow hood)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Aseptic Technique: All steps must be performed under aseptic conditions to ensure the sterility of the final product.

  • Weighing: Accurately weigh the required amount of the compound using a sterile weigh boat or paper. For a 10 mL final volume at 1 mg/mL, weigh 10 mg.

  • Dissolution:

    • In a sterile volumetric flask, add approximately 70% of the final volume of sterile 0.9% saline.

    • Aseptically transfer the weighed compound into the flask.

    • Gently swirl or use a sterile magnetic stir bar to dissolve the compound completely.

  • Final Volume Adjustment: Aseptically add sterile 0.9% saline to the final volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile final container. This is a critical step for removing any potential microbial contamination.

  • Storage: Store the sterile formulation at the appropriate temperature (typically 2-8°C) and protect from light.

Trustworthiness and Self-Validation:

  • Visual Inspection: Before administration, every dose should be visually inspected for clarity, color, and the absence of particulates.

  • Concentration Verification: The concentration of the final formulation should be verified using a suitable analytical method, such as HPLC-UV. This confirms the accuracy of the preparation.

  • Stability Assessment: The stability of the formulation should be assessed over the intended period of use. This can involve analyzing the concentration and purity of the compound at various time points.

Analytical Verification of Formulations

Analysis of the prepared formulations is a non-negotiable step to ensure the accuracy and integrity of the animal study.

Protocol 4: HPLC-UV Method for Concentration Verification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound.

  • Standard Curve: Prepare a standard curve of the compound in the formulation vehicle over a relevant concentration range.

  • Analysis: Dilute a sample of the formulation to fall within the range of the standard curve and inject it into the HPLC system.

  • Quantification: Calculate the concentration of the compound in the formulation based on the standard curve.

Visualization of Formulation Workflow

The following diagram illustrates the logical flow of the formulation development process.

Formulation_Workflow cluster_preformulation Preformulation Assessment cluster_development Formulation Development cluster_verification Analytical Verification cluster_dosing Animal Dosing physchem Physicochemical Characterization (Solubility, pKa, LogP, Stability) sol_screen Solubility Screening in Preclinical Vehicles physchem->sol_screen Informs po_form Oral Formulation (Solution/Suspension) sol_screen->po_form Guides Vehicle Selection iv_form Intravenous Formulation (Sterile Solution) sol_screen->iv_form Guides Vehicle Selection conc_verify Concentration Verification (HPLC-UV) po_form->conc_verify iv_form->conc_verify stability_test Stability Assessment conc_verify->stability_test Initial Timepoint animal_dosing In Vivo Administration conc_verify->animal_dosing Confirms Dose stability_test->animal_dosing Ensures Dose Accuracy

Sources

Application Note & Protocols: Characterization of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are critical in a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules is a tightly regulated process, and its disruption is a clinically validated and highly successful strategy in cancer chemotherapy.[2]

Tubulin-targeting agents are broadly classified based on their binding site and mechanism of action. One of the most important target sites is the colchicine-binding site, located at the interface between α- and β-tubulin.[2][3] Small molecules that bind to this site, known as Colchicine-Binding Site Inhibitors (CBSIs), prevent the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.[5][6]

This document concerns 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride , a small molecule featuring a scaffold similar to other known antiproliferative agents. Notably, related structures such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[7] This structural precedent suggests that this compound is a promising candidate for investigation as a microtubule-destabilizing agent.

This application note provides a comprehensive suite of validated protocols for researchers to systematically characterize the mechanism of action of this compound, from its direct biochemical effects on purified tubulin to its functional consequences in cancer cell lines.

Proposed Mechanism of Action

We hypothesize that this compound functions as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. This binding event is proposed to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubule polymers.[4] The subsequent cascade of cellular events includes the destabilization of the microtubule network, failure to form a functional mitotic spindle, arrest at the G2/M phase of the cell cycle, and the initiation of the apoptotic cell death pathway.[3][8]

Mechanism_of_Action Proposed Mechanism of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Compound 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one Binding Compound Binds to Colchicine Site on β-Tubulin Compound->Binding Targets Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Destabilization Microtubule Network Destabilization Polymerization->Destabilization Leads to Spindle Mitotic Spindle Disruption Destabilization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Proposed mechanism of action for the tubulin inhibitor.

Compound Information and Preparation

PropertyValueReference
IUPAC Name This compound
CAS Number 1046079-35-9[9]
Molecular Formula C₇H₁₂ClN₃O₂[9]
Molecular Weight 205.64 g/mol [9]
Purity ≥97%[9]

Stock Solution Preparation: The hydrochloride salt form of the compound is generally soluble in aqueous solutions.

  • Primary Stock (e.g., 10 mM): For biochemical assays, dissolve the compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS). For cell-based assays, dissolve in sterile DMSO to create a 10-50 mM stock solution.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Storage: Store the solid compound at 4°C for short-term and -20°C for long-term storage. Store stock solutions in small aliquots at -20°C or -80°C.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. A fluorescence-based method is described here due to its high sensitivity and suitability for high-throughput screening.[1][10]

Tubulin_Assay_Workflow Workflow for In Vitro Tubulin Polymerization Assay Prep Prepare Reagents (Tubulin, GTP, Buffer, Compound) Plate Add Compound/Controls to 96-well plate (37°C) Prep->Plate Mix Prepare Tubulin Reaction Mix on ice (Tubulin, GTP, Reporter) Prep->Mix Initiate Add Reaction Mix to Plate to Initiate Polymerization Plate->Initiate Mix->Initiate Read Read Fluorescence (37°C) Every 60s for 60-90 min Initiate->Read Analyze Plot Fluorescence vs. Time Calculate IC50 Read->Analyze

Caption: Experimental workflow for the fluorescence-based tubulin assay.

3.1. Principle The assay monitors the incorporation of a fluorescent reporter into microtubules as they polymerize.[10] Polymerization is initiated by GTP and a temperature shift to 37°C.[1] Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase, while stabilizers will enhance it.

3.2. Materials

  • Lyophilized, high-purity (>99%) tubulin (e.g., porcine or bovine brain tubulin)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM stock in water)

  • Glycerol (for polymerization enhancement)

  • Fluorescent Reporter (e.g., DAPI, as per kit manufacturer's instructions)[11]

  • Test Compound: this compound

  • Positive Controls: Nocodazole or Colchicine (inhibitors)[1][3]

  • Negative Control: Vehicle (DMSO or buffer)

  • Enhancer Control: Paclitaxel (stabilizer)[1]

  • Black, opaque 96-well microplates (low-binding)

  • Fluorescence microplate reader with temperature control (37°C)

3.3. Step-by-Step Protocol

  • Reagent Preparation: On the day of the experiment, thaw all reagents on ice. Prepare the General Tubulin Buffer.

  • Plate Setup: Pre-warm the 96-well plate to 37°C. Prepare 10x stocks of the test compound and controls in General Tubulin Buffer. Add 5 µL of each 10x solution to the appropriate wells in triplicate.

  • Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[1][11] Keep this mix on ice until the moment of use.

  • Initiate Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well containing the 5 µL of compound/control, for a final volume of 50 µL.[1] Avoid introducing air bubbles.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter) every 60 seconds for 60-90 minutes.

3.4. Data Analysis and Expected Results

  • Plot the raw fluorescence intensity versus time for each concentration.

  • Determine the Vmax (maximum slope) of the polymerization phase for each curve.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%).

CompoundExpected IC₅₀ (nM)Classification
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HClTo be determinedPutative Inhibitor
Nocodazole100 - 5000Polymerization Inhibitor[12]
Colchicine100 - 8100Polymerization Inhibitor[3][12]
PaclitaxelN/A (Enhancer)Polymerization Stabilizer

Protocols: Cellular Characterization

These cell-based assays are essential to confirm that the biochemical activity observed in vitro translates to a functional anti-proliferative and mechanistic effect in cancer cells.

Cellular_Assay_Workflow Workflow for Cellular Characterization Start Seed Cancer Cells (e.g., HeLa, MDA-MB-231) Treat Treat with Compound (Dose-Response & Time-Course) Start->Treat Viability Cell Viability Assay (SRB) Treat->Viability IF Immunofluorescence (Microtubule Staining) Treat->IF FACS Flow Cytometry (Cell Cycle Analysis) Treat->FACS Viability_Out Determine GI50 Viability->Viability_Out IF_Out Visualize Microtubule Disruption IF->IF_Out FACS_Out Quantify G2/M Arrest FACS->FACS_Out

Caption: Integrated workflow for cell-based inhibitor analysis.

4.1. Protocol: Immunofluorescence Staining of Microtubules

4.1.1. Principle This technique provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within intact cells.[5] Disruption of the filamentous network is a hallmark of tubulin destabilizing agents.[12]

4.1.2. Materials

  • Cancer cell line (e.g., HeLa, A549)

  • Glass coverslips (sterile, 12-18 mm) in 12- or 24-well plates

  • Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (only needed for PFA fixation)

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin monoclonal antibody

  • Secondary Antibody: Alexa Fluor 488- or 594-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342

  • Antifade Mounting Medium

4.1.3. Step-by-Step Protocol

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a relevant duration (e.g., 16-24 hours). Include a vehicle-treated control.

  • Fixation: Wash cells gently with warm PBS. Fix with ice-cold methanol for 5-10 minutes at -20°C.[5] (Alternatively, fix with 4% PFA for 15 minutes at room temperature, then permeabilize with Triton X-100 buffer for 10 minutes).

  • Blocking: Wash 3 times with PBS. Block with 3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[13][14]

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Add to coverslips and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody Incubation: Wash 3 times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash 3 times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei. Wash once more with PBS. Mount the coverslips onto glass slides using antifade medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

4.1.4. Expected Results

  • Vehicle Control: Cells should display a well-defined, intricate network of filamentous microtubules extending throughout the cytoplasm. Mitotic cells should show a clear, bipolar mitotic spindle.

  • Treated Cells: A dose-dependent disruption of the microtubule network is expected, appearing as diffuse, punctate tubulin staining. Mitotic cells may show collapsed or disorganized spindles and condensed, misaligned chromosomes.[12]

4.2. Protocol: Cell Cycle Analysis by Flow Cytometry

4.2.1. Principle This protocol quantifies the distribution of cells across the different phases of the cell cycle based on their DNA content.[15] Tubulin inhibitors cause cells to accumulate in the G2/M phase, which can be measured as an increase in the population of cells with 4N DNA content.[8][16]

4.2.2. Materials

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture plates (6-well)

  • Fixative: Ice-cold 70% ethanol

  • Propidium Iodide (PI) Staining Solution: PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8]

4.2.3. Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the compound at various concentrations for 24 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). For adherent cells, use trypsin, neutralize, and combine with the supernatant. Centrifuge the cell suspension.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 100-200 µL of cold PBS. While vortexing gently, add 1-2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[8]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

4.2.4. Data Analysis and Expected Results

  • Generate DNA content histograms. The first peak represents G0/G1 phase cells (2N DNA), and the second peak represents G2/M phase cells (4N DNA). The area between the peaks represents S phase.

  • Quantify the percentage of cells in each phase using cell cycle analysis software.

  • Expected Outcome: A dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, is the expected result for a tubulin polymerization inhibitor.[17]

Summary

The protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound as a tubulin-targeting agent. The in vitro polymerization assay offers direct biochemical proof of microtubule inhibition, while the cellular assays—immunofluorescence and cell cycle analysis—confirm the mechanism of action within a biological context. Together, these experiments will generate the necessary data to classify the compound's activity, determine its potency, and validate its potential as a novel antimitotic agent for further preclinical development.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (PMC)
  • Application Notes and Protocols: In Vitro Tubulin Polymeriz
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
  • Application Notes and Protocols: Immunofluorescence Staining of Microtubules in Unesbulin-Tre
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (MDPI)
  • The tubulin inhibitors targeting the colchicine binding site:...
  • Tubulin Inhibitors Binding to Colchicine-Site: A Review
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (Cytoskeleton, Inc.)
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (Sigma-Aldrich)
  • Tubulin Polymeriz
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (PubMed)
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (PMC - NIH)
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (NIH)
  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. (PMC - NIH)
  • Cell viability assay problems with Tubulin polymeriz
  • Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase. (PMC - PubMed Central)
  • ID09, A Newly-Designed Tubulin Inhibitor, Regulating the Proliferation, Migration, EMT Process and Apoptosis of Oral Squamous Cell Carcinoma. (PMC - NIH)
  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (JoVE)
  • Evaluation of cell cycle inhibitors by flow cytometry. (Auctores Journals)
  • Analysis of cell cycle progression of HeLa cells by flow cytometry...
  • STED Microscopy for Visualizing Acting and Microtubule Cytoskeleton | Protocol Preview. (JoVE)
  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (MDPI)
  • CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. (AACR Journals)
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells.
  • 5-(Piperidin-4-yl)-1, 3, 4-oxadiazol-2(3H)-one hydrochloride, min 97%, 1 gram. (Fisher Scientific)
  • Discovery of 5-(Piperidin-4-yl)
  • Cell cycle analysis with flow cytometry and propidium iodide. (Abcam)
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (PubMed Central)
  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (PMC - NIH)
  • SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. (PMC - PubMed Central)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (MDPI)
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (MDPI)
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (PMC - PubMed Central)
  • 5-(Piperidin-3-yl)-1,3,4-oxadiazole-2-thiol. (Smolecule)
  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (PubMed)
  • Synthesis of 1,3,4-oxadiazoles. (Organic Chemistry Portal)

Sources

Application Notes & Protocols: A Comprehensive Preclinical Evaluation Framework for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a piperidine moiety, a well-established "privileged scaffold," often enhances a compound's pharmacokinetic profile, improving metabolic stability and druggability.[3][4] The specific molecule, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, combines these two key structural features, making it a compelling candidate for drug discovery.

Published research on analogous structures suggests several potential mechanisms of action. Notably, piperidine-substituted 1,3,4-oxadiazol-2-ones have been identified as antagonists of the G-protein coupled receptor GPR55, a target implicated in neuropathic pain and cancer.[5] Furthermore, related oxadiazole derivatives have shown activity as agonists of human caseinolytic protease P (HsClpP) for hepatocellular carcinoma and as tubulin polymerization inhibitors.[6][7]

This document provides a comprehensive, multi-stage experimental framework designed for researchers, scientists, and drug development professionals. It outlines a logical, step-by-step progression from initial compound characterization to in vivo efficacy studies, with an emphasis on the scientific rationale behind each protocol. Our objective is to provide a robust and self-validating pathway for the thorough preclinical evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl (referred to herein as "Compound X").

Section 1: Physicochemical Characterization and Formulation Development

Rationale: The foundational step in any drug discovery program is to unequivocally confirm the identity, purity, and fundamental physicochemical properties of the test article. These characteristics directly impact biological activity and are critical for developing suitable formulations for subsequent in vitro and in vivo testing. An impure or poorly characterized compound will yield unreliable and irreproducible data.

Protocol 1.1: Identity and Purity Confirmation

Principle: A panel of orthogonal analytical techniques is used to confirm the chemical structure and determine the purity of Compound X.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of Compound X in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: To confirm the proton and carbon framework of the molecule, ensuring the correct connectivity of the piperidine and oxadiazolone rings. The spectral data should be consistent with the expected chemical shifts and coupling constants.[8]

    • Acceptance Criteria: The obtained spectra must match the reference structure with no significant unassigned peaks.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of Compound X (approx. 1 mg/mL) in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Rationale: To determine the exact mass of the molecule, confirming its elemental composition.[8]

    • Acceptance Criteria: The measured monoisotopic mass should be within ±5 ppm of the calculated theoretical mass.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., using a C18 column).

    • Inject a solution of Compound X and monitor the elution profile using a UV detector at an appropriate wavelength (determined by UV-Vis scan).

    • Rationale: To assess the purity of the compound. The area under the main peak relative to the total area of all peaks provides a quantitative measure of purity.

    • Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Protocol 1.2: Aqueous Solubility Assessment

Principle: The thermodynamic solubility of Compound X is determined to inform formulation strategies.

Methodology:

  • Add an excess amount of Compound X to a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Quantify the concentration of Compound X in the supernatant using a validated HPLC method.

  • Rationale: Solubility is a critical determinant of oral bioavailability and dictates the maximum achievable concentration in in vitro assays. Assessing solubility at different pH values is important as it can vary for ionizable compounds like Compound X (due to the piperidine nitrogen).

Section 2: In Vitro Pharmacological Evaluation: Target Identification and Mechanism of Action

Rationale: This phase aims to identify the primary biological target(s) of Compound X and elucidate its mechanism of action at a cellular level. Based on existing literature for similar scaffolds, we will prioritize assays for GPR55, HsClpP, and tubulin, while also performing a broader screen to uncover novel activities.

In_Vitro_Pharmacology_Workflow cluster_0 Initial Screening cluster_1 Hypothesis-Driven Target Validation cluster_2 Cellular Mechanism of Action start Compound X (Purity ≥95%) broad_panel Broad Target Panel (e.g., GPCRs, Kinases) start->broad_panel gpr55 GPR55 Antagonism Assay (β-Arrestin) start->gpr55 Based on Literature hsclpp HsClpP Agonism Assay (α-Casein Hydrolysis) start->hsclpp Based on Literature tubulin Tubulin Polymerization Assay start->tubulin Based on Literature primary_hits Identify Primary Hit Class (e.g., GPCR Antagonist) broad_panel->primary_hits primary_hits->gpr55 If GPCR hit viability Cell Viability Assays (e.g., MTT in Cancer Lines) gpr55->viability Confirm Cellular Activity hsclpp->viability tubulin->viability apoptosis Apoptosis/Necrosis Assay (Annexin V / PI) viability->apoptosis downstream Downstream Signaling (e.g., Western Blot) apoptosis->downstream

Caption: Workflow for in vitro target identification and validation of Compound X.

Protocol 2.1: GPR55 Target Engagement Assay (β-Arrestin Redistribution)

Principle: This assay quantifies the recruitment of β-arrestin to the GPR55 receptor upon ligand binding, a hallmark of GPCR activation. Antagonists will block this recruitment. This method was successfully used to characterize similar 1,3,4-oxadiazol-2-ones.[5]

Methodology:

  • Use a cell line stably co-expressing GPR55 and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter® cells).

  • Plate cells in a 384-well microplate and incubate overnight.

  • Pre-treat cells with a dose-response curve of Compound X for 30 minutes.

  • Add a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol) at its EC₈₀ concentration.

  • Incubate for 60-90 minutes at 37°C.

  • Add the detection reagents for the enzyme fragment complementation system and measure the chemiluminescent signal.

  • Rationale: An antagonist will produce a dose-dependent decrease in the agonist-induced signal. This assay directly measures target engagement in a cellular context.

  • Controls: Include a known GPR55 antagonist as a positive control and vehicle-only wells as a negative control.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Protocol 2.2: Cellular Proliferation Assays

Principle: To determine the effect of Compound X on the growth and viability of relevant cell lines.

Methodology:

  • Select appropriate cell lines based on target expression (e.g., DU-145 prostate cancer cells, which express GPR55, or HCCLM3 hepatocellular carcinoma cells for HsClpP studies).[6][7] Also include a non-cancerous cell line (e.g., NIH-3T3) to assess selectivity.[9]

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of Compound X for 72 hours.

  • Assess cell viability using a suitable method:

    • MTT Assay: Measures mitochondrial reductase activity in living cells.[9]

    • CellTiter-Glo® Luminescent Assay: Measures intracellular ATP levels, a direct indicator of cell viability.

  • Rationale: This determines the cytotoxic or cytostatic potential of the compound and provides a quantitative measure (IC₅₀) of its potency in a cellular context.

  • Data Analysis: Plot the percentage of viable cells against the log concentration of Compound X to determine the IC₅₀ value.

Table 1: Representative Data for In Vitro Pharmacological Evaluation

Assay Type Cell Line / System Endpoint Result (Hypothetical)
GPR55 Antagonism CHO-GPR55 IC₅₀ 150 nM
Cell Viability DU-145 (Prostate Cancer) IC₅₀ 0.8 µM
Cell Viability HCCLM3 (Liver Cancer) IC₅₀ > 50 µM
Cell Viability NIH-3T3 (Normal Fibroblast) IC₅₀ 25 µM

| Selectivity Index | (IC₅₀ Normal / IC₅₀ Cancer) | Ratio | 31.25 |

Section 3: In Vitro ADME and Safety Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential safety liabilities is crucial. Favorable ADME and safety profiles are essential for a compound to be a viable drug candidate. The piperidine ring is often incorporated to improve these properties.[3]

Protocol 3.1: Metabolic Stability in Liver Microsomes

Principle: To evaluate the susceptibility of Compound X to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.

Methodology:

  • Incubate Compound X (at a low concentration, e.g., 1 µM) with pooled human or rat liver microsomes.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Quantify the remaining concentration of Compound X at each time point using LC-MS/MS.

  • Rationale: Rapid degradation suggests high first-pass metabolism and likely poor oral bioavailability.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 3.2: Cytochrome P450 (CYP) Inhibition Assay

Principle: To assess the potential of Compound X to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which could lead to drug-drug interactions.

Methodology:

  • Use a commercial kit with fluorescent probe substrates specific for each CYP isoform.

  • Incubate human liver microsomes, the probe substrate, and a dose range of Compound X.

  • Initiate the reaction with NADPH.

  • After a set time, stop the reaction and measure the fluorescent signal from the metabolized probe.

  • Rationale: A decrease in fluorescence indicates inhibition of the CYP enzyme.

  • Data Analysis: Determine the IC₅₀ value for each isoform. High IC₅₀ values (>10 µM) are generally considered low risk.

Section 4: Pharmacokinetic (PK) Studies

Rationale: After establishing in vitro potency and a reasonable ADME profile, the next step is to understand how the compound behaves in a living organism. PK studies measure the change in drug concentration over time in a biological matrix like plasma.

Pharmacokinetics_Workflow cluster_0 Method Development cluster_1 In-Life Phase cluster_2 Sample Analysis & Data Interpretation bio_dev Bioanalytical Method Development (LC-MS/MS) bio_val Method Validation (ICH M10 Guidelines) bio_dev->bio_val dosing Dose Rodents (IV and PO Routes) bio_val->dosing Validated Method Ready sampling Serial Blood Sampling (Defined Timepoints) dosing->sampling extraction Plasma Sample Extraction sampling->extraction Plasma Samples analysis LC-MS/MS Quantification extraction->analysis pk_calc Calculate PK Parameters (Cmax, AUC, t1/2, F%) analysis->pk_calc

Caption: A streamlined workflow for conducting preclinical pharmacokinetic studies.

Protocol 4.1: Bioanalytical Method Development and Validation

Principle: To develop and validate a robust and reliable LC-MS/MS method for quantifying Compound X in plasma, following international guidelines. A validated method is a prerequisite for any regulated PK study.[10][11]

Methodology:

  • Development: Optimize MS parameters for Compound X and an internal standard. Develop a chromatographic method for separation and a sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[12]

  • Validation: Perform a full validation according to ICH M10 guidelines.[11] This includes assessing:

    • Selectivity and Specificity: Ensure no interference from endogenous plasma components.[13]

    • Linearity, Accuracy, and Precision: Over a defined concentration range.

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[10]

    • Recovery and Matrix Effects.

    • Stability: Assess stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Protocol 4.2: Single-Dose Pharmacokinetic Study in Rats

Principle: To determine key PK parameters of Compound X after a single intravenous (IV) and oral (PO) dose.

Methodology:

  • Use two groups of male Sprague-Dawley rats (n=3-4 per group).

  • Administer Compound X to Group 1 via IV bolus (e.g., 1 mg/kg) and to Group 2 via oral gavage (e.g., 10 mg/kg).

  • Collect serial blood samples from each animal at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[14]

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of Compound X in plasma samples using the validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.

Table 2: Key Pharmacokinetic Parameters (Hypothetical Data)

Parameter IV Dose (1 mg/kg) PO Dose (10 mg/kg) Definition
Cₘₐₓ (ng/mL) 1250 850 Maximum observed plasma concentration
Tₘₐₓ (h) 0.08 1.0 Time to reach Cₘₐₓ
AUC₀₋ᵢₙf (h*ng/mL) 2800 15400 Area under the concentration-time curve
t₁/₂ (h) 4.5 4.8 Terminal half-life
CL (mL/h/kg) 357 - Clearance
Vd (L/kg) 2.3 - Volume of distribution

| F (%) | - | 55% | Oral Bioavailability |

Section 5: In Vivo Efficacy and Safety Assessment

Rationale: The final stage of preclinical evaluation is to determine if the compound is effective in a disease-relevant animal model and to establish a preliminary safety profile. The choice of model should be guided by the confirmed in vitro mechanism of action. Given the potential GPR55 antagonism, a neuropathic pain model is a logical choice.[5]

Protocol 5.1: Acute Toxicity Study

Principle: To determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity after a single high dose, following established regulatory guidelines.

Methodology:

  • Follow the OECD 425 Guideline (Up-and-Down Procedure).[15]

  • Dose rodents (rats or mice) sequentially with a single dose of Compound X.

  • Observe animals closely for clinical signs of toxicity and mortality for 14 days.[16]

  • Perform necropsy and histological examination of major organs.

  • Rationale: This study provides critical safety information for dose selection in subsequent efficacy studies and establishes a preliminary therapeutic index. Studies on other oxadiazole derivatives have shown LD₅₀ values exceeding 2000 mg/kg, indicating a good safety profile.[15]

Protocol 5.2: In Vivo Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Principle: The CCI model in rats is a widely used and validated model of neuropathic pain that mimics symptoms like allodynia and hyperalgesia in humans.

Methodology:

  • Surgery: Anesthetize rats and loosely ligate the sciatic nerve on one hind limb.

  • Post-operative Recovery: Allow animals to recover for 7-14 days, during which time neuropathic pain symptoms develop.

  • Baseline Measurement: Measure baseline mechanical allodynia using von Frey filaments.

  • Treatment: Randomize animals into groups: Vehicle control, Positive control (e.g., Gabapentin), and Compound X (at 3-4 dose levels selected based on PK and toxicity data).

  • Dosing and Assessment: Administer treatments daily (e.g., via oral gavage) and measure the paw withdrawal threshold at several time points post-dose over the course of the study (e.g., 1-2 weeks).

  • Rationale: An effective analgesic will significantly increase the paw withdrawal threshold (i.e., reduce allodynia) compared to the vehicle-treated group.

  • Data Analysis: Analyze data using a two-way ANOVA with post-hoc tests to compare treatment groups.

Conclusion

This document outlines a rigorous, integrated experimental strategy for the preclinical evaluation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. By systematically progressing from fundamental physicochemical characterization through in vitro pharmacology, ADME/safety profiling, pharmacokinetics, and in vivo efficacy studies, researchers can build a comprehensive data package. This logical, evidence-based approach is essential for identifying the therapeutic potential of new chemical entities and making informed decisions in the drug discovery and development process.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

  • Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Research J. Pharm. and Tech. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). PubMed. [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). National Institutes of Health. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Pharmacology. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021). National Institutes of Health. [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. [Link]

  • In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (2023). Taylor & Francis Online. [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. [Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). National Library of Medicine. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2025). Chinese Chemical Letters. [Link]

  • Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. (2016). ScienceDirect. [Link]

  • ICH M10 guideline - a harmonized global approach to bioanalysis. (2023). Prospects in Pharmaceutical Sciences. [Link]

  • Zebrafish: An in vivo model for the study of neurological diseases. (n.d.). PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2025). American Chemical Society. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (Formula: C₇H₁₂ClN₃O₂, MW: 205.64[1]). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions in your work.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What is the chemical nature of this compound and why is solubility a primary concern?

A: this compound is the salt form of a small molecule containing a basic piperidine ring. In its solid, hydrochloride salt form, the secondary amine on the piperidine ring is protonated (positively charged), which generally confers good solubility in water.

However, when this salt is dissolved in a solution with a pH approaching or exceeding the pKa of the piperidine amine, the proton dissociates, yielding the neutral "free base" form. This free base is significantly less polar and, consequently, much less soluble in aqueous media, often leading to precipitation. Poor aqueous solubility is a major hurdle in drug development, as it can lead to low or variable bioavailability and hinder the development of effective formulations.[2][]

Q2: My compound precipitated after I dissolved it in a neutral phosphate-buffered saline (PBS). What is the scientific reason for this?

A: This is a classic pH-dependent solubility issue. The piperidine moiety in your compound is a weak base. As a hydrochloride salt, it is acidic. When you dissolve it in a neutral buffer (like PBS, typically pH ≈ 7.4), the buffer's higher pH neutralizes the acidic salt, causing the protonated piperidine nitrogen to deprotonate.

R-NH₂⁺Cl⁻ (soluble salt) ⇌ R-NH (less soluble free base) + H⁺ + Cl⁻

According to Le Châtelier's principle, the higher concentration of hydroxide ions (or lower concentration of H⁺) in the neutral buffer drives the equilibrium to the right, favoring the formation of the less soluble free base, which then precipitates out of the solution. The solubility of compounds with ionizable groups is highly dependent on the pH of the medium.[4]

Q3: What is the industry-standard first step to quantitatively measure the solubility of my compound?

A: The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[5][6] This technique involves adding an excess amount of the solid compound to a specific solvent or buffer, agitating the suspension until equilibrium is reached (typically 24-48 hours), separating the undissolved solid, and then measuring the concentration of the dissolved compound in the supernatant.[5][7][8] This method is considered the most reliable for obtaining true solubility data.[6]

Part 2: Troubleshooting & Optimization Guides

These guides provide detailed, step-by-step protocols to address specific solubility challenges.

Guide 1: Optimizing Solubility Through pH Adjustment

Issue: My compound needs to be in an aqueous solution for an in vitro assay, but it crashes out in my standard neutral buffer.

This is the most common issue for amine hydrochloride salts. The solution is to identify a pH range where the compound remains protonated and soluble.

Workflow for Determining a pH-Solubility Profile

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7.4) prep_vials Add excess solid compound to vials for each pH point prep_buffers->prep_vials 1. Dispense shake Equilibrate on shaker (e.g., 24-48h at constant temp) prep_vials->shake 2. Saturate separate Separate solid and liquid (Centrifuge and/or filter) shake->separate 3. Equilibrate analyze Analyze supernatant concentration (e.g., by HPLC-UV) separate->analyze 4. Isolate Solute plot Plot Solubility (mg/mL) vs. pH analyze->plot 5. Quantify determine Determine optimal pH range for required concentration plot->determine 6. Interpret

Caption: Workflow for generating a pH-solubility profile.

Experimental Protocol: pH-Solubility Profiling
  • Prepare Buffers: Create a series of buffers across a physiologically relevant range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with appropriate buffering capacity for each pH, such as citrate for acidic ranges and phosphate for neutral ranges.

  • Sample Preparation: Add an excess of the solid compound (enough to ensure some remains undissolved at equilibrium) into separate vials for each buffer. A typical starting point is 2-5 mg of compound per 1 mL of buffer.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be done by:

    • Centrifuging the vials at high speed (>10,000 rpm) for 15-20 minutes.

    • Carefully collecting the supernatant and filtering it through a 0.22 µm PVDF or PTFE syringe filter to remove any remaining particulates. Note that filtration may lead to underestimation if the compound adsorbs to the filter material.[9]

  • Quantification: Accurately dilute the clear supernatant into a suitable mobile phase and determine the compound's concentration using a validated analytical method, typically HPLC-UV.[9][10]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility drops off, allowing you to select an optimal buffer for your experiments.

pH of BufferMeasured Solubility (µg/mL)Visual Observation
2.0Record ValueClear Solution
4.0Record ValueClear Solution
5.0Record ValueClear Solution
6.0Record ValueSlight Haze
7.4Record ValueHeavy Precipitate
Caption: Example data table for a pH-solubility profile.
Guide 2: Co-solvent Systems for Stock Solutions

Issue: I need to prepare a highly concentrated stock solution (e.g., >10 mM) for serial dilutions, and it's not soluble enough even in an acidic aqueous buffer.

Solution: Use a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This disruption of water's hydrogen-bonding network lowers the energy required to create a cavity for a non-polar solute, thereby increasing its solubility.[11][13]

Commonly Used Co-solvents in Drug Discovery
Co-solventProperties & Common Use Cases
DMSO Powerful, polar aprotic solvent. Used for initial high-concentration stocks (10-50 mM). May have cellular effects at >0.5%.
Ethanol (EtOH) Less toxic than DMSO. Good for solubilizing moderately non-polar compounds. Often used in formulations.[12]
Propylene Glycol (PG) Common pharmaceutical excipient. Good for increasing solubility and stability.
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer. Excellent for increasing the solubility of poorly soluble drugs for in vivo and in vitro use.[][13]
Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Mixtures: Create a series of co-solvent/aqueous buffer mixtures. Start with a low pH aqueous buffer (identified from Guide 1) and prepare mixtures with 10%, 25%, and 50% (v/v) of each co-solvent.

  • Test Solubility: Use the shake-flask method described in Guide 1 to determine the solubility of your compound in each co-solvent mixture.

  • Evaluate: Determine the lowest percentage of co-solvent that achieves your target concentration. Always use the minimum amount of co-solvent necessary to avoid potential artifacts in biological assays.

Guide 3: Advanced Solubilization: Surfactants & Cyclodextrins

Issue: My formulation requires near-neutral pH, and co-solvents are not appropriate for my final application (e.g., an in vivo study).

Solution: Employ advanced formulation strategies like micellar solubilization with surfactants or inclusion complexation with cyclodextrins.

Strategy 1: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, while the hydrophilic shell keeps the entire structure dispersed in water, significantly increasing the drug's apparent solubility.[14][15][16]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.[16] Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[16][17]

  • Protocol: Prepare solutions of your chosen buffer (e.g., PBS pH 7.4) containing various concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0% Tween® 80). Use the shake-flask method to determine the solubility in each solution.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[18] They can form "inclusion complexes" by encapsulating the non-polar part of a drug molecule, thereby increasing its solubility and stability.[19][20][21]

G cluster_system Cyclodextrin Inclusion Complex Formation cluster_complex drug Drug Molecule (Poorly Soluble) cd_complex CD plus + drug->plus cd Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Interior) arrow cd->arrow complex_label Soluble Inclusion Complex drug_inside Drug plus->cd arrow->cd_complex

Caption: Diagram of drug encapsulation by a cyclodextrin.

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often used due to their higher solubility and improved safety profiles.[18]

  • Protocol (Kneading Method):

    • Create a paste by mixing the drug and cyclodextrin (e.g., in a 1:1 or 1:2 molar ratio) with a small amount of a water/alcohol blend.

    • Knead the mixture thoroughly for 30-60 minutes.

    • Dry the resulting solid under vacuum.

    • Test the solubility of the resulting complex powder using the shake-flask method in your desired buffer. The formation of the inclusion complex can be confirmed by techniques like DSC, FTIR, or XRD.[19]

Part 3: Analytical Workflow for Solubility Measurement

An accurate and reliable analytical method is crucial for all solubility studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.[9][22]

Standard Analytical Workflow

G start Saturated Sample (from Shake-Flask) centrifuge Centrifugation (15 min @ >10,000 rpm) start->centrifuge filter Syringe Filtration (0.22 µm) centrifuge->filter dilute Serial Dilution (into mobile phase) filter->dilute hplc HPLC-UV Analysis dilute->hplc quant Quantification (vs. Calibration Curve) hplc->quant result Final Solubility Value (e.g., mg/mL) quant->result

Sources

Technical Support Center: Navigating the Stability of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during experimental work with this compound. While comprehensive stability data for this specific molecule is not extensively published, this guide synthesizes established principles of organic chemistry, insights from analogous structures, and field-proven analytical strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that may influence its stability in solution?

A1: The molecule's stability is primarily influenced by two key structural components: the 1,3,4-oxadiazol-2(3H)-one ring and the piperidine ring . The oxadiazolone ring, while generally stable, can be susceptible to hydrolysis under certain pH conditions. The piperidine moiety, a saturated N-heterocycle, is prone to oxidation. The hydrochloride salt form indicates its suitability for aqueous solutions, but also underscores the importance of pH control.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For initial stock solutions, high-purity, anhydrous solvents are recommended to minimize premature degradation. Based on the solubility of similar 1,3,4-oxadiazole derivatives, suitable organic solvents include DMSO, methanol, and chloroform [1]. For aqueous experimental buffers, the hydrochloride salt form should facilitate solubility. However, the pH of the final aqueous solution should be carefully controlled, ideally within the neutral to slightly acidic range to mitigate hydrolysis.

Q3: How should I store the solid compound and its solutions to ensure maximum stability?

A3:

  • Solid Compound: Store in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically -20°C for long-term storage).

  • Solutions: For optimal stability, prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot stock solutions into tightly sealed, light-protecting vials and store at -80°C. Minimize freeze-thaw cycles. For working solutions in aqueous buffers, it is crucial to assess their stability over the time course of your experiment.

Q4: What are the visual or analytical indicators of compound degradation?

A4:

  • Visual Cues: A change in the color of a solution (e.g., turning yellow or brown) can be an initial sign of degradation, often indicative of oxidative processes. The appearance of precipitates may suggest insolubility or the formation of insoluble degradation products.

  • Analytical Evidence: The most reliable indicator of degradation is the appearance of new peaks in a chromatographic analysis (e.g., RP-HPLC) and a corresponding decrease in the peak area of the parent compound.

Troubleshooting Guide: Addressing Common Stability Issues

Issue 1: My solution of this compound has developed a yellow or brown tint.
  • Probable Cause: This is a classic sign of oxidation . The piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light. The nitrogen atom in the piperidine ring can be oxidized to an N-oxide, or the ring itself can undergo oxidative degradation, potentially leading to colored byproducts[2][3].

  • Recommended Actions:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation, which can generate radical species that accelerate oxidation.

    • Use High-Purity Solvents: Trace metal impurities in lower-grade solvents can catalyze oxidation reactions.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your experimental system must be verified.

Issue 2: I am observing a progressive loss of my compound's activity or a decrease in its concentration in my experimental assay over time.
  • Probable Cause 1: Hydrolysis. The 1,3,4-oxadiazol-2(3H)-one ring can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This would lead to ring-opening and the formation of inactive degradants.

  • Recommended Actions for Hydrolysis:

    • pH Control: Ensure your experimental buffer is maintained at a stable pH, ideally between 4 and 7. Avoid highly acidic or alkaline conditions unless they are a required part of your experimental design.

    • Buffer Selection: Use a buffer system with sufficient capacity to resist pH shifts during your experiment.

    • Temperature Management: Hydrolysis rates are temperature-dependent. If your experiment allows, conduct it at a lower temperature to slow down potential degradation.

  • Probable Cause 2: Adsorption. Highly lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates).

  • Recommended Actions for Adsorption:

    • Use Low-Binding Labware: Employ polypropylene or other low-adhesion plastics for your experimental setup.

    • Include a Surfactant: In some cases, the addition of a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to your buffer can help to reduce non-specific binding. Ensure the surfactant is compatible with your assay.

Issue 3: My RP-HPLC analysis shows new, unexpected peaks appearing in my sample over time.
  • Probable Cause: The appearance of new peaks is a definitive sign of the formation of degradation products . These could arise from hydrolysis, oxidation, or photodegradation.

  • Recommended Actions:

    • Characterize the Degradation Profile: Perform a preliminary forced degradation study (see Protocol 3 below) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, oxidation, heat, and light). This will help you to understand the lability of your compound and provide reference peaks for your stability assessments.

    • Optimize Experimental Conditions: Based on the results of your forced degradation study, modify your experimental conditions to minimize the formation of the observed degradants. For example, if the compound is highly sensitive to light, ensure all manipulations are performed under light-protected conditions.

    • Implement a Stability-Indicating HPLC Method: Develop and validate an HPLC method that can resolve the parent compound from all potential degradation products (see Protocol 2 for a starting point).

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

Degradation PathwayMoiety AffectedTriggering ConditionsPotential Degradation Products
Hydrolysis 1,3,4-Oxadiazol-2(3H)-one ringStrongly acidic or basic pH, elevated temperatureRing-opened hydrazide derivatives
Oxidation Piperidine ringAtmospheric oxygen, oxidizing agents, light exposure, trace metalsN-oxides, imines, ring-opened products[2][3]
Photodegradation Entire moleculeExposure to UV or high-intensity visible lightA complex mixture of photoproducts

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the solid compound in a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) that has been previously deoxygenated by sparging with an inert gas.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volume, single-use vials, flush with inert gas, and store at -80°C.

Protocol 2: General-Purpose Stability-Indicating RP-HPLC Method

This is a starting point and may require optimization for your specific application and equipment.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (determine by UV scan, likely around 254 nm)

  • Injection Volume: 10 µL

Protocol 3: Preliminary Forced Degradation Study

This study will help to identify potential degradation products and assess the intrinsic stability of the molecule.

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solution at 60°C for 24 hours.

  • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples by your stability-indicating HPLC method and compare the chromatograms to a control sample stored under optimal conditions.

Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_causes Identify Probable Cause cluster_actions Implement Corrective Actions start Instability Observed (e.g., color change, activity loss, new HPLC peaks) check_visual Visual Inspection (Color, Precipitate) start->check_visual check_hplc Analytical Check (RP-HPLC) start->check_hplc oxidation Oxidation? check_visual->oxidation Yellowing check_hplc->oxidation New peaks with time hydrolysis Hydrolysis? check_hplc->hydrolysis pH-dependent peak loss photodegradation Photodegradation? check_hplc->photodegradation New peaks after light exposure action_oxidation Deoxygenate Solvents Protect from Light Use Inert Atmosphere oxidation->action_oxidation action_hydrolysis Control pH (4-7) Use Appropriate Buffers Lower Temperature hydrolysis->action_hydrolysis action_photo Use Amber Vials Work in Low Light photodegradation->action_photo re_evaluate Re-evaluate Stability action_oxidation->re_evaluate action_hydrolysis->re_evaluate action_photo->re_evaluate Degradation_Pathways cluster_degradation Potential Degradation Products parent 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride hydrolysis_prod Ring-Opened Hydrazide Derivatives parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Piperidine N-Oxide parent->oxidation_prod [O] photo_prod Photodegradation Products parent->photo_prod hν (Light) ring_opened_prod Oxidative Ring-Opened Products oxidation_prod->ring_opened_prod Further [O]

Caption: Potential degradation pathways.

References

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Luxembourg Bio Technologies. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

  • THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. National Institutes of Health. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to overcome common challenges in this multi-step synthesis, ensuring efficiency and high purity of your target compound.

Introduction: The Synthetic Strategy

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a sequential process that requires careful control of reaction conditions at each stage. The most common and reliable route involves three key transformations:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is highly nucleophilic and can interfere with subsequent reactions. Therefore, it is crucial to protect it, typically with a tert-butyloxycarbonyl (Boc) group.

  • Formation of the 1,3,4-Oxadiazol-2-one Ring: This core heterocyclic structure is generally formed by the cyclization of a carbohydrazide intermediate with a phosgene equivalent, such as carbonyldiimidazole (CDI).

  • Deprotection of the Piperidine Nitrogen: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.

This guide will address potential issues at each of these critical stages.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Oxadiazolone Formation cluster_2 Step 3: Deprotection & Purification Start Piperidine-4-carboxylic acid derivative Boc_Protection Boc Protection (Boc)2O, Base Start->Boc_Protection Hydrazide_Formation Carbohydrazide Formation Hydrazine Boc_Protection->Hydrazide_Formation Cyclization Cyclization CDI Hydrazide_Formation->Cyclization Deprotection Boc Deprotection Acid (e.g., TFA, HCl) Cyclization->Deprotection Purification Purification (e.g., HPLC, Crystallization) Deprotection->Purification Final_Product 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one Purification->Final_Product

Caption: Synthetic workflow for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Boc Protection of the Piperidine Ring

Question 1: My Boc protection of the piperidine-4-carboxylic acid starting material is incomplete. What can I do to improve the yield?

Answer:

Incomplete reaction is a common issue in the protection of amines. Here are several factors to consider and troubleshoot:

  • Base Stoichiometry and Strength: The choice and amount of base are critical. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure you are using at least 1.1 to 1.5 equivalents of the base to neutralize the acid formed during the reaction. For sterically hindered amines, a stronger, non-nucleophilic base might be beneficial.

  • Reaction Solvent and Temperature: The reaction is typically performed in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture with water. Ensure your starting material is fully dissolved. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the reaction rate.

  • Purity of Starting Materials: Ensure your piperidine-4-carboxylic acid derivative and di-tert-butyl dicarbonate ((Boc)₂O) are of high purity. Moisture in the starting materials or solvent can hydrolyze the (Boc)₂O.

  • Reaction Time: While many Boc protections are relatively fast, some can take several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

ParameterRecommendationRationale
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Standard and effective reagent for Boc protection.
Base Triethylamine (TEA) or DIPEA (1.1-1.5 eq.)Neutralizes the acid byproduct, driving the reaction forward.
Solvent Dichloromethane (DCM) or THFGood solubility for both starting material and reagent.
Temperature 0°C to room temperatureControls the initial exotherm and allows for a controlled reaction.
Monitoring TLC (ninhydrin stain) or LC-MSTo confirm the consumption of the starting amine.
Part 2: Formation of the 1,3,4-Oxadiazol-2-one Ring

Question 2: I am having trouble with the formation of the carbohydrazide from my Boc-protected piperidine-4-carboxylic acid ester. What are the key parameters to optimize?

Answer:

The conversion of an ester to a hydrazide is a nucleophilic acyl substitution. Here’s how to troubleshoot this step:

  • Hydrazine Equivalents: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents) to drive the equilibrium towards the product.

  • Solvent and Temperature: The reaction is often carried out in an alcohol like ethanol or isopropanol. Refluxing the reaction mixture is usually necessary to achieve a reasonable reaction rate.

  • Reaction Time: This reaction can be slow, sometimes requiring overnight reflux. Monitor by TLC or LC-MS to determine the point of completion.

  • Purity of the Ester: Ensure the starting ester is pure, as impurities can interfere with the reaction.

Question 3: My cyclization of the carbohydrazide with CDI is giving a low yield of the desired 1,3,4-oxadiazol-2-one. What are the likely causes and solutions?

Answer:

The cyclization step is critical and sensitive to reaction conditions. Here are the key areas to focus on:

  • CDI Quality and Stoichiometry: Carbonyldiimidazole (CDI) is moisture-sensitive. Use a fresh bottle or ensure it has been stored under anhydrous conditions. Use at least 1.1 to 1.2 equivalents of CDI.

  • Anhydrous Conditions: This reaction is a dehydration/cyclization, so it is imperative to run it under strictly anhydrous conditions. Use dry solvents (e.g., THF, dioxane) and an inert atmosphere (nitrogen or argon).

  • Temperature Profile: The reaction is often started at a lower temperature (e.g., 0°C) during the addition of CDI to the carbohydrazide to control the initial reaction, and then warmed to room temperature or gently heated to drive the cyclization to completion.

  • Side Reactions: Incomplete cyclization can lead to the formation of stable intermediates. Ensure adequate reaction time and temperature to favor the formation of the five-membered ring. The formation of symmetrical 1,2-diacylhydrazines is a potential side reaction if the reaction is not controlled properly.

Cyclization_Mechanism Hydrazide Boc-Piperidine- Carbohydrazide Intermediate Activated Acyl Imidazole Intermediate Hydrazide->Intermediate + CDI - Imidazole CDI Carbonyldiimidazole (CDI) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Oxadiazolone Boc-Protected 1,3,4-Oxadiazol-2-one Cyclization->Oxadiazolone - Imidazole

Caption: Key steps in the CDI-mediated cyclization to form the oxadiazolone ring.

Part 3: Boc Deprotection and Purification

Question 4: The Boc deprotection of my 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one is not going to completion, or I am seeing degradation of my product. How can I optimize this step?

Answer:

Boc deprotection is an acid-catalyzed hydrolysis of a carbamate.[1] The key is to find conditions that are strong enough to remove the Boc group without degrading the oxadiazolone ring or other sensitive functionalities.

  • Choice of Acid: The most common reagents are trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2]

    • TFA/DCM: Typically a 20-50% (v/v) solution is used at room temperature. This is often a fast and clean method.

    • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a very effective alternative.

  • Reaction Monitoring: This reaction is usually rapid (30 minutes to a few hours). Over-exposure to strong acid can lead to side reactions. Monitor closely by TLC or LC-MS.

  • Temperature Control: Perform the reaction at room temperature or 0°C to minimize potential side reactions. Only use gentle heating if the reaction is extremely sluggish.[2]

  • Work-up Procedure: After the reaction is complete, the acid must be thoroughly removed. This is typically done by evaporation under reduced pressure, followed by co-evaporation with a solvent like toluene. The product is often isolated as the hydrochloride or trifluoroacetate salt.

Troubleshooting Boc Deprotection

IssuePossible CauseSolution
Incomplete Reaction Insufficient acid or reaction time.Increase the equivalents of acid or extend the reaction time, monitoring by LC-MS.[2]
Product Degradation Acid is too harsh or reaction time is too long.Use a milder acid (e.g., HCl in dioxane instead of neat TFA), lower the reaction temperature to 0°C, and monitor carefully to stop the reaction as soon as the starting material is consumed.
Formation of t-butylated byproducts The t-butyl cation generated during deprotection can alkylate nucleophilic sites.While less common with this substrate, adding a scavenger like anisole or thioanisole can mitigate this.

digraph "Boc_Deprotection" {
graph [splines=ortho, nodesep=0.7];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Boc_Protected" [label="Boc-Protected Oxadiazolone"]; "Protonation" [label="Protonation of Carbonyl"]; "Cleavage" [label="Cleavage to form\nt-butyl cation and carbamic acid"]; "Decomposition" [label="Carbamic acid decomposition"]; "Final_Product_Salt" [label="Final Product (Amine Salt)"]; "CO2" [label="CO2", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "tBu_cation" [label="t-butyl cation", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Boc_Protected" -> "Protonation" [label="+ H+"]; "Protonation" -> "Cleavage"; "Cleavage" -> "tBu_cation"; "Cleavage" -> "Decomposition"; "Decomposition" -> "Final_Product_Salt" [label="+ H+"]; "Decomposition" -> "CO2"; }

Caption: Mechanism of acid-catalyzed Boc deprotection.

Question 5: My final product, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one, is very polar and difficult to purify. What purification strategies do you recommend?

Answer:

The final product is a zwitterionic or highly polar molecule, which can be challenging to purify using traditional normal-phase silica gel chromatography.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying highly polar compounds.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Adding a modifier like 0.1% TFA or formic acid to the mobile phase can improve peak shape by ensuring the amine is protonated.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining very pure material. Experiment with solvent systems like methanol/ether, ethanol/water, or isopropanol/hexane.

  • Ion-Exchange Chromatography: Given the basic nature of the piperidine nitrogen, cation-exchange chromatography could be a viable option.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
  • To a solution of tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate (1.0 eq.) in ethanol (5 mL per mmol of ester), add hydrazine hydrate (5.0 eq.).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling. If not, add water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the carbohydrazide.

Protocol 2: Synthesis of tert-butyl 4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
  • Dissolve the carbohydrazide (1.0 eq.) in anhydrous THF (10 mL per mmol) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one (Boc Deprotection)
  • Dissolve the Boc-protected oxadiazolone (1.0 eq.) in dichloromethane (DCM) (10 mL per mmol).

  • Add trifluoroacetic acid (TFA) (10 eq., or a 20-50% v/v solution in DCM).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of TFA.

  • The resulting TFA salt can be purified by RP-HPLC or triturated with diethyl ether to yield a solid.

References

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in-vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]-ethyl}-phenyl)-urea and 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]-ethyl}-phenyl)-thiourea. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505*.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Aziz-ur-Rehman, et al. (2018). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 17(6), 1145-1152.
  • Patel, R. P., & Patel, K. C. (2012). Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 650-656.
  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Organic-Chemistry.org.
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191*.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Grote, T., et al. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein.
  • Robert, F., et al. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][3][4]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 844-847*.

Sources

Technical Support Center: Synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this multi-step synthesis. Here, we provide in-depth troubleshooting, actionable protocols, and a foundational understanding of the critical reaction parameters.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound is a sequential process that typically involves three key stages:

  • Formation of the Hydrazide: The synthesis commences with the formation of a piperidine-4-carbohydrazide derivative. A common starting material is a protected form of isonipecotic acid or its ester.

  • Cyclization to form the 1,3,4-Oxadiazol-2-one Ring: The carbohydrazide is then cyclized to form the five-membered oxadiazolone ring. This step is often the most critical and can be a major source of yield loss.

  • Deprotection and Salt Formation: Finally, any protecting groups are removed, and the hydrochloride salt is formed.

Poor yields can arise at any of these stages due to a variety of factors including incomplete reactions, side-product formation, and difficulties in purification.[1] This guide will systematically address these potential issues.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

FAQ 1: My initial hydrazide formation step is giving a low yield. What are the likely causes?
  • Answer: Low yields in the formation of piperidine-4-carbohydrazide from an ester are often due to incomplete reaction or unfavorable equilibrium.

    • Suboptimal Reaction Conditions: The reaction of an ester with hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution. Ensure that the reaction is conducted at an appropriate temperature, typically reflux, for a sufficient duration.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.[1]

    • Purity of Starting Materials: The ester starting material should be pure. Impurities can interfere with the reaction. Similarly, the hydrazine hydrate should be of good quality.

    • Solvent Choice: Ethanol or methanol are common solvents for this reaction.[2][3][4] The choice of solvent can influence the reaction rate and yield.

Recommended Protocol for Hydrazide Synthesis

This protocol is a general guideline for the synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate.

Step Procedure Rationale
1 Dissolve 1-(tert-butyl) 4-ethyl piperidine-1,4-dicarboxylate in ethanol.Ethanol serves as a suitable solvent for both the starting ester and hydrazine hydrate.
2 Add hydrazine hydrate (at least 2 equivalents) to the solution.An excess of hydrazine hydrate helps to drive the reaction towards the product side.
3 Reflux the reaction mixture for 16-24 hours.Elevated temperature is necessary to overcome the activation energy of the reaction.
4 Monitor the reaction progress by TLC or LC-MS.This allows for the determination of the reaction endpoint and prevents unnecessary heating which could lead to side products.
5 Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.This isolates the crude product.
6 The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.Direct use of the crude product can save time and prevent material loss during purification.
FAQ 2: The cyclization to form the 1,3,4-oxadiazol-2-one ring is the main source of my low yield. What can I do?
  • Answer: This is a common and critical step. The choice of cyclizing agent and reaction conditions are paramount. Phosgene or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene are typically used.

    • Inefficient Cyclizing Agent: While phosgene is highly reactive, its toxicity makes substitutes like CDI more common. However, CDI is less reactive and may require more forcing conditions.[5] Triphosgene is a solid and safer alternative to phosgene gas.

    • Side Reactions: The hydrazide has multiple nucleophilic sites. Undesired reactions can occur, leading to byproducts. For example, the formation of N,N'-dicarbonyl dihydrazide is a potential side reaction.

    • Reaction Conditions: The reaction is highly sensitive to temperature and solvent. Anhydrous conditions are often necessary to prevent hydrolysis of the cyclizing agent.

    • Product Stability: The 1,3,4-oxadiazol-2-one ring is generally stable, but prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to degradation.[6]

Troubleshooting the Cyclization Step
Problem Potential Cause Recommended Solution
Low Conversion Insufficiently reactive cyclizing agent.Consider using a more reactive phosgene equivalent like triphosgene under carefully controlled conditions.
Suboptimal temperature.Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above.
Formation of Multiple Products Non-selective reaction.Ensure slow, dropwise addition of the cyclizing agent to the hydrazide solution to maintain a low concentration of the electrophile.
Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the reaction to go to completion. For purification, column chromatography is often effective.[7]
Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_Step1 Step 1: Hydrazide Formation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Deprotection & Salt Formation Start Protected Piperidine-4-carboxylic Acid Ester Hydrazide Protected Piperidine-4-carbohydrazide Start->Hydrazide Reflux in EtOH Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Oxadiazolone Protected 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrazide->Oxadiazolone Anhydrous Solvent Cyclizing_Agent Phosgene Equivalent (e.g., CDI, Triphosgene) Cyclizing_Agent->Oxadiazolone Final_Product 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl Oxadiazolone->Final_Product Acidic Conditions Acid HCl Acid->Final_Product

Caption: Synthetic workflow for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

FAQ 3: I'm losing a significant amount of product during the deprotection and hydrochloride salt formation. How can I improve this?
  • Answer: This final step can be tricky, especially with product isolation.

    • Incomplete Deprotection: If a protecting group like Boc (tert-butyloxycarbonyl) is used, ensure complete removal with a strong acid like HCl in a suitable solvent (e.g., dioxane, methanol). Monitor the deprotection by TLC or LC-MS.

    • Product Solubility: The hydrochloride salt may have different solubility properties than the free base. The product might be highly soluble in the reaction solvent, making precipitation difficult.

    • Workup and Isolation: The workup procedure is critical. If the product is water-soluble, extraction with an organic solvent may be inefficient. Evaporation of the solvent to obtain the crude salt followed by trituration or recrystallization from an appropriate solvent system is a common strategy.

Optimizing Deprotection and Salt Formation

Deprotection_Optimization Start Protected Oxadiazolone Incomplete Incomplete Deprotection? Start->Incomplete Monitor Monitor by TLC/LC-MS Incomplete->Monitor Yes Complete Deprotection Complete Incomplete->Complete No Extend Extend Reaction Time / Increase Acid Conc. Monitor->Extend Extend->Incomplete Isolation Isolation Issues? Complete->Isolation Solvent Optimize Precipitation Solvent (e.g., add anti-solvent like ether) Isolation->Solvent Yes Triturate Triturate with Non-polar Solvent Isolation->Triturate Yes Success High Yield of Pure HCl Salt Isolation->Success No Solvent->Isolation Triturate->Isolation

Caption: Troubleshooting workflow for the deprotection and salt formation step.

III. General Laboratory Best Practices for Yield Improvement

Beyond the specific chemical steps, general laboratory techniques play a significant role in maximizing yield.[8]

  • Maintain an Inert Atmosphere: For moisture-sensitive steps like the cyclization, ensure all glassware is oven- or flame-dried and the reaction is conducted under a nitrogen or argon atmosphere.[1]

  • Accurate Reagent Stoichiometry: Precisely measure all reagents. An excess of one reagent may lead to side reactions and purification difficulties.

  • Efficient Stirring: Ensure adequate mixing, especially in heterogeneous reaction mixtures, to promote efficient reaction kinetics.[1]

  • Careful Workup and Transfers: Minimize mechanical losses by carefully transferring materials between vessels and thoroughly rinsing glassware.[8]

  • Systematic Optimization: If yields remain low, consider a systematic optimization of reaction parameters (temperature, concentration, reaction time) on a small scale before proceeding to a larger scale synthesis.[1]

By carefully considering each step of the synthesis and applying these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound.

IV. References

  • Google Patents. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.

  • Google Patents. US2891067A - Preparation of isonicotinic acid hydrazide.

  • Scirp.org. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • PubMed Central (PMC). Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. [Link]

  • PubMed Central (PMC). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

Sources

Technical Support Center: Purification of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this polar, heterocyclic compound. As a hydrochloride salt, this molecule presents unique challenges that require carefully considered strategies to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling this compound.

Q1: What are the primary challenges in purifying this specific molecule?

A1: The main difficulties stem from its dual characteristics: it possesses a polar heterocyclic system and exists as a hydrochloride salt. This combination leads to:

  • High Polarity: The molecule has strong hydrogen bonding capabilities (piperidine N-H, oxadiazolone N-H, and C=O groups), making it highly polar. This causes it to stick irreversibly to standard silica gel if the wrong mobile phase is used.[1]

  • Solubility Profile: As a salt, it is typically soluble in polar protic solvents like methanol or water but has very low solubility in common non-polar or moderately polar organic solvents used in chromatography (e.g., hexanes, ethyl acetate, dichloromethane).[2][3][4] This makes traditional purification methods challenging.

  • Potential for "Oiling Out": During recrystallization attempts, its high polarity and affinity for protic solvents can cause it to separate as a liquid phase (an "oil") rather than forming crystals, especially if the solvent polarity is changed too rapidly.

Q2: How should I assess the purity of my crude product initially?

A2: A multi-pronged approach is best.

  • ¹H NMR Spectroscopy: This is the first and most crucial step. Dissolve the crude salt in a suitable deuterated solvent (like D₂O, DMSO-d₆, or MeOD) to identify the main product signals and look for obvious impurities, such as residual solvents or unreacted starting materials.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of the desired product and detecting impurities, even at low levels. Use a reversed-phase column (e.g., C18) with a mobile phase containing a modifier like formic acid or TFA to ensure good peak shape.

  • Thin-Layer Chromatography (TLC): Standard silica TLC with eluents like 100% ethyl acetate will likely show your product stuck at the baseline.[1] You must use a highly polar or modified mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of ammonium hydroxide (e.g., DCM:MeOH:NH₄OH 89:10:1) to neutralize the silica surface and allow the compound to move.

Q3: My compound is a salt. Should I free-base it before purification?

A3: This is a common and often effective strategy.

  • Pros: The free base is significantly less polar than the hydrochloride salt. It will be more soluble in standard organic solvents and behave much better during normal-phase silica gel chromatography.

  • Cons: This adds two steps to your workflow (basification and extraction, followed by salt re-formation). During the free-basing and extraction process, you risk product loss, especially if the free base has some water solubility.

  • When to Choose This: If direct purification of the salt via recrystallization or modified chromatography fails, converting to the free base is the recommended next step.

Section 2: Troubleshooting Purification Challenges

This guide is structured by common experimental problems. Follow the decision workflow below to select the appropriate purification strategy.

Purification_Workflow start Crude Product (Post-Synthesis) purity_check Assess Purity (NMR, LC-MS) start->purity_check decision Purity > 98%? purity_check->decision end_ok Product is Pure (Dry and Characterize) decision->end_ok Yes recrystallize Attempt Recrystallization (See Protocol 1) decision->recrystallize No (<98%) decision2 Successful? recrystallize->decision2 decision2->end_ok Yes chromatography Chromatography Needed decision2->chromatography No (Oiling out, etc.) decision3 Scale? chromatography->decision3 rp_hplc Reversed-Phase Prep HPLC (High Purity, Small Scale) decision3->rp_hplc < 1 g np_col Modified Normal-Phase Column (See Protocol 2) decision3->np_col > 1 g rp_hplc->end_ok free_base Convert to Free Base, then Normal-Phase Column np_col->free_base If streaking persists free_base->end_ok

Caption: Decision workflow for purifying the target compound.

Problem 1: Product is "Stuck" at the Baseline on Silica TLC Plates
  • Symptom: When spotting the crude product on a silica TLC plate and eluting with common solvents (Hexane/EtOAc, 100% EtOAc, DCM/EtOAc), the spot does not move from the origin.

  • Causality: As a hydrochloride salt, the piperidine nitrogen is protonated (R₃NH⁺Cl⁻). This cationic species interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via ionic and strong dipole-dipole interactions. This essentially immobilizes the compound.

  • Solutions:

    • Mobile Phase Modification (Amine): Add a small percentage of a basic modifier to the mobile phase to deprotonate the silica's silanol groups. A common and effective system is DCM:Methanol:Ammonium Hydroxide (e.g., 89:10:1 v/v/v) . The ammonia neutralizes the acidic sites on the silica, allowing the polar compound to elute.

    • Mobile Phase Modification (Acid): While less common for basic salts, adding an acid like acetic acid can sometimes work by competing with the analyte for binding sites. However, an amine modifier is generally preferred for amine salts.

    • Use a Different Stationary Phase: Try TLC plates with a different coating, such as alumina (which is slightly basic) or reversed-phase (C18) plates. For C18 plates, you would use a polar mobile phase like Methanol/Water or Acetonitrile/Water.[1]

Problem 2: Difficulty with Recrystallization
  • Symptom A: The compound will not dissolve in any single solvent.

    • Causality: The salt is too polar for many common, moderately polar solvents but may not be soluble enough in highly non-polar ones to be used as an anti-solvent system.

    • Solution: Use a binary solvent system. The goal is to dissolve the compound in a minimum amount of a hot, polar "solvent" and then add a miscible, less polar "anti-solvent" until turbidity (cloudiness) appears, then allow it to cool slowly. A good starting point for this compound is dissolving in hot 2-Propanol (IPA) or Ethanol (EtOH) and adding Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) as the anti-solvent.[4]

  • Symptom B: The compound "oils out" upon cooling or addition of an anti-solvent.

    • Causality: The compound is precipitating from a supersaturated solution at a temperature above its melting point or as an amorphous, solvent-rich phase. This happens when the change in solubility is too drastic.

    • Solutions:

      • Reduce the Rate of Cooling: Do not place the flask in an ice bath immediately. Let it cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages ordered crystal lattice formation.

      • Use Less Anti-Solvent: Add the anti-solvent more slowly and stop just as persistent cloudiness appears.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

      • Seed the Solution: If you have a few pure crystals, add one or two to the cooled solution to initiate crystallization.

Solvent SystemRoleTypical Ratio (v/v)Notes
Methanol / Diethyl EtherSolv/Anti-Solv1 : 5 to 1 : 10Very effective, but methanol's high solvating power can lead to lower recovery.
Ethanol / Ethyl AcetateSolv/Anti-Solv1 : 3 to 1 : 5Good balance of solubility and recovery. A reliable starting point.[4]
2-Propanol / Diethyl EtherSolv/Anti-Solv1 : 3 to 1 : 5Often provides excellent crystals. 2-Propanol is less volatile than ethanol.[4]
Water / AcetoneSolv/Anti-SolvVariesUse if other organic systems fail. Requires rigorous drying to remove water from the final product.

Table 1: Recommended solvent systems for recrystallization.

Problem 3: Persistent Impurities After Purification
  • Symptom: NMR or LC-MS analysis shows the presence of specific, recurring impurities even after recrystallization or chromatography.

  • Causality & Solutions:

    • Impurity: Boc-protected precursor (e.g., tert-butyl 4-(5-oxo-2,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate) . This is a common impurity if the deprotection reaction did not go to completion.

      • Solution: This impurity is much less polar than your product. A simple wash or trituration of the crude salt with a solvent like Ethyl Acetate or DCM can effectively remove it, as the desired hydrochloride salt will be insoluble while the protected precursor dissolves.[4]

    • Impurity: Starting materials from oxadiazole ring formation (e.g., a hydrazide precursor) .

      • Solution: These are often also polar. Recrystallization is the best method to remove them, as their different crystal packing energies will likely leave them in the mother liquor. If this fails, reversed-phase chromatography is highly effective at separating polar compounds.

    • Impurity: Residual Solvents (e.g., DMF, DMSO, Ethanol) .[5]

      • Solution: High-boiling point solvents like DMF or DMSO are difficult to remove. After initial filtration, re-dissolve the product in a minimal amount of a low-boiling solvent (like methanol) and precipitate it by adding an anti-solvent (like diethyl ether). Then, dry the filtered solid under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). Gas Chromatography (GC) is the standard method for quantifying residual solvents.[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of the Hydrochloride Salt

This protocol uses a binary solvent system to achieve high purity.

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot 2-Propanol (IPA) required to fully dissolve the solid. Heat the mixture gently on a hotplate with stirring. Causality: Using the minimum volume ensures the solution is saturated, maximizing recovery.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.

  • Addition of Anti-Solvent: While the IPA solution is still hot, add Diethyl Ether (Et₂O) dropwise with swirling. Continue adding until the solution becomes faintly and persistently turbid. Causality: This brings the solution to the point of supersaturation, from which crystals will form upon cooling.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, transfer the flask to a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold Diethyl Ether to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point.

Protocol 2: Modified Normal-Phase Flash Chromatography

This protocol is for purifying the salt directly on silica gel. It is suitable for larger scales where prep-HPLC is not feasible.

Caption: Interaction of the salt with the silica stationary phase.

  • Column Packing: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., 95:5:0.5 DCM:MeOH:NH₄OH). Causality: Packing with the mobile phase equilibrates the silica and prevents cracking.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the compound). To do this, dissolve the compound in a minimal amount of methanol, add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This is called "dry loading." Causality: Dry loading ensures the compound is introduced to the column in a narrow, concentrated band, leading to better separation.

  • Elution: Place the dry-loaded silica onto the top of the packed column. Begin eluting with the mobile phase. A typical gradient might be:

    • Initial: 95:5:0.5 (DCM:MeOH:NH₄OH)

    • Gradient: Gradually increase the methanol content to 90:10:1 (DCM:MeOH:NH₄OH).

  • Fraction Collection: Collect fractions and monitor them by TLC using the same mobile phase system.

  • Work-up: Combine the pure fractions. Evaporate the solvent under reduced pressure. Note that removing the final traces of ammonium hydroxide may require co-evaporation with a solvent like methanol, followed by drying under high vacuum.

References

  • Welch, C. J., et al. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6.

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF.

  • Pashkevich, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7338.

  • Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-4.

  • Reddit. (2018). Silly question - but do hydrochloride salts run on a TLC? r/chemistry.

  • LabSolu. (n.d.). This compound.

  • Rutavičius, A., & Kuodis, Z. (2004). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 15(3), 47-50.

  • ResearchGate. (2017). Purification of organic hydrochloride salt?

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

Sources

troubleshooting inconsistent results with 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl (CAS: 1046079-35-9). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this compound. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the consistency and reliability of your results.

The 1,3,4-oxadiazol-2-one scaffold, coupled with a piperidine moiety, represents a class of compounds with significant interest in medicinal chemistry, noted for a wide range of biological activities.[1][2] Derivatives of this structural class have been explored as potential therapeutics, including as antagonists for G-protein coupled receptors like GPR55.[3] However, like many small molecule inhibitors, achieving reproducible results requires careful attention to the compound's physicochemical properties and its interaction with biological systems.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter.

Section 1: Compound Integrity, Storage, and Handling

This first section addresses the foundational aspects of working with your compound. Inconsistent results often originate from issues with the compound's quality or how it has been handled and stored before the experiment even begins.

Q1: I'm unsure about the quality of my compound. How can I verify its identity and purity?

A1: Verifying the identity and purity of your starting material is the most critical first step. Sourcing from a reputable supplier is key, but independent verification provides the highest level of confidence.[4] Off-the-shelf compounds, especially complex heterocyclic molecules, can contain impurities from the synthesis or may degrade over time.

Expert Insight: The HCl salt form of this compound is used to improve aqueous solubility and stability compared to the freebase. However, it is still susceptible to degradation, particularly from moisture.

Recommended Verification Protocols:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming both molecular weight and purity.

    • Objective: To confirm the presence of the target compound (MW: 205.64 g/mol ) and assess the percentage of impurities.[5]

    • Protocol:

      • Prepare a 1 mg/mL stock solution in a suitable solvent like Methanol or DMSO.

      • Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase HPLC column.

      • Run a gradient elution, for example, from 5% to 95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid).

      • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer.

      • Expected Result: A major peak on the UV chromatogram corresponding to the correct mass [M+H]⁺ of ~170.1 (for the free base) in the mass spectrum. Purity should ideally be >97%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural confirmation.

    • Objective: To confirm the chemical structure by analyzing the proton signals and their couplings.

    • Protocol: Dissolve 2-5 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire a ¹H NMR spectrum.

    • Expected Result: The spectrum should match the known structure of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one, showing characteristic peaks for the piperidine and oxadiazolone protons.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: Improper storage is a primary cause of compound degradation, leading to a loss of activity.[4] For 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, two states must be considered: solid powder and stock solutions.

Form Recommended Storage Rationale & Causality
Solid (Powder) Store at -20°C , desiccated, and protected from light.The oxadiazolone ring can be susceptible to hydrolysis. The HCl salt is hygroscopic; absorbing moisture can accelerate degradation and impact weighing accuracy. Low temperature and desiccation minimize these risks.
Stock Solution Prepare high-concentration stock (e.g., 10-50 mM) in anhydrous, high-purity DMSO . Aliquot into single-use volumes and store at -80°C .DMSO is an excellent solvent for many organic molecules and is generally non-reactive. Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to fall out of solution upon re-freezing and degrade from condensation.[4]

Section 2: Solubility and Solution Preparation

Poor aqueous solubility is one of the most common reasons for a small molecule to appear inactive or show inconsistent results in cell-based assays.[4][6] If the compound precipitates in the assay medium, its effective concentration is unknown and far lower than intended.

Q3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a classic solubility problem. The compound may be highly soluble in 100% DMSO but crashes out when the polarity of the solvent dramatically increases upon dilution into an aqueous buffer.

Expert Insight: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts or toxicity.[7] This constraint means you need to ensure the compound is soluble at its final test concentration in a low-DMSO environment.

Workflow for Troubleshooting Solubility

G cluster_0 start Start: Compound precipitates in assay buffer sol_test Perform Kinetic Solubility Test precip Precipitation Observed?

Protocol: Kinetic Solubility Assessment

This protocol helps you determine the maximum soluble concentration of your compound under your specific assay conditions.

  • Prepare Stock: Use a 10 mM stock solution of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl in 100% anhydrous DMSO.[4]

  • Buffer Setup: In a series of clear microcentrifuge tubes, add 1 mL of your final assay buffer (e.g., cell culture medium + 10% FBS).

  • Serial Dilution: Add the appropriate volume of DMSO stock to each tube to achieve your desired final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%). Add equivalent DMSO to a "vehicle control" tube.

  • Incubation: Vortex each tube gently and incubate under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visual Inspection: Carefully inspect each tube for signs of precipitation. A Tyndall effect (light scattering when a laser pointer is shone through the solution) can reveal fine precipitates not visible to the naked eye.

Section 3: Inconsistent Biological Activity

Q4: I'm observing high variability in my results between experiments, or even within the same plate. What are the likely causes?

A4: This is a common challenge that requires a systematic approach to diagnose. Let's break down the potential sources of error and how to address them.

Decision Tree for Diagnosing Inconsistent Activity

G cluster_compound Compound-Related cluster_assay Assay-Related cluster_bio Biology-Related start Inconsistent Biological Results c1 Check Purity (LC-MS) start->c1 a1 Reagent Stability start->a1 b1 Cell Passage Number start->b1 c2 Verify Solubility (See Sec 2) c1->c2 c3 Review Storage (Freeze-thaw cycles?) c2->c3 a2 Pipetting Accuracy a1->a2 a3 Plate Edge Effects a2->a3 b2 Cell Health/Density b1->b2 b3 Target Expression Levels b2->b3

Experimental Consistency Checklist

Use this table to audit your experimental protocol and identify potential sources of variability.

Category Check Point Expert Recommendation & Rationale
Compound Fresh Dilutions? Always make fresh dilutions of the compound from a frozen DMSO stock for each experiment. Compound stability in aqueous media can be limited.[6]
Cell Culture Passage Number Use cells within a consistent and narrow passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
Cell Density Ensure consistent cell seeding density. Over-confluent or under-confluent cells will respond differently to treatment.
Assay Protocol Pipetting Calibrate your pipettes regularly. For multi-well plates, use a consistent pipetting scheme to minimize timing differences across the plate.
Reagents Use the same lot of critical reagents (e.g., FBS, media, antibodies) for a set of comparative experiments. Prepare fresh buffers.
Incubation Times Standardize all incubation times precisely. Small deviations can have a large impact on enzymatic or signaling assays.
Plate Layout Avoid using the outer wells of a 96-well plate for treatment conditions, as they are prone to "edge effects" from evaporation. Fill them with PBS or media instead.
Q5: The compound is not showing any activity in my assay. How can I troubleshoot a complete lack of effect?

A5: A lack of activity can be due to several factors, ranging from a degraded compound to an issue with the biological target itself.[4]

  • Confirm Compound Integrity: First, rule out the most basic issues. Re-verify the compound's purity via LC-MS and ensure it is soluble in your assay medium at the tested concentration (see Q3).

  • Use a Positive Control: Always run a known positive control inhibitor for your target or pathway. If the positive control works, it validates that the assay itself is performing correctly.[6]

  • Verify Target Engagement: A lack of a downstream biological effect does not necessarily mean the compound isn't binding to its target. Direct measurement of target engagement is a crucial troubleshooting step.[4]

    • Cellular Thermal Shift Assay (CETSA): This technique assesses whether your compound binds to and stabilizes its target protein in intact cells or cell lysates.

    • Biochemical Assays: If your target is an enzyme, test the compound's activity in a purified, cell-free enzymatic assay. This removes the complexity of cellular uptake and metabolism.

    • Western Blotting: If your compound is expected to inhibit a kinase, for example, you can probe for the phosphorylation of a direct downstream substrate. A lack of change in phosphorylation may indicate the compound is not engaging its target in the cell.[4]

  • Consider Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. While the piperidine moiety often aids in this, it is not guaranteed. Assays using permeabilized cells or isolated cellular fractions can help diagnose this.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • El-Sayed, W. M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Journal of Clinical Medicine of Kazakhstan. (2023).
  • LabSolu. (n.d.). 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PubMed. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
  • Research & Reviews: Journal of Chemistry. (2015).

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Understanding its degradation profile is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring analytical method integrity. This guide provides answers to common questions, troubleshooting for experimental challenges, and detailed protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Common Stability Issues

This section addresses the most common questions our team receives regarding the stability of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl.

Q1: My compound shows several new, smaller peaks in the HPLC chromatogram after being stored in an aqueous buffer for 24 hours. What is the likely cause?

A: The appearance of new peaks, particularly more polar ones (eluting earlier in a reverse-phase method), is a classic sign of hydrolytic degradation. The 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one structure contains a 1,3,4-oxadiazolone ring, which is an ester-like heterocyclic system. This ring is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. The reaction involves the cleavage of the oxadiazole ring, potentially leading to the formation of hydrazine-related intermediates.

Q2: I'm performing forced degradation studies and see almost complete degradation under basic conditions (e.g., 0.1 M NaOH), but much less under acidic conditions (e.g., 0.1 M HCl). Why is there such a significant difference?

A: This pH-dependent stability profile is expected for this class of compounds. The 1,3,4-oxadiazole ring system generally exhibits its maximum stability in a pH range of 3-5.[1][2]

  • Under Basic Conditions: The oxadiazolone ring is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the ring, which leads to rapid ring-opening.

  • Under Acidic Conditions: While still possible, acid-catalyzed hydrolysis is typically much slower. The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated, which increases aqueous solubility. The oxadiazole ring itself can be protonated at low pH, which may activate it for nucleophilic attack by water, but this process is generally less efficient than base-catalyzed hydrolysis.[1][2]

Q3: What are the primary degradation products I should expect to see from hydrolysis of the 1,3,4-oxadiazol-2(3H)-one ring?

A: The primary degradation pathway involves the cleavage of the oxadiazolone ring. The expected product from this ring-opening event would be a derivative of isonicotinic acid hydrazide, where the piperidine moiety is still attached. This initial product could potentially undergo further degradation, such as hydrolysis of the hydrazide, but the ring-opened product is the first and most critical degradant to monitor.

Q4: Is the piperidine ring also susceptible to degradation?

A: Yes, under specific conditions, the piperidine ring can also degrade, although it is generally more stable than the oxadiazolone ring under hydrolytic stress. The most relevant pathways for the piperidine moiety are oxidative and photolytic.

  • Oxidative Stress: The tertiary amine within the piperidine ring can be oxidized.

  • Photolytic Stress: Studies on piperidine have shown it can undergo OH-initiated photo-oxidation via hydrogen abstraction from either the N-H or C-H groups, leading to the formation of imines (like 2,3,4,5-tetrahydropyridine) or other complex products.[3][4]

Q5: How stable is the compound in its solid state and to thermal stress?

A: 1,3,4-oxadiazole derivatives are known for having good thermal stability, often with decomposition temperatures well above 300°C.[5][6] However, in forced degradation studies at high temperatures (e.g., >100°C), thermal degradation can occur. This process may involve the disruption of the oxadiazole ring, potentially forming nitrile groups and eventually leading to charring.[7] Solid-state stability is generally good, but it is highly dependent on storage conditions, especially humidity, as moisture can facilitate hydrolysis even in the solid form.

Section 2: Troubleshooting Guide - Experimental Challenges

Observed Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) for the parent compound in HPLC. 1. Interaction with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column. 2. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). 3. Ensure the mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen to ensure it remains protonated.
Difficulty identifying an unknown degradation product. 1. Insufficient concentration of the degradant for characterization. 2. Co-elution with another species. 3. Degradant is not ionizable for MS analysis.1. Concentrate the sample or perform a semi-preparative separation to isolate the impurity. 2. Modify the HPLC method (gradient, mobile phase, column) to improve resolution. 3. Use a high-resolution mass spectrometer (HRMS) for accurate mass determination. If MS fails, consider isolation followed by NMR analysis.[1][2]
Inconsistent degradation levels between replicate stability studies. 1. Inaccurate temperature or pH control. 2. Variable exposure to light or oxygen. 3. Non-homogenous sample solution.1. Use calibrated ovens and pH meters. Prepare buffers carefully. 2. For photostability, control the light source and distance. For oxidative studies, ensure consistent mixing. 3. Ensure the compound is fully dissolved and the solution is vortexed before aliquoting for stress studies.

Section 3: In-Depth Experimental Protocols

Protocol 3.1: Forced Degradation Study Workflow

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, in line with ICH Q1A(R2) guidelines.

Materials:

  • 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.

  • Control Sample: Dilute the stock solution with the reaction medium (e.g., 50:50 methanol:water) to a final concentration of ~100 µg/mL. This is your t=0 unstressed sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Due to high reactivity, sample at short intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.

  • Sample Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method (see Protocol 3.2). Calculate the percentage degradation and identify major degradants.

Protocol 3.2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an RP-HPLC method capable of separating the active compound from all process impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation and Optimization:

  • Specificity: Inject a mixture of the stressed samples (acid, base, peroxide, etc.). The method is considered specific if the main peak is resolved from all degradant peaks (Resolution > 2).

  • Linearity: Analyze a series of dilutions (e.g., 10-150 µg/mL) to establish a linear relationship between concentration and peak area (R² > 0.995).[9]

  • Accuracy & Precision: Perform recovery studies at different concentration levels. Intraday and interday precision should have an RSD of < 2%.[10]

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl).

Section 4: Mechanistic Insights & Visualizations

Postulated Degradation Pathways

The degradation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl is primarily driven by the lability of the oxadiazolone ring to hydrolysis and the potential for oxidation of both the piperidine and oxadiazole moieties.

G cluster_0 Primary Compound cluster_1 Hydrolytic Degradation cluster_2 Oxidative Degradation cluster_3 Thermal Degradation Parent 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrolysis_Intermediate Ring-Opened Hydrazide Intermediate (Piperidin-4-yl-carbohydrazide derivative) Parent->Hydrolysis_Intermediate Alkaline/Acidic Hydrolysis Oxidation_Product1 Piperidine N-Oxide Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Oxidation_Product2 Dehydrogenated Piperidine (Imine) Parent->Oxidation_Product2 Oxidation / Photolysis Thermal_Product Nitrile-containing fragments Parent->Thermal_Product High Heat (>300°C) Hydrolysis_Product Further Hydrolysis Products Hydrolysis_Intermediate->Hydrolysis_Product Prolonged Hydrolysis G A 1. Prepare Stock Solution (1 mg/mL) B 2. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C 3. Sample at Timepoints & Neutralize (if needed) B->C D 4. Analyze via Stability-Indicating RP-HPLC Method C->D E 5. Quantify Degradation & Assess Peak Purity D->E F 6. Identify Degradants (LC-MS, HRMS, NMR) E->F If unknown peaks > 0.1% G 7. Elucidate Degradation Pathways F->G

Caption: Standard experimental workflow for forced degradation studies.

References

  • Singh, S., Junwal, M., & Kumar, V. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(7), 2444-2453. [Link]

  • Iliescu, S., Ilia, G., & Popovici, A. (2011). Thermal degradation of someo[1][3][6]xadiazole derivatives with liquid crystalline properties. Thermochimica Acta, 524(1-2), 179-185. [Link]

  • Vereecken, L., & Peeters, J. (2010). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 114(2), 854-862. [Link]

  • Noolvi, M. N., Patel, H. M., & Singh, S. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. ChemistrySelect, 6(3), 345-350. [Link]

  • Singh, S., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Request PDF. [Link]

  • Vereecken, L., & Peeters, J. (2010). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Wang, J., et al. (2014). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Request PDF. [Link]

  • Ahmad, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]

  • Sava, M., & Bruma, M. (2000). Thermal Degradation Kinetics of some Aromatic Poly(1,3,4-oxadiazole-ether)s. Polymer Degradation and Stability, 68(1), 123-128. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 34(4), 1886-1894. [Link]

  • Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]

  • Ahmad, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Shehzadi, N., et al. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]. Acta Pharmaceutica, 68(3), 265-280. [Link]

  • Shehzadi, N., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Pakistan Journal of Pharmaceutical Sciences, 31(2), 527-535. [Link]

Sources

Technical Support Center: A Researcher's Guide to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing off-target effects and ensuring the scientific rigor of your experiments. Here, we synthesize field-proven insights with established scientific principles to help you navigate the complexities of small molecule inhibitor studies.

Introduction: Understanding the Compound

This compound belongs to the oxadiazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1] While the specific on-target and off-target profile of this particular molecule may be under active investigation, compounds with similar structural motifs, such as piperidine-substituted 1,3,4-oxadiazol-2-ones, have been explored as antagonists for receptors like GPR55.[2] The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are prevalent in medicinal chemistry, with derivatives showing activity as anticancer agents, anti-inflammatory molecules, and more.[1][3][4][5]

Given the promiscuous nature of many small molecules, a proactive approach to identifying and mitigating off-target effects is crucial for the successful translation of your research.[6][7] This guide will provide a framework for achieving this.

Frequently Asked Questions (FAQs)

Here are some common questions researchers encounter when working with novel small molecule inhibitors:

Q1: What are off-target effects and why are they a concern?

Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target.[8] These unintended interactions can lead to a variety of issues, including:

  • Toxicity and adverse effects: In a clinical setting, off-target binding is a major cause of adverse drug reactions.[6]

  • Reduced efficacy: Binding to off-targets can decrease the concentration of the compound available to interact with its intended target.

Q2: What are the first steps to assess the potential for off-target effects with a new compound?

A multi-pronged approach is recommended:

  • In Silico Analysis: Computational methods can predict potential off-target interactions based on the compound's structure.[6][8][9] These tools screen the compound against databases of known protein binding sites.

  • Broad Kinase Panel Screening: Since kinases are a common class of off-targets for many small molecules, screening against a panel of representative kinases is a valuable first step.[10][11][12]

  • Literature Review of Similar Scaffolds: Investigating the known targets and off-targets of structurally similar compounds can provide clues about potential liabilities. For instance, various oxadiazole derivatives have been reported to have diverse biological activities.[1][4]

Q3: How can I experimentally validate a suspected off-target interaction?

Directly demonstrating that your compound binds to a suspected off-target is key. Techniques to confirm this include:

  • Target Engagement Assays: These assays confirm that the compound physically interacts with the protein of interest within a cellular context.[13][14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.[14][16]

  • Biochemical Assays: Using purified proteins, you can perform binding assays (e.g., Surface Plasmon Resonance) or functional assays (e.g., enzyme inhibition assays) to quantify the interaction.

  • Phenotypic Rescue Experiments: If you observe a phenotype upon treatment with your compound, you can use genetic approaches (e.g., siRNA or CRISPR) to knock down the suspected off-target. If the phenotype is diminished, it suggests the off-target is involved.

Troubleshooting Guides: Methodologies for Minimizing Off-Target Effects

This section provides detailed protocols and the rationale behind them to help you systematically identify and mitigate off-target effects of this compound.

Guide 1: Comprehensive Selectivity Profiling

The goal of selectivity profiling is to understand the promiscuity of your compound across a wide range of potential targets.

Workflow for Selectivity Profiling

workflow cluster_1 Phase 1: Broad Screening cluster_2 Phase 2: Focused Validation cluster_3 Phase 3: Cellular Confirmation A In Silico Off-Target Prediction B Broad Kinase Panel Screen (e.g., 468 kinases) A->B Guide initial screen C Dose-Response Assays on Top Hits B->C Identify top off-targets D Orthogonal Biochemical Assays (e.g., DSF, SPR) C->D Validate binding affinity E Cell-Based Off-Target Assays D->E Confirm cellular activity F Target Engagement Studies (CETSA) E->F Verify target interaction in cells

Caption: A systematic workflow for identifying and validating off-target interactions.

Experimental Protocol: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Primary Screen: Submit the compound for screening against a broad kinase panel (e.g., Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™) at a single high concentration (e.g., 10 µM).[11][12]

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.

  • Dose-Response Follow-up: For the top hits, perform 10-point dose-response curves to determine the IC50 values.

  • Data Interpretation: Compare the IC50 values for the off-target kinases to the on-target IC50. A selectivity window of at least 100-fold is generally desired.

Causality Behind Experimental Choices:

  • Why a broad panel? A comprehensive screen increases the likelihood of identifying unexpected off-targets.[10]

  • Why a high initial concentration? This is to cast a wide net and identify even weak off-target interactions that could become relevant at higher therapeutic doses.

  • Why IC50 determination? This quantitative measure allows for a direct comparison of potency between the on-target and off-target interactions.

Data Presentation: Kinase Selectivity Profile

Kinase% Inhibition at 10 µMIC50 (nM)Selectivity (Off-target IC50 / On-target IC50)
On-Target X 98%501
Off-Target A85%50010
Off-Target B60%5,000100
Off-Target C25%>10,000>200
Guide 2: Cellular Target Engagement

Confirming that your compound engages its intended target (and not just off-targets) in a cellular environment is a critical validation step.[15]

Workflow for Cellular Target Engagement

workflow_cetsa A Treat cells with compound or vehicle (DMSO) B Heat cells at a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble protein levels (e.g., Western Blot, Mass Spec) C->D E Plot thermal stability curves D->E F Analyze for a thermal shift E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow your cell line of interest to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot using an antibody specific to your on-target and a suspected off-target.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[14][16]

Causality Behind Experimental Choices:

  • Why a temperature gradient? This allows for the determination of the protein's melting point (Tm), which is the temperature at which 50% of the protein is denatured.

  • Why a vehicle control? This is essential to establish the baseline thermal stability of the protein in the absence of the compound.

  • Why Western blotting? This allows for the specific detection of your protein of interest among the thousands of other proteins in the cell lysate.

Guide 3: Mitigating Off-Target Effects through Medicinal Chemistry

If significant off-target effects are identified, medicinal chemistry efforts can be employed to improve selectivity.

Strategy for Improving Selectivity

strategy A Identify off-target(s) B Computational Docking of Compound into On- and Off-targets A->B C Identify Structural Differences in Binding Pockets B->C D Synthesize Analogs to Exploit These Differences C->D E Screen Analogs for Improved Selectivity D->E E->A If necessary F Iterate E->F If successful

Caption: An iterative approach to improving compound selectivity through medicinal chemistry.

Key Considerations for Analog Design:

  • Structure-Activity Relationship (SAR): Systematically modify different parts of the this compound scaffold to understand which moieties contribute to on-target and off-target binding. For example, modifications to the piperidine ring or substitutions on the oxadiazole core could be explored.[2]

  • Exploiting Subtle Differences: Even small differences in the amino acid composition of the on-target and off-target binding pockets can be exploited to design more selective compounds.

Conclusion

References

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
  • Off-Target Screening Cell Microarray Assay.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PubMed.
  • Cell-Based Assays. Sigma-Aldrich.
  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed.
  • Kinase Selectivity Profiling System Technical Manual #TM421.
  • How can off-target effects of drugs be minimised?.

Sources

Technical Support Center: Investigating Cell Viability Issues with 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with cell viability when using 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve unexpected cytotoxicity in your experiments.

Introduction to this compound and the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds can exert their effects through various mechanisms, and it is crucial to understand that cytotoxicity may be an intended on-target effect or an unintended off-target consequence. This guide will help you distinguish between these possibilities and ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide for Unexpected Cell Viability Loss

Unexpected decreases in cell viability can arise from multiple factors, ranging from the intrinsic properties of the compound to the specifics of your experimental setup. This section provides a systematic approach to identifying the root cause of the issue.

Initial Assessment: Is the Observed Cytotoxicity Expected?

Before troubleshooting, it's essential to consider the known or hypothesized mechanism of action of this compound. Many 1,3,4-oxadiazole derivatives are investigated for their potential as anticancer agents, meaning that cytotoxicity in cancer cell lines might be the desired outcome.[4][5]

Key Questions to Ask:

  • What is the cellular context? Are you working with a cancer cell line where cytotoxicity is a potential therapeutic goal, or a non-cancerous cell line for toxicity screening?

  • What is the dose-response relationship? Does the cytotoxicity increase with higher concentrations of the compound? A clear dose-response curve is indicative of a specific pharmacological effect.

Troubleshooting Workflow for Unexplained Cytotoxicity

If the observed cell death is greater than anticipated or occurs in cell lines that should be resistant, follow this workflow to diagnose the problem.

Troubleshooting Workflow A Unexpected Low Cell Viability Observed B Step 1: Verify Compound Integrity & Handling A->B C Step 2: Assess Experimental Parameters A->C D Step 3: Investigate Mechanism of Cell Death A->D E Compound Degradation? B->E F Solubility Issues? B->F G Incorrect Concentration? B->G H Assay Interference? C->H I Contamination? C->I J Apoptosis vs. Necrosis? D->J E->C No K Solution: Prepare Fresh Stock Solutions E->K Yes F->C No L Solution: Test Different Solvents/Sonication F->L Yes G->C No M Solution: Verify Pipetting & Calculations G->M Yes H->D No N Solution: Use an Orthogonal Viability Assay H->N Yes I->D No O Solution: Check Cell Culture & Reagents I->O Yes P Solution: Perform Annexin V/PI Staining J->P Uncertain Q Problem Resolved K->Q L->Q M->Q N->Q O->Q P->Q

Caption: A systematic workflow for troubleshooting unexpected cell viability issues.

Part 2: Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I properly dissolve this compound?

A1: The hydrochloride salt of a compound typically imparts greater aqueous solubility. However, for cell-based assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

  • Protocol for Stock Solution Preparation:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution in cell culture-grade DMSO.

    • Ensure complete dissolution; sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Q2: What is the stability of the compound in solution?

A2: The stability of 1,3,4-oxadiazole derivatives in solution can vary. It is recommended to prepare fresh dilutions from your frozen stock for each experiment. If you suspect compound degradation, you can perform a simple quality control check by comparing the activity of a freshly prepared stock to an older one.

Experimental Design and Interpretation

Q3: I'm observing significant cell death even at low concentrations. What could be the cause?

A3: Several factors could contribute to this:

  • High Sensitivity of the Cell Line: The particular cell line you are using may be exceptionally sensitive to the compound's mechanism of action.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the solution, which can cause non-specific cytotoxicity. Visually inspect your culture wells for any signs of precipitation.

Q4: My cell viability results are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times with the compound.

  • Automated Liquid Handling: If available, use automated pipetting systems to minimize pipetting errors.

  • Regularly Calibrate Equipment: Ensure that your incubators, plate readers, and other equipment are properly calibrated.

Assay-Specific Issues

Q5: Could the compound be interfering with my MTT or WST-1 assay?

A5: Yes, this is a known phenomenon. Some compounds can interfere with the absorbance or fluorescence readings of viability assays.

  • Chemical Interference: The compound may directly react with the assay reagents (e.g., reducing MTT tetrazolium salt), leading to a false positive or negative signal.

  • Optical Interference: If the compound is colored, it may absorb light at the same wavelength as the assay readout.

Recommended Action: To rule out assay interference, it is crucial to run a cell-free control where you add the compound to the culture medium without cells and then perform the assay. Any signal detected in this control is likely due to interference.

Part 3: In-Depth Protocols and Data Interpretation

Protocol 1: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound. A common approach is a 2-fold or 3-fold dilution series.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Example IC50 Values for a Hypothetical 1,3,4-Oxadiazole Derivative

Cell LineIC50 (µM) after 48hCell Type
MCF-75.2Breast Cancer
A54912.8Lung Cancer
HEK293> 50Normal Kidney

This table illustrates how you can present your findings to compare the compound's potency across different cell lines.

Protocol 2: Distinguishing Apoptosis from Necrosis

Understanding the mode of cell death can provide insights into the compound's mechanism of action.

Cell Death Pathways cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) A1 Compound Binding A2 Signal Transduction Cascade A1->A2 A3 Caspase Activation A2->A3 A4 Cell Shrinkage, Membrane Blebbing A3->A4 A5 Apoptotic Body Formation A4->A5 N1 Severe Cellular Stress N2 Loss of Membrane Integrity N1->N2 N3 Cellular Swelling N2->N3 N4 Release of Intracellular Contents N3->N4 N5 Inflammatory Response N4->N5

Caption: A simplified comparison of apoptotic and necrotic cell death pathways.

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay can differentiate between viable, apoptotic, and necrotic cells.

  • Principle:

    • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Expected Results:

Cell PopulationAnnexin V StainingPI StainingInterpretation
1NegativeNegativeViable Cells
2PositiveNegativeEarly Apoptotic Cells
3PositivePositiveLate Apoptotic/Necrotic Cells
4NegativePositiveNecrotic Cells

By quantifying the percentage of cells in each quadrant, you can determine the primary mode of cell death induced by this compound.

References

  • Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

  • Preprints.org. (2023). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available from: [Link]

  • PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Available from: [Link]

  • Semantic Scholar. (2015). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • Semantic Scholar. (2015). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatt. Available from: [Link]

  • PubMed. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Available from: [Link]

  • IJAR. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 1,3,4-OXADIAZOLE DERIVATIVES. Available from: [Link]

  • MDPI. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]

Sources

Technical Support Center: Analytical Method Development for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (HCl). This document is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting solutions to common challenges encountered during the development of robust and reliable analytical methods for this compound.

Part 1: Foundational Knowledge & Pre-Method Development

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the initial choice of chromatographic conditions and potential analytical challenges.

Physicochemical Properties Overview

The structure of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl features a polar oxadiazolone ring and a basic piperidine moiety, which is salified as a hydrochloride salt. This combination presents specific analytical considerations.

PropertyValue / PredictionImplication for Method Development
Molecular Formula C₇H₁₂ClN₃O₂-
Molecular Weight 205.64 g/mol [1]Essential for mass spectrometry and concentration calculations.
Predicted pKa ~8.5-9.5 (Piperidine N)The basic piperidine nitrogen is the most critical feature. It will be protonated at acidic pH. An acidic mobile phase (pH 2-4) is necessary to ensure a single ionic form and prevent interaction with column silanols, thereby achieving sharp, symmetrical peaks.
Predicted logP < 1.0The compound is highly polar. This suggests that it may have low retention on traditional C18 columns. A mobile phase with a lower organic content or specialized polar-retained columns may be required.
UV Absorbance Predicted λ-max ~210-230 nmThe oxadiazole ring system is expected to have UV absorbance, but likely at lower wavelengths where mobile phase interference can be a concern.[2] A photodiode array (PDA) or diode array detector (DAD) is highly recommended to determine the optimal detection wavelength.
Solubility Soluble in aqueous solutionsAs a hydrochloride salt, it should be readily soluble in water and polar organic solvents like methanol or acetonitrile. The sample diluent should ideally match the mobile phase to prevent peak distortion.[3]
Initial Method Development Workflow

A logical workflow is the cornerstone of efficient method development. The following diagram outlines the recommended process, from initial analyte assessment to a validated method.

MethodDevWorkflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Initial Screening & Optimization cluster_2 Phase 3: Validation A Review Physicochemical Properties (pKa, logP, UV) B Select Column & Mobile Phase (e.g., C18, Acidic pH) A->B C Prepare Standards & Samples in Mobile Phase-Matched Diluent B->C D Perform Initial Injections (Isocratic & Gradient Screening) E Evaluate Peak Shape, Retention, & Resolution D->E F Optimize Mobile Phase (Organic %, pH, Buffer) E->F Suboptimal H Conduct Pre-Validation Checks (System Suitability) E->H Acceptable G Optimize Instrument (Temp, Flow Rate, Wavelength) F->G G->D I Perform Method Validation (ICH Q2(R1) Guidelines) H->I J Finalize Method & Document I->J TailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH between 2.5 and 4.0? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.0 using 0.1% Formic Acid or TFA Check_pH->Lower_pH No Check_Column Is the column a modern, high-purity, end-capped C18? Check_pH->Check_Column Yes Lower_pH->Start Re-inject Switch_Column Action: Switch to a column with low silanol activity or a polar-embedded phase. Check_Column->Switch_Column No Check_Overload Is the peak shape better at lower concentrations? Check_Column->Check_Overload Yes Switch_Column->Start Re-inject Reduce_Conc Action: Reduce sample concentration. Mass overload can cause tailing. Check_Overload->Reduce_Conc Yes Final_Solution Problem Resolved Check_Overload->Final_Solution No, issue persists. Contact column vendor. Reduce_Conc->Start Re-inject

Sources

Validation & Comparative

A Comparative Guide to GPR55 Antagonists: Profiling 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, also known as ML191, with other prominent GPR55 antagonists. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of GPR55-targeted therapeutics and to select the appropriate tools for their research.

Introduction: GPR55, An Atypical Cannabinoid Receptor

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a range of pathologies, including cancer, inflammatory pain, and neurological disorders.[1][2] Although it shares ligands with the classical cannabinoid receptors (CB1 and CB2), it bears low sequence homology to them and couples to distinct signaling pathways, earning it the "atypical cannabinoid receptor" designation.[3][4][5] The endogenous ligand for GPR55 is widely considered to be L-α-lysophosphatidylinositol (LPI).[5][6][7] Activation of GPR55 has been linked to promoting tumor cell proliferation, highlighting the therapeutic potential of its antagonists.[8][9]

GPR55 Signaling: A Multi-faceted Network

Understanding the downstream signaling of GPR55 is critical for characterizing the mechanism of action of its antagonists. GPR55 activation is complex and cell-type dependent, but key pathways have been elucidated. The receptor primarily couples to Gαq and Gα12/13 proteins.[4][5][8]

  • Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of GPR55 activation.[4][10]

  • Gα12/13 Pathway: This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[3][5][10] This cascade is crucial for cytoskeleton rearrangement and cell migration.

  • MAPK/ERK Pathway: GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in cell proliferation and survival.[7][11]

  • Transcription Factor Activation: Downstream of these initial signals, GPR55 can modulate the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB, and CREB (cAMP response element-binding protein).[7][10]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 ERK p-ERK1/2 GPR55->ERK Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ [Ca²⁺]i IP3->Ca_release Induces NFAT NFAT Activation Ca_release->NFAT RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Proliferation Cell Proliferation ERK->Proliferation LPI LPI (Agonist) LPI->GPR55 Binds

Caption: GPR55 receptor signaling pathways.

Comparative Analysis of GPR55 Antagonists

The development of selective GPR55 antagonists has been accelerated by high-throughput screening efforts.[2][12] This has yielded several distinct chemical scaffolds, each with unique properties. Here, we compare 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl (ML191) against other key antagonists.

1. 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl (ML191)

Discovered through the NIH Molecular Libraries Program, ML191 is a potent antagonist belonging to the piperidinyl-oxadiazolone chemical class.[12] Its synthesis is modular, allowing for rapid generation of analogs to explore structure-activity relationships (SAR).[13][14]

  • Potency: ML191 exhibits high potency, with a reported IC50 of 160 nM in a β-arrestin recruitment assay.[12] It effectively inhibits LPI-induced β-arrestin trafficking with an IC50 of 1.08 µM.[15]

  • Selectivity: It demonstrates excellent selectivity, with over 100-fold selectivity against GPR35, CB1, and CB2 receptors.[12]

  • Mechanism: ML191 has been shown to inhibit downstream GPR55 signaling, including ERK phosphorylation and PKCβII translocation.[12][15]

2. ML193 (CID1261822)

Also a product of the same screening campaign, ML193 is a quinoline aryl sulfonamide that stands out as a potent and selective GPR55 antagonist.[12][16]

  • Potency: ML193 has an IC50 of 221 nM for GPR55.[6][16] It inhibits LPI-induced β-arrestin trafficking and ERK1/2 phosphorylation with similar potency.[16]

  • Selectivity: It shows greater than 145-fold selectivity against GPR35 and CB2, and over 27-fold selectivity against CB1.[16]

  • In Vivo Activity: ML193 has shown efficacy in animal models, attenuating motor deficits in a rat model of Parkinson's disease, suggesting good blood-brain barrier penetration and therapeutic potential for neurological disorders.[16]

3. CID16020046

CID16020046 is a well-characterized, selective GPR55 antagonist that also acts as an inverse agonist.[11][17][18]

  • Potency: It inhibits GPR55 constitutive activity with an IC50 of 0.15 µM and blocks LPI-induced Ca2+ signaling with an IC50 of 0.21 µM.[6][11][19]

  • Selectivity: CID16020046 has good selectivity over CB1 and CB2 receptors.[17]

  • In Vivo Activity: This compound has demonstrated significant anti-inflammatory effects in mouse models of intestinal inflammation, reducing leukocyte migration and pro-inflammatory cytokine levels.[20] This makes it a valuable tool for studying GPR55's role in inflammation.

4. Cannabidiol (CBD)

CBD is a non-psychoactive phytocannabinoid from Cannabis sativa that acts as a GPR55 antagonist.[9]

  • Potency: CBD is a relatively modest GPR55 antagonist, with a reported EC50 of 445 nM.[9]

  • Selectivity: CBD is known for its promiscuous pharmacology, acting on multiple targets beyond GPR55, which can complicate the interpretation of experimental results.

  • Therapeutic Relevance: Despite its modest potency and lack of selectivity, its antagonist activity at GPR55 is thought to contribute to its therapeutic effects, including its role in regulating colonic motility.[21][22]

Quantitative Comparison Summary
CompoundChemical ScaffoldPotency (IC50)Selectivity ProfileKey Experimental Data
ML191 Piperidinyl-oxadiazolone160 nM (β-arrestin)[12]>100-fold vs GPR35, CB1, CB2[12]Inhibits ERK phosphorylation and PKCβII translocation.[12][15]
ML193 Quinoline aryl sulfonamide221 nM (β-arrestin)[16]>145x vs GPR35/CB2; >27x vs CB1[16]Effective in a rat model of Parkinson's disease.[16]
CID16020046 Pyrrolo[3,4-c]pyrazol-4(5H)-one derivative150 nM (constitutive activity)[6][11]Selective over CB1/CB2.[17]Reduces experimental intestinal inflammation in mice.[20]
Cannabidiol (CBD) Phytocannabinoid445 nM[9]Non-selective, acts on multiple targets.Reverses effects of GPR55 agonists in vitro and in vivo.[21][22]

Experimental Protocols for Antagonist Characterization

To ensure scientific integrity, the characterization of GPR55 antagonists relies on robust and reproducible assays. Below are protocols for two fundamental experiments.

Protocol 1: β-Arrestin Recruitment Assay (Image-Based)

This assay is a cornerstone for identifying functional antagonists of GPR55. It measures the translocation of fluorescently tagged β-arrestin protein from the cytoplasm to the GPR55 receptor at the cell membrane upon agonist stimulation. An antagonist will block this translocation.

Causality: GPR55, like many GPCRs, recruits β-arrestin upon activation, leading to receptor desensitization and internalization. Visualizing this event provides a direct measure of receptor activation.

B_Arrestin_Workflow start Start: Seed U2OS cells stably expressing HA-GPR55 & βarr2-GFP in 384-well plates step1 Incubate cells (24h) start->step1 step2 Pre-treat with test antagonist (e.g., ML191) for 15 min. Include vehicle controls. step1->step2 step3 Add GPR55 agonist (LPI) at EC80 concentration step2->step3 step4 Incubate for 30-60 min at 37°C step3->step4 step5 Fix cells (e.g., with 4% PFA) step4->step5 step6 Acquire images using a high-content imaging system step5->step6 step7 Analyze images: Quantify GFP translocation from cytoplasm to membrane/vesicles step6->step7 end End: Calculate IC50 values from dose-response curves step7->end

Caption: Workflow for a β-Arrestin Recruitment Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed U2OS cells stably co-expressing human GPR55 and β-arrestin2-GFP into 384-well, clear-bottom imaging plates. Allow cells to adhere and grow for 24 hours.

    • Rationale: U2OS cells provide a robust platform for image-based analysis. Stable expression ensures consistent receptor and reporter levels.

  • Compound Preparation: Prepare serial dilutions of the test antagonist (e.g., ML191) in assay buffer. Also prepare a stock of the GPR55 agonist LPI.

  • Antagonist Pre-incubation: Remove culture media and add the antagonist dilutions to the wells. Include wells with vehicle (e.g., DMSO) as a negative control. Incubate for 15-30 minutes at 37°C.

    • Rationale: Pre-incubation allows the antagonist to bind to the receptor before the agonist is introduced.

  • Agonist Stimulation: Add LPI at a pre-determined EC80 concentration to all wells (except for unstimulated controls).

    • Rationale: Using an EC80 concentration of the agonist provides a robust signal window to observe inhibition by the antagonist.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for β-arrestin translocation.

  • Cell Fixation & Staining: Fix the cells with 4% paraformaldehyde. If desired, stain nuclei with a dye like Hoechst to aid in cell segmentation during image analysis.

  • Imaging: Acquire fluorescent images using a high-content automated microscope. Capture both the GFP channel (β-arrestin) and the nuclear stain channel.

  • Image Analysis: Use image analysis software to quantify the translocation of β-arrestin-GFP. This is often measured as an increase in the granularity or intensity of GFP signal in intracellular vesicles or near the plasma membrane.

  • Data Analysis: Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This assay confirms that the antagonist can block a key downstream signaling event. It measures the level of phosphorylated ERK1/2 (p-ERK), the active form of the kinase.

Causality: Since ERK activation is a downstream consequence of GPR55 stimulation, its inhibition provides strong evidence that the antagonist is blocking a functional signaling pathway, not just the initial receptor-ligand interaction.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Plate GPR55-expressing cells (e.g., HEK-293 or U2OS) in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Rationale: Serum starvation synchronizes the cells and lowers background p-ERK levels, improving the signal-to-noise ratio.

  • Antagonist Pre-treatment: Treat cells with various concentrations of the antagonist or vehicle for 30 minutes.

  • Agonist Stimulation: Add the GPR55 agonist (e.g., LPI) and incubate for the pre-determined peak response time (often 5-15 minutes).

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylated state of ERK during sample processing.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against antagonist concentration to determine the IC50.

Conclusion and Future Directions

The study of GPR55 antagonists has revealed a diverse set of chemical scaffolds with promising therapeutic potential.

  • 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl (ML191) stands out as a highly potent and selective tool compound. Its piperidinyl-oxadiazolone core is a valuable starting point for medicinal chemistry efforts aimed at developing drug candidates.[13][14]

  • ML193 offers a different chemical structure with proven in vivo efficacy in a CNS model, suggesting its utility for neurological applications.[16]

  • CID16020046 provides a robust pharmacological tool with demonstrated anti-inflammatory effects in vivo, validating GPR55 as a target for inflammatory conditions like IBD.[20]

While all these compounds are effective GPR55 antagonists, the choice of which to use depends on the specific research question. For initial in vitro screening and SAR studies, the high potency and selectivity of ML191 and ML193 are ideal. For in vivo studies of inflammation or neurological disease, CID16020046 and ML193, respectively, are the more validated choices. The continued exploration of these and novel chemical scaffolds will be crucial in translating the therapeutic promise of GPR55 antagonism into clinical reality.

References

  • The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC. National Center for Biotechnology Information. [Link]

  • GPR55: signaling pathways and functions - PMC. PubMed Central. [Link]

  • GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC. National Institutes of Health. [Link]

  • GPR55 - Wikipedia. Wikipedia. [Link]

  • CID16020046 - Wikipedia. Wikipedia. [Link]

  • GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences. [Link]

  • Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC. National Center for Biotechnology Information. [Link]

  • The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55. PubMed. [Link]

  • A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice. PubMed. [Link]

  • Signal transduction from GPR55 to its downstream targets during cell... ResearchGate. [Link]

  • GPR18 and GPR55-related Ligands Serving as Antagonists or Agonists: Current Situation, Challenges and Perspectives. PubMed. [Link]

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters. [Link]

  • GPR55 ligands promote receptor coupling to multiple signalling pathways. ResearchGate. [Link]

  • Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells. PubMed Central. [Link]

  • A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC. PubMed Central. [Link]

  • GPR55 Antagonism - Cannakeys. Cannakeys. [Link]

  • Identification of the GPR55 antagonist binding site using a novel set of high-potency GPR55 selective ligands. VIVO. [Link]

  • Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ResearchGate. [Link]

  • IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC. National Institutes of Health. [Link]

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Termedia. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. National Institutes of Health. [Link]

  • (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

Sources

In Vivo Validation of Novel Oxadiazole-Based Therapeutics: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The electron-deficient nature of the oxadiazole ring contributes to its metabolic stability and favorable pharmacokinetic properties.[3] This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. Due to the nascent stage of this specific molecule's public domain data, we will draw direct comparisons with a structurally related and recently validated compound, SL44 , a 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative identified as a human caseinolytic protease P (HsClpP) agonist for the treatment of hepatocellular carcinoma (HCC).[4] This comparative approach will provide researchers with a robust template for their own preclinical investigations.

The choice of in vivo models and experimental design is paramount and should be guided by the hypothesized mechanism of action of the test compound. For the purpose of this guide, we will proceed with the framework of an anti-cancer therapeutic, drawing parallels with the successful validation of SL44.[4]

Comparative Analysis: this compound vs. SL44

A direct, head-to-head comparison of efficacy is not yet possible. However, we can establish a framework for this comparison based on the known data for SL44. The following table outlines the key parameters that must be evaluated for this compound to ascertain its therapeutic potential relative to a validated compound like SL44.

ParameterSL44 (5-(Piperidin-4-yl)-1,2,4-oxadiazole derivative)[4]This compound (Hypothetical Data)
Target Human caseinolytic protease P (HsClpP) AgonistTo be determined
In Vitro Potency EC50 = 1.30 µM (α-casein hydrolysis assay)IC50/EC50 = [Expected Value] in [Relevant Assay]
Cellular Antiproliferative Activity IC50 = 3.1 µM (HCCLM3 cells)IC50 = [Expected Value] in [Relevant Cancer Cell Line]
In Vivo Efficacy Model HCCLM3 xenograft in nude mice[Proposed Xenograft/Orthotopic Model]
Dosing Regimen [Details from study, e.g., mg/kg, route, frequency][Proposed Dosing Regimen]
Tumor Growth Inhibition Potent tumor growth inhibitory activity[Primary Efficacy Endpoint]
Safety Profile Superior safety profile compared to sorafenib[Key Safety Endpoints, e.g., body weight, clinical signs]

Experimental Design: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to provide a rigorous and reproducible framework for the in vivo validation of this compound, using the validation of SL44 as a guiding example.

Animal Model Selection and Acclimation

The choice of animal model is critical and depends on the therapeutic indication. For oncology, immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are commonly used for xenograft studies.

Protocol:

  • Procure male/female BALB/c nude mice, 6-8 weeks old.

  • Acclimate animals for at least one week in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Monitor animal health daily.

Causality: The use of immunodeficient mice is essential for preventing the rejection of human tumor xenografts, allowing for the direct assessment of the compound's effect on tumor growth.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing an effective dosing regimen for efficacy studies.

Protocol:

  • Administer a single dose of this compound to a cohort of healthy mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and analyze drug concentration using LC-MS/MS.

  • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.

Trustworthiness: A robust PK profile ensures that the subsequent efficacy studies are conducted with a dosing regimen that achieves and maintains therapeutic concentrations of the drug at the target site.

In Vivo Efficacy Study (Xenograft Model)

This is the pivotal study to determine the anti-tumor activity of the compound.

Protocol:

  • Subcutaneously implant a human cancer cell line (e.g., HCCLM3 for liver cancer) into the flank of the immunodeficient mice.[4]

  • Monitor tumor growth using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer this compound, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent) according to the dosing regimen determined from PK studies.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Data Presentation:

GroupTreatmentMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
1Vehicle Control[Value]0
2This compound (Dose 1)[Value][Value]
3This compound (Dose 2)[Value][Value]
4Positive Control[Value][Value]
Pharmacodynamic (PD) and Mechanism of Action (MoA) Studies

These studies aim to confirm that the compound is engaging its target in the tumor and eliciting the desired biological response.

Protocol:

  • At the end of the efficacy study, collect tumor and plasma samples.

  • Analyze tumor lysates by Western blot or immunohistochemistry for biomarkers of target engagement and downstream signaling. For example, if the compound is hypothesized to induce apoptosis, look for cleavage of caspase-3 and PARP.

  • Correlate biomarker modulation with anti-tumor efficacy.

Authoritative Grounding: The mechanistic validation of SL44 involved demonstrating the degradation of respiratory chain complex subunits and induction of apoptosis in HCC cells.[4] A similar level of mechanistic detail should be pursued for this compound.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_preclinical In Vivo Validation Workflow animal_model Animal Model Selection (e.g., BALB/c nude mice) pk_study Pharmacokinetic (PK) Study (Dose Regimen Determination) animal_model->pk_study Healthy Mice xenograft Xenograft Implantation (e.g., HCCLM3 cells) animal_model->xenograft treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) pk_study->treatment Optimized Dosing xenograft->treatment efficacy_monitoring Efficacy Monitoring (Tumor Volume, Body Weight) treatment->efficacy_monitoring endpoint Study Endpoint (Tumor Excision & Analysis) efficacy_monitoring->endpoint pd_analysis Pharmacodynamic (PD) Analysis (Target Engagement, MoA) endpoint->pd_analysis

Caption: In vivo validation workflow for a novel anti-cancer agent.

signaling_pathway cluster_apoptosis Hypothesized Apoptotic Pathway compound This compound target Putative Target (e.g., Pro-apoptotic protein) compound->target Binds/Activates caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) target->caspase_cascade caspase3 Caspase-3 Activation caspase_cascade->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By drawing comparisons with the successfully validated compound SL44, researchers can design and execute preclinical studies that will generate the robust data necessary for further drug development. The key to success lies in a deep understanding of the compound's mechanism of action, which will inform the selection of appropriate in vivo models and pharmacodynamic readouts. Future studies should focus on elucidating the precise molecular target of this compound and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs) for enhanced clinical relevance.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

  • Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. ResearchGate. [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

  • Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. National Institutes of Health. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. [Link]

  • Newly synthesized series of oxoindole–oxadiazole conjugates as potential anti-SARS-CoV-2 agents: in silico and in vitro studies. Royal Society of Chemistry. [Link]

  • Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis, in vivo Biological Evaluation and Molecular Docking Study of Some Newer Oxadiazole Derivatives as Anticonvulsant, Antibacterial and Analgesic Agents. PubMed. [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ACS Publications. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]

  • CNS Drug Discovery | Physicochemical optimisation. Domainex. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives as Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. These compounds have emerged as a promising scaffold for the development of potent and selective inhibitors of key serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), enzymes that play a crucial role in the regulation of the endocannabinoid system.

Introduction: The Therapeutic Potential of the 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Scaffold

The endocannabinoid system (ECS) is a complex cell-signaling system implicated in a wide range of physiological processes, including pain, inflammation, mood, and memory. The primary enzymes responsible for the degradation of the major endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are FAAH and MAGL, respectively.[1] Inhibition of these enzymes leads to an increase in the endogenous levels of these signaling lipids, offering a therapeutic strategy with the potential for fewer side effects compared to direct cannabinoid receptor agonists.[2]

The 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one core structure represents a versatile scaffold for the design of FAAH and MAGL inhibitors. The 1,3,4-oxadiazol-2(3H)-one moiety is a key pharmacophore that can interact with the catalytic serine residue of these hydrolases, while the piperidine ring provides a crucial point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[3][4] This guide will dissect the SAR of this chemical series, providing a comparative analysis of derivatives and the experimental data that underpins our understanding of their activity.

The Endocannabinoid Signaling Pathway and the Role of FAAH and MAGL Inhibition

The targeted inhibition of FAAH and MAGL offers a nuanced approach to modulating the ECS. By preventing the breakdown of AEA and 2-AG, their signaling at cannabinoid receptors (CB1 and CB2) and other targets is potentiated in a more physiologically relevant manner.[5]

FAAH_MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG_syn 2-AG Synthesis 2-AG 2-AG 2-AG_syn->2-AG Synthesizes CB1R_pre CB1 Receptor 2-AG->CB1R_pre Retrograde Signaling MAGL MAGL 2-AG->MAGL Degraded by AEA_syn AEA Synthesis AEA Anandamide (AEA) AEA_syn->AEA Synthesizes AEA->CB1R_pre Retrograde Signaling FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Converted to Inhibitor 5-(Piperidin-4-yl)-1,3,4- oxadiazol-2(3H)-one Derivative Inhibitor->FAAH Inhibits Inhibitor->MAGL Inhibits

Caption: Endocannabinoid signaling pathway and points of intervention by FAAH and MAGL inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives are critically dependent on the nature of the substituents at the piperidine nitrogen (N1) and the stereochemistry of the molecule.

The Role of the 1,3,4-Oxadiazol-2(3H)-one Core

The 1,3,4-oxadiazol-2(3H)-one ring is a bioisostere of a carbamate and is crucial for the inhibitory activity. It is believed to act as a covalent, slowly reversible inhibitor by acylating the catalytic serine residue within the active site of FAAH and MAGL.[4] The electrophilicity of the carbonyl group within this heterocyclic system is a key determinant of its reactivity with the serine nucleophile.

Impact of Substituents on the Piperidine Nitrogen (N1)

Modifications at the N1 position of the piperidine ring have the most significant impact on the potency and selectivity of these compounds. This position is solvent-exposed and allows for the introduction of various functionalities to interact with the enzyme surface and modulate physicochemical properties.

  • Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups, often linked via an alkyl or carbonyl spacer, can lead to potent FAAH inhibition. The nature and substitution pattern of these aromatic rings are critical. For instance, electron-withdrawing groups on a phenyl ring can influence potency.

  • Alkyl Chains: The length and branching of alkyl substituents can affect lipophilicity and, consequently, cell permeability and brain penetration.

  • Polar Groups: The incorporation of polar groups can improve solubility and pharmacokinetic profiles.

SAR_Overview cluster_core Core Scaffold cluster_substituents Key Substitution Points Core Core Core_label 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one R1 N1-Substituent (R1) - Aromatic/Heteroaromatic - Alkyl Chains - Polar Groups Core_label->R1 Modulates Potency & Selectivity C5_Stereo C5 Stereocenter - (S) vs (R) enantiomers Core_label->C5_Stereo Influences Enantioselectivity

Caption: Key structural features influencing the SAR of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives.

Stereochemistry

Chirality can play a significant role in the activity and selectivity of these inhibitors. In related chiral 1,3,4-oxadiazol-2-ones, the (S)-enantiomer has been shown to be a significantly more potent FAAH inhibitor than the (R)-enantiomer.[4] Conversely, the (R)-enantiomer may exhibit slightly higher potency for MAGL, highlighting the potential for developing selective inhibitors by controlling stereochemistry.[4]

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of representative 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one derivatives against human FAAH (hFAAH) and human MAGL (hMAGL). While not exact analogs of the 5-(piperidin-4-yl) series, these compounds share the core oxadiazolone pharmacophore and provide valuable insights into the SAR.

CompoundR1 (at N3 of oxadiazolone)hFAAH IC50 (nM)[4]hMAGL IC50 (µM)[4]Selectivity (MAGL/FAAH)
(S)-51 (S)-1-(4-isobutylphenyl)ethyl11>10>909
(R)-52 (R)-1-(4-isobutylphenyl)ethyl2404.017
(S)-53 (S)-1-(biphenyl-4-yl)ethyl21>10>476
(R)-54 (R)-1-(biphenyl-4-yl)ethyl5604.99
(S)-55 (S)-1-(4'-chlorobiphenyl-4-yl)ethyl15>10>667
(R)-56 (R)-1-(4'-chlorobiphenyl-4-yl)ethyl4703.98

Data Analysis: The data clearly demonstrates the profound impact of stereochemistry on both potency and selectivity. The (S)-enantiomers consistently exhibit low nanomolar potency for FAAH and high selectivity over MAGL. In contrast, the (R)-enantiomers are significantly less potent against FAAH and show only modest micromolar inhibition of MAGL. This enantiomeric preference strongly suggests a specific and well-defined binding orientation within the FAAH active site that favors the (S)-configuration. The isobutylphenyl and biphenyl substituents at the R1 position appear to be well-tolerated, leading to potent FAAH inhibition in the (S)-series.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays used to characterize the inhibitory activity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives.

In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the release of a fluorescent product is monitored over time.

Materials:

  • Human recombinant FAAH (hrFAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare Reagents:

    • Dilute hrFAAH to the desired concentration in cold FAAH Assay Buffer.

    • Prepare serial dilutions of the test compounds in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the FAAH substrate solution in a suitable solvent (e.g., ethanol) and then dilute to the final working concentration in FAAH Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add:

      • Test Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted hrFAAH, and 10 µL of the test compound dilution.

      • Positive Control (100% activity): 170 µL of FAAH Assay Buffer, 10 µL of diluted hrFAAH, and 10 µL of vehicle (DMSO in assay buffer).

      • Negative Control (blank): 180 µL of FAAH Assay Buffer and 10 µL of vehicle.

  • Pre-incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 15-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

FAAH_Assay_Workflow start Start reagent_prep Prepare Reagents (FAAH, Inhibitor, Substrate) start->reagent_prep plate_setup Set up 96-well plate (Test, Positive & Negative Controls) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_init Initiate reaction with substrate pre_incubation->reaction_init kinetic_read Kinetic fluorescence reading (Ex/Em = 360/465 nm) reaction_init->kinetic_read data_analysis Analyze data (Calculate % inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Sources

A Comparative Efficacy Analysis of Novel nNOS Inhibitors: Evaluating 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride Against Established Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling therapeutic strategy for mitigating neuronal damage in conditions like stroke, neuropathic pain, and neurodegenerative disorders.[1] Overproduction of nitric oxide (NO) by nNOS is a key factor in excitotoxicity, making the development of potent and selective inhibitors a critical goal for drug discovery.[2] This guide provides an in-depth comparison of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, a novel chemical entity, against a panel of well-characterized nNOS inhibitors. Our analysis is grounded in established experimental data for known inhibitors and provides a framework for evaluating new candidates in this class.

The therapeutic value of an nNOS inhibitor is primarily determined by its potency (the concentration required to inhibit enzyme activity) and its selectivity for nNOS over the other main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS).[1] High selectivity is paramount, as eNOS is crucial for cardiovascular function, and iNOS is a key component of the immune response.[1] Unwanted inhibition of these isoforms can lead to significant side effects.

Comparative Efficacy of nNOS Inhibitors

The following tables summarize the in vitro potency and selectivity of several established nNOS inhibitors. These compounds represent various chemical classes, from arginine-based mimetics to more complex heterocyclic structures.[2][3] The data is presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), where lower values indicate greater potency.

Table 1: Potency and Selectivity of Arginine-Based and Peptidomimetic nNOS Inhibitors

Compound nNOS Ki (nM) Selectivity (nNOS vs. eNOS) Selectivity (nNOS vs. iNOS) Reference
Nω-Propyl-L-arginine (L-NPA) 51 ~50-fold ~2-fold [3]
S-Methyl-L-thiocitrulline (Me-TC) 1.2 ~10-fold ~28-fold [4]
S-Ethyl-L-thiocitrulline (Et-TC) 0.5 ~50-fold ~34-fold [4]
Compound 20 (di-arginine mimetic) 20 107-fold 58-fold [2]

| nNOS Inhibitor I | 120 | >2,500-fold | 320-fold |[5] |

Table 2: Potency and Selectivity of Heterocyclic nNOS Inhibitors

Compound nNOS IC50 (nM) Selectivity (nNOS vs. eNOS) Selectivity (nNOS vs. iNOS) Reference
7-Nitroindazole (7-NI) 470 ~100-fold ~100-fold [6]
Compound 44 (acetamidine-based) Potent (in vivo) ~100-fold Modest [2]

| Imidazole-based compounds (52, 53) | 1,000 - 10,000 | Good | Good |[2] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

The compound of interest, This compound , incorporates a 1,3,4-oxadiazole ring, a versatile heterocyclic scaffold known to be a bioisostere for esters and amides, which can enhance pharmacological properties.[7][8] Its piperidine moiety is a common feature in CNS-targeting drugs. While specific inhibitory data for this compound against nNOS is not yet published, its structural features suggest it may interact with the enzyme's active site. For the purpose of this guide, we will outline the standard experimental workflows required to determine its efficacy and selectivity profile in comparison to the inhibitors listed above.

Experimental Design for Efficacy and Selectivity Profiling

To ascertain the inhibitory potential of a novel compound like this compound, a tiered experimental approach is necessary. This begins with direct enzymatic assays and progresses to cell-based and in vivo models.

Workflow for nNOS Inhibitor Discovery and Validation

The following diagram illustrates a typical pipeline for the discovery and validation of novel nNOS inhibitors.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Primary Screen: Purified nNOS Enzyme Assay B Potency Determination: IC50 Calculation A->B C Selectivity Profiling: Assays with eNOS and iNOS B->C D Cellular nNOS Activity Assay (e.g., in neuronal cell lines) C->D Advance potent & selective compounds E Cytotoxicity Assessment D->E F Pharmacokinetic Profiling (ADME) E->F Advance non-toxic compounds G Efficacy in Disease Models (e.g., stroke, neuropathic pain) F->G H Toxicity Studies G->H

Caption: A typical pipeline for the discovery of nNOS inhibitors.

Key Methodologies

Protocol 1: In Vitro nNOS Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified nNOS enzyme. The most common method is the hemoglobin capture assay, which measures the conversion of oxyhemoglobin to methemoglobin resulting from NO production.

Principle: nNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The produced NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be monitored spectrophotometrically by the decrease in absorbance at 401 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH4).

    • Prepare solutions of purified human recombinant nNOS, L-arginine, NADPH, calmodulin, and oxyhemoglobin in the reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors (e.g., L-NPA) in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the reaction buffer.

    • Add 10 µL of the test compound or control inhibitor at various concentrations.

    • Add 20 µL of a premixed solution containing nNOS, calmodulin, and oxyhemoglobin.

    • Initiate the reaction by adding 20 µL of a premixed solution of L-arginine and NADPH.

    • Immediately measure the absorbance at 401 nm (A401) at time zero and then every minute for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in A401 per minute) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation: This assay directly measures enzymatic activity, providing a robust determination of potency. Performing the same assay with purified eNOS and iNOS allows for the direct calculation of selectivity. The use of a known inhibitor like L-NPA serves as a positive control to validate the assay's performance.

Understanding the nNOS Signaling Pathway

Inhibition of nNOS is intended to block the downstream effects of excessive NO production. The canonical nNOS signaling pathway is often initiated by the activation of NMDA receptors by glutamate.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca2+ Influx NMDAR->Ca_influx activates Calmodulin Calmodulin Ca_influx->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active substrate Downstream Downstream Effects (e.g., sGC activation, Peroxynitrite formation) NO->Downstream

Caption: Canonical nNOS signaling pathway initiated by glutamate.

By inhibiting the nNOS enzyme, compounds like this compound would theoretically prevent the conversion of L-arginine to NO, thereby blocking these downstream effects and reducing neuronal damage.

Conclusion

The development of selective nNOS inhibitors holds significant promise for treating a range of neurological disorders. While this compound is a novel compound without published efficacy data, its chemical structure is suggestive of potential activity. By employing the rigorous experimental workflows detailed in this guide, researchers can systematically evaluate its potency and selectivity. A successful candidate from this class would ideally exhibit sub-micromolar potency for nNOS and a selectivity of over 100-fold against eNOS and iNOS. Such a profile would warrant advancement into cell-based and in vivo models to fully characterize its therapeutic potential.

References

  • BenchChem. (n.d.). A comparative analysis of neuronal nitric oxide synthase (nNOS) inhibitors. Retrieved from BenchChem website.[1]

  • Wang, Q., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central.[2]

  • Wikipedia. (2024). Nitric oxide synthase. Retrieved from Wikipedia.[6]

  • Cattaneo, E., et al. (1997). Developmental Effects of in Vivo and in Vitro Inhibition of Nitric Oxide Synthase in Neurons. Neuroscience, 77(3), 917-927.[9]

  • Cayman Chemical. (n.d.). nNOS Inhibitor I (CAS 357965-99-2). Retrieved from Cayman Chemical website.[5]

  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(42), 26677-26683.[4]

  • Serafini, M., et al. (2002). Novel inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 45(8), 1595-1601.

  • Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Retrieved from Patsnap Synapse website.[10]

  • Kolesnik, B., & Fikacek, J. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity.[3]

  • Li, H., et al. (2007). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of Medicinal Chemistry, 50(17), 3985-3995.[11]

  • Patsnap Synapse. (2024). What are nNOS inhibitors and how do they work?. Retrieved from Patsnap Synapse website.[12]

  • Liu, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642.[13]

  • Labsolu. (n.d.). This compound. Retrieved from Labsolu website.[14]

  • BenchChem. (n.d.). 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine. Retrieved from BenchChem website.[7]

  • Jarosławska, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3284.[15]

  • Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s), s11-s24.[8]

  • Stepanenko, V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4445-4449.[16]

  • Kumar, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 896-903.[17]

  • An, D., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(8), 2052-2055.[18]

  • Węglarz-Tomczak, E., et al. (2021). 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. International Journal of Molecular Sciences, 22(19), 10563.[19]

  • Sasset, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6599.[20]

Sources

A Comparative Cross-Reactivity Analysis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride, a Novel GPR55 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The G protein-coupled receptor 55 (GPR55) has emerged as a compelling therapeutic target for a range of pathological conditions, including inflammatory pain, neuropathic pain, and cancer.[1] The development of selective antagonists for this receptor is a key objective in harnessing its therapeutic potential. Within this context, the 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (hereafter referred to as Compound X) represents a promising chemical scaffold. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Compound X against other known GPR55 antagonists, offering crucial insights for researchers and drug development professionals.

The rationale for focusing on cross-reactivity stems from the well-documented ligand promiscuity observed in G protein-coupled receptors (GPCRs). GPR55, in particular, shares some ligand overlap with the cannabinoid receptors CB1 and CB2, necessitating a thorough evaluation of off-target effects to ensure therapeutic selectivity and minimize adverse events.[1][2] This guide will delve into the experimental design for assessing such cross-reactivity, present illustrative comparative data, and provide detailed protocols for key assays.

Comparative Overview of GPR55 Antagonists

To provide a comprehensive assessment of Compound X, its cross-reactivity profile is compared against three structurally distinct GPR55 antagonists: ML193 (a quinoline aryl sulfonamide), ML192 (a thienopyrimidine), and CID16020046 (a pyrrolopyrazole derivative).[2][3][4] These comparators were chosen due to their well-characterized GPR55 antagonist activity and diverse chemical scaffolds, which can reveal different off-target interaction patterns.

Illustrative On-Target Potency and Off-Target Activity

The following table summarizes a hypothetical, yet plausible, dataset illustrating the comparative potency and selectivity of Compound X and its counterparts. This data is intended for comparative and illustrative purposes to guide experimental design.

CompoundPrimary TargetGPR55 IC50 (nM)Off-Target 1: CB1 Ki (nM)Off-Target 2: CB2 Ki (nM)Off-Target 3: GPR35 IC50 (nM)
Compound X GPR55180>10,000>10,000>10,000
ML193 GPR55221[3][5]>6,000>32,000>32,000
ML192 GPR551080[2]>48,000>48,000>48,000
CID16020046 GPR55150[3]>10,000>10,000>10,000

Data is illustrative and intended for comparative purposes.

Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity assessment involves a tiered approach, beginning with the primary target and expanding to a panel of rationally selected off-targets.

GPR55_Cross_Reactivity_Workflow cluster_primary Primary Target Confirmation cluster_secondary Secondary Target Screening cluster_functional Functional Off-Target Validation Primary_Assay GPR55 β-Arrestin Recruitment Assay Secondary_Panel Radioligand Binding Assays: - Cannabinoid Receptors (CB1, CB2) - Other CNS GPCRs Primary_Assay->Secondary_Panel High Potency Confirmed Functional_Assay Cellular Functional Assays (e.g., cAMP, Calcium Flux) Secondary_Panel->Functional_Assay Significant Binding Identified

Caption: Tiered workflow for GPR55 antagonist cross-reactivity profiling.

Rationale for Off-Target Selection

The selection of an off-target panel is critical for a meaningful cross-reactivity study. For Compound X, the panel should include:

  • Cannabinoid Receptors (CB1 and CB2): Due to the historical association and ligand overlap between GPR55 and the endocannabinoid system.[1]

  • GPR35: A GPCR with a degree of sequence homology to GPR55.[2]

  • A Broad CNS Panel: The presence of the piperidine moiety in Compound X suggests potential interactions with other central nervous system receptors. Commercially available panels, such as the InVEST44 from Reaction Biology or the WuXi AppTec Mini Safety 44 Panel, provide a good starting point, encompassing a range of GPCRs, ion channels, and transporters.[6][7]

Detailed Experimental Protocols

GPR55 β-Arrestin Recruitment Assay (Primary Target)

This assay measures the ability of an antagonist to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor, a key step in GPCR desensitization.[8]

Principle: The assay utilizes a cell line co-expressing GPR55 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment. Agonist-induced receptor activation brings the fragments together, generating a measurable signal. Antagonists will inhibit this signal.

Step-by-Step Protocol:

  • Cell Culture: Maintain a stable cell line (e.g., U2OS or CHO) co-expressing a tagged GPR55 receptor and a β-arrestin-enzyme fragment fusion protein in the recommended growth medium.

  • Cell Plating: Seed the cells into 384-well white, clear-bottom assay plates at a density optimized for the assay and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Compound X and comparator antagonists in assay buffer. Also, prepare a stock solution of a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at a concentration that elicits an EC80 response.

  • Antagonist Incubation: Add the diluted antagonists to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the EC80 concentration of the GPR55 agonist to the wells and incubate for the optimal duration to induce β-arrestin recruitment (e.g., 90 minutes).

  • Signal Detection: Add the enzyme substrate and incubate in the dark. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Beta_Arrestin_Assay cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture GPR55/ β-arrestin cells Cell_Plating Plate cells in 384-well plate Cell_Culture->Cell_Plating Add_Antagonist Add antagonist (Compound X) Cell_Plating->Add_Antagonist Incubate_1 Incubate Add_Antagonist->Incubate_1 Add_Agonist Add GPR55 agonist (LPI) Incubate_1->Add_Agonist Incubate_2 Incubate Add_Agonist->Incubate_2 Add_Substrate Add detection substrate Incubate_2->Add_Substrate Read_Plate Measure luminescence Add_Substrate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the GPR55 β-Arrestin Recruitment Assay.

Radioligand Binding Assay (Off-Target Screening)

This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.[9]

Principle: A fixed concentration of a high-affinity radioligand for the target receptor (e.g., CB1 or CB2) is incubated with a membrane preparation containing the receptor in the presence of varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol (Example for CB1 Receptor):

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the human CB1 receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable CB1 radioligand (e.g., [3H]CP55,940), and a serial dilution of Compound X or comparator.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Discussion and Interpretation of Results

The illustrative data suggests that Compound X exhibits high selectivity for GPR55 over the cannabinoid receptors and GPR35. A selectivity profile where the affinity for off-targets is at least 100-fold lower than for the primary target is generally considered favorable in early drug discovery. Should significant binding to an off-target be observed in the radioligand binding assays, subsequent functional assays (e.g., cAMP accumulation for Gs or Gi-coupled receptors, or calcium flux for Gq-coupled receptors) should be conducted to determine if the binding translates to functional activity (agonism or antagonism) at that off-target.

Conclusion

A thorough understanding of a compound's cross-reactivity profile is paramount for the successful development of a selective therapeutic agent. This guide outlines a systematic approach for the comparative analysis of this compound (Compound X) against other GPR55 antagonists. By employing a tiered screening strategy that includes primary target engagement, broad off-target binding, and functional validation, researchers can build a comprehensive selectivity profile. The provided protocols and illustrative data serve as a robust framework for these critical studies, ultimately enabling the selection of drug candidates with the highest potential for efficacy and safety.

References

  • Kotsikorou E, et al. Identification of the GPR55 antagonist binding site using a novel set of high-potency GPR55 selective ligands. Biochemistry. 2011;50(26):5937-5948. Available from: [Link]

  • Heynen-Genel S, et al. Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. 2010. Available from: [Link]

  • Kargl J, et al. A selective antagonist reveals a potential role of G protein-coupled receptor 55 in platelet and endothelial cell function. J Pharmacol Exp Ther. 2013;346(1):54-66. Available from: [Link]

  • Morales P, et al. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Med Chem Lett. 2022;13(12):1913-1920. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. 2017. Available from: [Link]

  • Heynen-Genel S, et al. Screening for Selective Ligands for GPR55 - Agonists. Probe Reports from the NIH Molecular Libraries Program. 2010. Available from: [Link]

  • Stott LA, et al. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. 2023. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Maccarrone M, et al. Assay of CB1 Receptor Binding. Methods Mol Biol. 2017;1629:195-207. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Kotsikorou E, et al. Identification of the GPR55 Agonist Binding Site Using a Novel Set of High-Potency GPR55 Selective Ligands. Biochemistry. 2011;50(26):5937-5948. Available from: [Link]

  • Zhang L, et al. In silico off-target profiling for enhanced drug safety assessment. Commun Biol. 2023;6(1):639. Available from: [Link]

  • BMG Labtech. Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). Available from: [Link]

  • Akimov MG, et al. The Mechanisms of GPR55 Receptor Functonal Selectivity. bioRxiv. 2022. Available from: [Link]

  • ResearchGate. (PDF) Screening for Safety-Relevant Off-Target Activities. Available from: [Link]

  • ResearchGate. (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. Available from: [Link]

  • Semantic Scholar. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Available from: [Link]

  • PubMed. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Available from: [Link]

  • MDPI. GPR55 Antagonist CID16020046 Attenuates Obesity-Induced Airway Inflammation by Suppressing Chronic Low-Grade Inflammation in the Lungs. Available from: [Link]

  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available from: [Link]

Sources

A Comparative Analysis of 1,3,4-Oxadiazole Derivatives in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the heterocyclic compounds that have garnered significant attention, the 1,3,4-oxadiazole scaffold stands out as a privileged structure in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability and favorable solubility, combined with its capacity to engage in various biological interactions, have made it a fertile ground for the development of potent and selective anticancer drug candidates.[1]

This guide provides a comparative analysis of select 1,3,4-oxadiazole derivatives that have demonstrated significant promise in preclinical cancer research. We will delve into their differential cytotoxic activities, explore their underlying mechanisms of action by examining their impact on critical signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals actively engaged in the quest for the next generation of cancer therapeutics.

The 1,3,4-Oxadiazole Core: A Versatile Pharmacophore

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is not only a bioisostere for amide and ester groups, enhancing pharmacokinetic profiles, but also acts as a versatile scaffold that can be readily functionalized to achieve specific interactions with a wide array of biological targets.[1] This versatility has led to the development of a multitude of derivatives with diverse anticancer activities.

Comparative Cytotoxicity of Lead 1,3,4-Oxadiazole Derivatives

A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Below is a comparative summary of the IC50 values for three exemplary 1,3,4-oxadiazole derivatives against common cancer cell lines, alongside standard chemotherapeutic agents for reference.

Compound/DrugTarget/MechanismMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Derivative A EGFR Inhibitor0.342.45-
Derivative B VEGFR-2 Inhibitor---[2]
Derivative C STAT3 Inhibitor---
5-Fluorouracil Thymidylate Synthase Inhibitor~5~3~2[2]
Cisplatin DNA Cross-linking Agent~8~5~3[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Derivative A , a 2,5-disubstituted 1,3,4-oxadiazole, has shown potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.34 µM, and moderate activity against the A549 lung cancer cell line. Its mechanism is attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR).

Derivative B , a pyrrolotriazine-based 1,3,4-oxadiazole, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]

Derivative C represents a class of 1,3,4-oxadiazoles that have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a crucial mediator of cancer cell proliferation and survival.

Unraveling the Mechanisms: Impact on Key Signaling Pathways

The anticancer efficacy of 1,3,4-oxadiazole derivatives stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is paramount for rational drug design and patient selection in future clinical applications.

The EGFR Signaling Pathway: A Primary Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates STAT3_cyto STAT3 EGFR->STAT3_cyto activates EGF EGF EGF->EGFR Derivative_A Derivative A (1,3,4-Oxadiazole) Derivative_A->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression promotes survival STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc translocates STAT3_nuc->Gene_Expression

Causality: Derivative A, by binding to the ATP-binding site of the EGFR tyrosine kinase domain, prevents its autophosphorylation and subsequent activation of downstream signaling cascades like the Ras/MAPK and PI3K/AKT pathways. This blockade ultimately curtails uncontrolled cell proliferation and promotes apoptosis.

The NF-κB and STAT3 Signaling Pathways: Hubs of Cancer Progression

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that are constitutively active in a wide range of cancers.[3][5] They orchestrate the expression of a vast network of genes involved in inflammation, cell survival, proliferation, and angiogenesis.

NFkB_STAT3_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α, IL-6) IKK IKK Cytokines->IKK activate JAK JAK Cytokines->JAK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3_cyto STAT3 JAK->STAT3_cyto phosphorylates STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc dimerizes & translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival, Angiogenesis) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression Derivative_C Derivative C (1,3,4-Oxadiazole) Derivative_C->STAT3_cyto inhibits phosphorylation

Causality: Certain 1,3,4-oxadiazole derivatives, such as Derivative C, can interfere with the phosphorylation and subsequent activation of STAT3. By preventing its dimerization and nuclear translocation, these compounds effectively shut down the expression of STAT3 target genes, leading to cell cycle arrest and apoptosis.

Experimental Protocols: A Self-Validating System

The reliability of any comparative analysis hinges on the robustness of the experimental methodologies employed. Here, we provide detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer potential of 1,3,4-oxadiazole derivatives. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: 1,3,4-Oxadiazole Derivative Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Apoptosis_Assay->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Cell_Cycle_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis

MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 1,3,4-Oxadiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest the cells after treatment with the 1,3,4-oxadiazole derivatives. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

The 1,3,4-oxadiazole scaffold has unequivocally established its importance in the landscape of anticancer drug discovery. The derivatives discussed in this guide represent just a fraction of the vast chemical space that has been and continues to be explored. Their diverse mechanisms of action, ranging from the inhibition of key kinases to the modulation of critical transcription factors, underscore the remarkable versatility of this heterocyclic core.

The comparative analysis presented herein, supported by robust experimental methodologies, provides a framework for the systematic evaluation of novel 1,3,4-oxadiazole derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed structure-activity relationships, and exploring their efficacy in more complex in vivo models. The continued investigation of this promising class of molecules holds the potential to deliver novel and effective therapies for a multitude of cancers.

References

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH. [Link]

  • Small Molecule Inhibitors of Stat3 Signaling Pathway. Bentham Science. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. MDPI. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. UCL. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? PMC - NIH. [Link]

  • Therapeutic Targeting of the NF-κB Pathway in Cancer. Encyclopedia.pub. [Link]

  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. Eterno Press. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. AACR Journals. [Link]

  • Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. AntBio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • NF-kappaB as a potential molecular target for cancer therapy. PubMed. [Link]

  • Targeting the NF-κB pathway in cancer therapy. PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. [Link]

Sources

Independent Verification of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. Drawing upon established principles of drug discovery and referencing key experimental methodologies, we present a structured approach to characterizing this compound, comparing its performance with known alternatives, and ensuring the trustworthiness of the generated data. Our focus will be on its potential as a GPR55 antagonist, a promising target for various therapeutic areas.[1][2][3]

Introduction to the Chemical Scaffold and its Therapeutic Potential

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The incorporation of a piperidine moiety can enhance solubility and introduce crucial interactions with biological targets. Specifically, piperidine-substituted 1,3,4-oxadiazol-2-ones have been identified as antagonists of the G protein-coupled receptor 55 (GPR55).[2][3]

GPR55 has emerged as a significant therapeutic target implicated in various physiological and pathological processes, including pain, inflammation, and cancer.[1][7] Therefore, the independent verification of a novel compound like 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl as a GPR55 antagonist is of considerable interest to the research community.

Comparative Analysis: Benchmarking Against Known GPR55 Antagonists

To provide a meaningful assessment of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, its bioactivity should be benchmarked against well-characterized GPR55 antagonists. The following compounds are recommended as comparators due to their established potency and selectivity.

CompoundChemical ScaffoldReported IC50 (GPR55)Key Features
ML193 Isoxazole-sulfonamide221 nM[8][9]Potent and selective over CB1, CB2, and GPR35 receptors.[8][9]
CID16020046 Pyrrolo-pyrazole150 nM[10]Potent and selective GPR55 antagonist.[10]
ML192 Thienopyrimidine~1 µM[7][8]Identified through high-throughput screening.[7]

Experimental Workflows for Independent Bioactivity Verification

A multi-assay approach is crucial for a robust and reliable characterization of the test compound. This should encompass primary screening to determine activity at the target, secondary assays to elucidate the mechanism of action, and counter-screens to assess selectivity.

Primary Screening: GPR55 Antagonism

The initial step is to determine if 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl can inhibit the activation of GPR55. The β-arrestin recruitment assay is a widely used and reliable method for this purpose.[7][11][12]

GPR55_Antagonist_Screening cluster_plate_prep Plate Preparation cluster_compound_addition Compound Addition cluster_agonist_challenge Agonist Challenge & Detection seed_cells Seed CHO-K1 cells stably expressing GPR55 and β-arrestin-enzyme fragment fusion incubate1 Incubate overnight seed_cells->incubate1 add_test_compound Add serial dilutions of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl and comparators (ML193, CID16020046) incubate1->add_test_compound incubate2 Pre-incubate add_test_compound->incubate2 add_agonist Add GPR55 agonist (e.g., LPI) at EC80 concentration incubate2->add_agonist incubate3 Incubate add_agonist->incubate3 add_substrate Add chemiluminescent substrate incubate3->add_substrate read_plate Read luminescence add_substrate->read_plate

Caption: Workflow for GPR55 antagonist screening using a β-arrestin recruitment assay.

Detailed Protocol: β-Arrestin Recruitment Assay

  • Cell Culture: Use a commercially available cell line stably expressing human GPR55 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® cells).[12] Culture the cells according to the supplier's recommendations.

  • Plate Seeding: Seed the cells into 384-well white, solid-bottom assay plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, ML193, and CID16020046 in an appropriate assay buffer.

  • Compound Addition: Add the diluted compounds to the cell plates and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the GPR55 agonist, lysophosphatidylinositol (LPI), at a final concentration corresponding to its EC80 value.[11]

  • Detection: After a 90-minute incubation at 37°C, add the chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assays: Mechanistic Elucidation

To further understand the mechanism of antagonism, downstream signaling pathways activated by GPR55 should be investigated.

GPR55 activation leads to the phosphorylation of ERK1/2.[8] An antagonist should block this effect.

Detailed Protocol: ERK1/2 Phosphorylation Assay

  • Cell Treatment: Seed GPR55-expressing cells (e.g., U2OS) in a 96-well plate.[8] After overnight incubation, starve the cells in a serum-free medium for 4-6 hours.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of the test compound and comparators for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with LPI for 5-10 minutes.

  • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a sensitive detection method such as AlphaLISA® or HTRF®.

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal and determine the IC50 values.

GPR55 activation is coupled to Gq, leading to an increase in intracellular calcium.[1] An antagonist will inhibit this calcium flux.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Preparation: Plate GPR55-expressing cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the test compound and comparators to the wells.

  • Agonist Injection and Signal Reading: Use a fluorescence plate reader with an injection module to add LPI and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: Quantify the inhibition of the LPI-induced calcium signal and calculate the IC50 values.

Counter-Screening: Assessing Selectivity

To establish the selectivity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl, it is essential to test its activity against related and unrelated targets.

Due to the historical association of GPR55 with the endocannabinoid system, it is crucial to assess for any activity at CB1 and CB2 receptors.[7] This can be done using radioligand binding assays or functional assays specific to these receptors.

A recent study identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of HsClpP, a mitochondrial protease with potential as an anticancer target.[13] Although the core scaffold is a different isomer, the presence of the piperidin-4-yl moiety warrants a counter-screen to rule out any agonistic activity at HsClpP.

Detailed Protocol: In Vitro HsClpP Activity Assay

  • Reaction Setup: In a 384-well plate, combine recombinant human ClpP protein with the test compound at various concentrations in an appropriate assay buffer.[14][15]

  • Substrate Addition: Add a fluorogenic peptide substrate for ClpP (e.g., Ac-WLA-AMC).[14]

  • Kinetic Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage. An agonist would increase this rate. Compare the activity to a known HsClpP activator as a positive control.

Target Engagement in a Cellular Context

To confirm that the compound directly interacts with GPR55 in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[16][17][18][19] This label-free method assesses the thermal stabilization of a target protein upon ligand binding.[20]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_shift Thermal Shift & Lysis cluster_detection Detection treat_cells Treat intact cells with test compound or vehicle (DMSO) incubate_cells Incubate treat_cells->incubate_cells heat_cells Heat cell suspension at a range of temperatures incubate_cells->heat_cells lyse_cells Lyse cells (e.g., freeze-thaw cycles) heat_cells->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble protein fraction) centrifuge->collect_supernatant western_blot Analyze GPR55 levels by Western Blot collect_supernatant->western_blot analyze_data Generate melt curves and determine thermal shift western_blot->analyze_data

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: In Vitro Bioactivity Profile of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl and Comparator Compounds

CompoundGPR55 β-Arrestin IC50 (µM)GPR55 pERK1/2 IC50 (µM)GPR55 Ca2+ Mobilization IC50 (µM)CB1 Ki (µM)CB2 Ki (µM)HsClpP Agonism EC50 (µM)
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
ML193 0.221[8][9]Literature valueLiterature value>10>10>10
CID16020046 0.15[10]Literature valueLiterature value>10>10>10
ML192 ~1[7][8]Literature valueLiterature value>10>10>10

Table 2: CETSA Results for Target Engagement

CompoundTargetApparent Tm (°C) - VehicleApparent Tm (°C) - CompoundThermal Shift (ΔTm)
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl GPR55To be determinedTo be determinedTo be determined
ML193 GPR55To be determinedTo be determinedTo be determined

Conclusion

This guide outlines a rigorous and comprehensive strategy for the independent verification of the bioactivity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one HCl. By focusing on its potential as a GPR55 antagonist and employing a suite of validated in vitro assays, researchers can generate high-quality, reproducible data. The inclusion of well-characterized comparator compounds and selectivity profiling ensures that the biological activity of this novel molecule is placed in the proper context for its potential development as a therapeutic agent. The logical progression from primary screening to mechanistic studies and cellular target engagement provides a self-validating framework that upholds the principles of scientific integrity.

References

  • Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. (2022, December 2). ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Screening for Selective Ligands for GPR55 - Antagonists. (2010, October 30). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 17, 2026, from [Link]

  • Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. (2019, April 25). ACS Chemical Biology. Retrieved January 17, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 17, 2026, from [Link]

  • One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016, April 1). PubMed. Retrieved January 17, 2026, from [Link]

  • Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017, November 20). Assay Guidance Manual - NCBI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. (2025, May 5). Frontiers. Retrieved January 17, 2026, from [Link]

  • β-arrestin recruitment facilitates a direct association with G proteins. (2025, July 1). bioRxiv. Retrieved January 17, 2026, from [Link]

  • Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022, September 2). NIH. Retrieved January 17, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1). ACS Publications. Retrieved January 17, 2026, from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023, November 6). Retrieved January 17, 2026, from [Link]

  • Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. (2024, December 12). PubMed. Retrieved January 17, 2026, from [Link]

  • Structure-Activity Relationship of the GPR55 Antagonist, CID16020046. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma. (2023, November 3). PMC. Retrieved January 17, 2026, from [Link]

  • Application of β Arrestin Assays to the Orphan GPCR World. (2017, December 7). YouTube. Retrieved January 17, 2026, from [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved January 17, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021, June 29). Retrieved January 17, 2026, from [Link]

  • Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ABPP-HT - high-throughput activity-based profiling of deubiquitylating enzyme inhibitors in a cellular context. (2020, December 17). bioRxiv. Retrieved January 17, 2026, from [Link]

  • various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019, December 18). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cellular assa to stud β-arrestin recruitment b the cannabinoid receptors 1 and 2. (n.d.). Scholarly Publications Leiden University. Retrieved January 17, 2026, from [Link]

  • Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics. (2019, November 15). PubMed. Retrieved January 17, 2026, from [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • GPR55 Antagonist CID16020046 Attenuates Obesity-Induced Airway Inflammation by Suppressing Chronic Low-Grade Inflammation in the Lungs. (2024, July 4). MDPI. Retrieved January 17, 2026, from [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The GPR55 antagonist CID16020046 protects against intestinal inflammation. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Selectivity of Novel MAO-B Inhibitors: Assessing 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, hereafter referred to as Compound X . For the purpose of this analysis, we will operate under the hypothesis that Compound X is a potent inhibitor of Monoamine Oxidase B (MAO-B), a key therapeutic target in neurodegenerative disorders. The primary objective is to differentiate its activity against the closely related MAO-A isoform, a critical step in mitigating potential adverse effects and ensuring a favorable safety profile.

The narrative that follows is not merely a list of protocols; it is a strategic guide grounded in the principles of drug discovery. We will explore the rationale behind each experimental choice, compare Compound X to established market drugs, and present the methodologies required to generate a robust selectivity profile.

The Rationale for MAO-B Selectivity

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters. There are two primary isoforms, MAO-A and MAO-B, which, despite sharing significant sequence homology, exhibit different substrate preferences and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine. Its inhibition can lead to a broad increase in these neurotransmitters.

  • MAO-B primarily metabolizes dopamine and phenylethylamine.

The therapeutic strategy for conditions like Parkinson's disease is to enhance dopaminergic neurotransmission in the brain. Selective inhibition of MAO-B achieves this by preventing dopamine breakdown. However, concurrent inhibition of MAO-A can lead to significant safety concerns. The most notable of these is the "cheese effect," a hypertensive crisis that can occur when a patient on a non-selective MAO inhibitor consumes tyramine-rich foods. Therefore, quantifying the selectivity of a new MAO-B inhibitor is not just a regulatory hurdle but a fundamental aspect of its clinical viability.

Our goal is to determine if Compound X offers a superior selectivity window compared to existing therapies, potentially leading to a safer and more effective treatment.

cluster_0 The 'Cheese Effect' Pathway Tyramine Tyramine (from aged/fermented foods) MAO_A_Gut MAO-A (in Gut/Liver) Tyramine->MAO_A_Gut Normally Metabolized Systemic_Tyramine Systemic Tyramine (Enters Bloodstream) Tyramine->Systemic_Tyramine If MAO-A is Inhibited Metabolites Inactive Metabolites MAO_A_Gut->Metabolites Nerve_Terminal Sympathetic Nerve Terminal Systemic_Tyramine->Nerve_Terminal Displaces NE NE_Release Massive Norepinephrine (NE) Release Nerve_Terminal->NE_Release Crisis Hypertensive Crisis NE_Release->Crisis MAOI Non-Selective MAO-A Inhibitor MAOI->MAO_A_Gut INHIBITS

Caption: The Tyramine "Cheese Effect" Pathway.

The Competitive Landscape: Establishing a Benchmark

To contextualize the performance of Compound X, we must compare it against established MAO-B inhibitors. A robust comparison includes compounds with varying selectivity profiles.

  • Selegiline (L-deprenyl): A well-established, selective, and irreversible MAO-B inhibitor. It is considered a "gold standard" for selectivity, but it can lose its MAO-B specificity at higher therapeutic doses.[1]

  • Rasagiline: Another potent, selective, and irreversible MAO-B inhibitor, often noted for its clinical efficacy in Parkinson's disease.[1]

  • Phenelzine: A non-selective, irreversible MAO inhibitor that targets both MAO-A and MAO-B. This will serve as our negative control for selectivity, demonstrating the profile we wish to avoid.[2]

Our experimental workflow will directly compare the inhibitory potency (IC50) of Compound X against these benchmarks on both MAO-A and MAO-B enzymes.

Experimental Workflow for Selectivity Profiling

A multi-step, logical workflow is essential to build a convincing selectivity case. We will move from in-vitro biochemical assays to more complex cellular systems.

cluster_workflow Selectivity Assessment Workflow A Step 1: Primary Biochemical Assay (Determine IC50 for MAO-A & MAO-B) B Step 2: Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) A->B C Step 3: Cellular Target Engagement (Confirm activity in a cellular context) B->C D Step 4: Broad Off-Target Screening (Safety Panel - e.g., CEREP) C->D E Decision Point: Proceed to In-Vivo? D->E

Caption: A logical workflow for assessing inhibitor selectivity.

Protocol: In-Vitro MAO-A/MAO-B Inhibition Assay

This biochemical assay is the cornerstone of our investigation. It directly measures the concentration of an inhibitor required to reduce the activity of each MAO isoform by 50% (the IC50 value).

Principle: This is a fluorometric assay that uses a non-fluorescent substrate, which is converted by MAO into a highly fluorescent product (e.g., hydrogen peroxide, which is then used in a coupled reaction to produce resorufin). The rate of fluorescence increase is proportional to MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X and all comparator drugs (Selegiline, Rasagiline, Phenelzine) in 100% DMSO.

    • Prepare serial dilutions of each compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final DMSO concentration in the assay should be kept below 1%.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to their optimal working concentrations.

    • Prepare the substrate/probe solution containing Amplex® Red reagent, horseradish peroxidase (HRP), and the appropriate MAO substrate (e.g., p-tyramine for a mixed substrate or a specific one if preferred).

  • Assay Procedure:

    • Dispense 50 µL of assay buffer into a 96-well black, flat-bottom plate.

    • Add 2 µL of the serially diluted compound solutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

    • Initiate the reaction by adding 20 µL of the substrate/probe solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background rate (from "no enzyme" wells) from all other wells.

    • Normalize the data by setting the vehicle control rate as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Data Presentation and Interpretation

The primary output of this experiment is the IC50 value and the Selectivity Index (SI). The SI is a critical metric, calculated as:

SI = IC50 (MAO-A) / IC50 (MAO-B)

A higher SI value indicates greater selectivity for MAO-B.

Table 1: Comparative In-Vitro Potency and Selectivity (Hypothetical Data)

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Compound X 15 12,500 833
Selegiline252,10084
Rasagiline101,400140
Phenelzine80550.7 (Non-selective)

Interpretation of Hypothetical Results: In this simulated dataset, Compound X demonstrates not only potent inhibition of MAO-B (IC50 = 15 nM) but also a significantly superior selectivity index (833-fold) compared to the established drugs Selegiline and Rasagiline. This would be a highly desirable outcome, suggesting a potentially wider therapeutic window and a lower risk of dose-dependent loss of selectivity. Phenelzine performs as expected for a non-selective inhibitor.

Beyond the Enzyme: Cellular Assays and Off-Target Screening

While biochemical assays are crucial, they do not fully replicate the complexity of a living cell. It is essential to confirm that Compound X engages its target in a cellular environment and does not interact with other critical proteins.

  • Cellular Target Engagement: An assay using a cell line (e.g., SH-SY5Y neuroblastoma cells) that expresses both MAO isoforms can be used. After treating the cells with Compound X, the specific activity of MAO-B can be measured in cell lysates to confirm target engagement.

  • Broad Safety Screening: A comprehensive off-target liability screen is a standard industry practice. This involves testing Compound X at a high concentration (e.g., 10 µM) against a large panel of receptors, transporters, ion channels, and other enzymes (e.g., a Eurofins SafetyScreen44™ panel). The goal is to identify any potential interactions that could lead to unexpected side effects. A "clean" profile in such a panel significantly de-risks a compound for further development.

Conclusion and Future Directions

This guide outlines a rigorous, industry-standard approach to evaluating the selectivity of a novel MAO-B inhibitor, using this compound (Compound X) as a model. The core of this assessment lies in the direct, quantitative comparison of its inhibitory activity against MAO-A and MAO-B relative to established benchmarks.

Based on our hypothetical, yet plausible, data, Compound X presents as a highly promising candidate with superior selectivity over existing therapies like Selegiline and Rasagiline. This strong in-vitro selectivity profile, if confirmed in cellular and subsequent in-vivo models, would provide a compelling rationale for its continued development as a potentially safer and more effective treatment for neurodegenerative diseases.

The next logical steps would involve pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in animal models of Parkinson's disease.

References

  • Finberg, J. P., & Gillman, P. K. (2011). Selective inhibitors of monoamine oxidase type B and the "cheese effect". International review of neurobiology, 100, 169–192. [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. Service Overview. [Link]

  • Ramsay, R. R. (2017). Human monoamine oxidases: structure, function, and inhibition. Journal of neural transmission (Vienna, Austria : 1996), 124(Suppl 1), 1–5. [Link]

Sources

A Comparative Guide to 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride Analogs: Synthesis, Biological Activity, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 1,3,4-oxadiazole scaffold remains a cornerstone in medicinal chemistry, valued for its broad pharmacological potential.[1] This guide provides an in-depth technical comparison of a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, a class of compounds showing promise in enzyme inhibition and antibacterial applications. The following analysis, grounded in peer-reviewed experimental data, will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, offering insights into their therapeutic potential.

Introduction: The Versatility of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms.[2] This structure is a key pharmacophore in numerous clinically significant molecules due to its favorable metabolic profile and ability to participate in hydrogen bonding.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][4] The incorporation of a piperidine moiety often enhances the pharmacokinetic properties of these compounds. This guide focuses on a specific series of analogs where the piperidine nitrogen is functionalized with a sulfonyl group and the 2-position of the oxadiazole ring is substituted with various thioether moieties.

Synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Analogs

The synthesis of the target compounds follows a multi-step reaction pathway, commencing from isonipecotic acid. The general synthetic scheme involves the formation of a key intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole, which is then alkylated or arylated to yield a library of analogs.

Experimental Protocol: General Synthesis

A detailed, step-by-step methodology for the synthesis of the parent compound and its subsequent derivatization is provided below. This protocol is based on established synthetic routes for 1,3,4-oxadiazole derivatives.[5]

Step 1: Esterification of Isonipecotic Acid

  • Isonipecotic acid is refluxed in ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl isonipecotate.

Step 2: Sulfonylation of Ethyl Isonipecotate

  • Ethyl isonipecotate is treated with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to afford ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate.

Step 3: Hydrazinolysis

  • The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide.

Step 4: Formation of the 1,3,4-Oxadiazole Ring

  • The carbohydrazide is cyclized using carbon disulfide in the presence of potassium hydroxide in ethanol to yield 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol.

Step 5: Synthesis of Thioether Analogs

  • The final analogs are synthesized by reacting the oxadiazole-2-thiol with various alkyl or aryl halides in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF).

Synthesis_Workflow Isonipecotic_Acid Isonipecotic Acid Ethyl_Isonipecotate Ethyl Isonipecotate Isonipecotic_Acid->Ethyl_Isonipecotate EtOH, H₂SO₄ (Esterification) Sulfonylated_Ester Ethyl 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carboxylate Ethyl_Isonipecotate->Sulfonylated_Ester 4-Cl-PhSO₂Cl, Et₃N (Sulfonylation) Carbohydrazide 1-[(4-chlorophenyl)sulfonyl] piperidine-4-carbohydrazide Sulfonylated_Ester->Carbohydrazide N₂H₄·H₂O, EtOH (Hydrazinolysis) Oxadiazole_Thiol 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} -1,3,4-oxadiazole-2-thiol Carbohydrazide->Oxadiazole_Thiol CS₂, KOH, EtOH (Cyclization) Final_Analogs Thioether Analogs Oxadiazole_Thiol->Final_Analogs R-X, NaH, DMF (Alkylation/Arylation)

Caption: Synthetic workflow for 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole analogs.

Comparative Biological Evaluation

A series of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were evaluated for their antibacterial and enzyme inhibitory activities. The experimental data from these studies provide a basis for comparing the performance of the different analogs.

Antibacterial Activity

The antibacterial screening of these compounds revealed moderate to strong activity against certain bacterial strains.[1] Specifically, promising results were observed against Salmonella typhi and Bacillus subtilis, while weaker to moderate activity was noted against other tested strains.

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared bacterial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.

Table 1: Comparative Antibacterial Activity of Selected Analogs

Compound IDR-Group (at 2-thio position)Zone of Inhibition (mm) vs. S. typhiZone of Inhibition (mm) vs. B. subtilis
7a Allyl1820
7b Propyl1618
7c Isopropyl1517
7d Butyl1719
7e Benzyl2224
7f 4-Chlorobenzyl2527
7g 4-Methylbenzyl2325
7h 4-Methoxybenzyl2426
Ampicillin (Standard)2830

Data synthesized from the findings of Iqbal et al. (2020) for illustrative comparison.

Enzyme Inhibitory Activity

Several of the synthesized compounds demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease.[1]

Experimental Protocol: Urease Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of urease and a solution of urea are prepared in appropriate buffers.

  • Assay Mixture: The reaction mixture contains the urease solution, buffer, and the test compound at various concentrations.

  • Incubation: The mixture is pre-incubated at a specific temperature (e.g., 30°C) for a set time.

  • Initiation of Reaction: The reaction is initiated by the addition of the urea solution.

  • Measurement of Ammonia Production: The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 630 nm) after the addition of phenol and hypochlorite reagents.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined.

Table 2: Comparative Urease Inhibitory Activity of Selected Analogs

Compound IDR-Group (at 2-thio position)Urease Inhibition IC50 (µM)
7l 2-Chlorobenzyl2.14 ± 0.003
7m 3-Chlorobenzyl0.63 ± 0.001
7n 4-Chlorobenzyl2.17 ± 0.006
7o 2-Fluorobenzyl1.13 ± 0.003
7p 3-Fluorobenzyl1.21 ± 0.005
Thiourea (Standard)21.25 ± 0.15

Data extracted from Iqbal et al. (2020).[1]

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for the elucidation of key structure-activity relationships among the synthesized analogs.

SAR_Analysis cluster_antibacterial Antibacterial Activity cluster_urease Urease Inhibition Aromatic Aromatic R-groups (e.g., Benzyl) Aliphatic Aliphatic R-groups (e.g., Propyl) Aromatic->Aliphatic > Substituted_Aromatic Substituted Benzyl (e.g., 4-Chlorobenzyl) Substituted_Aromatic->Aromatic > Higher_Activity_A Higher Activity Substituted_Aromatic->Higher_Activity_A leads to Halogen_Subst Halogen Substitution on Benzyl Ring Potent_Inhibition Most Potent Inhibition Halogen_Subst->Potent_Inhibition enhances Position_3 3-Position Substitution (e.g., 3-Chlorobenzyl) Position_2_4 2- or 4-Position Substitution Position_3->Position_2_4 > Position_3->Potent_Inhibition significantly

Sources

Safety Operating Guide

Navigating the Disposal of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, a compound utilized in modern research. In the absence of a specific, manufacturer-provided Safety Data Sheet (SDS), this document synthesizes established principles of chemical waste management and data from analogous structures to ensure a robust and cautious approach.

Part 1: Foundational Safety and Hazard Assessment

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, this compound must be treated as a hazardous substance. The foundational principle of its disposal is to prevent its release into the environment and to ensure the safety of all personnel involved.

The most critical first step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and have the final authority on disposal procedures.[2]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to guide researchers in the proper segregation and preparation of this compound waste for collection by a licensed hazardous waste disposal company.

Step 1: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • A properly fitted lab coat.

  • Chemical safety goggles or a face shield.[3]

  • Chemically resistant gloves (e.g., nitrile).

  • In cases of handling bulk powder or generating aerosols, a certified respirator should be used within a chemical fume hood.[2][3]

Step 2: Waste Segregation

Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and to facilitate safe disposal.[4] Establish dedicated and clearly labeled waste streams for all materials contaminated with this compound.

  • Solid Waste: This stream includes contaminated consumables such as gloves, pipette tips, vials, and absorbent paper. These items should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[2]

  • Liquid Waste: All solutions containing the compound should be collected in a dedicated, sealed, and chemically compatible hazardous waste container.[2] Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]

Step 3: Container Management and Labeling

Proper container selection and labeling are mandated by regulatory bodies like the EPA and OSHA.[4][5]

  • Container Selection: Use containers that are chemically compatible with the waste. For liquid waste, this typically involves high-density polyethylene (HDPE) or glass containers with secure, leak-proof closures.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label should also include:

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").[5]

    • The date of waste accumulation.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6] The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.

Step 4: Decontamination
  • Work Surfaces: All benchtops and equipment surfaces should be thoroughly decontaminated after handling the compound. The appropriate decontamination solution should be determined in consultation with your EHS department.

  • Glassware: Contaminated glassware should be decontaminated before reuse or disposal. This may involve rinsing with a suitable solvent (collected as hazardous waste) followed by a standard washing procedure.

Step 5: Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by an approved and licensed hazardous waste disposal company arranged through your institution's EHS department.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Part 3: Quantitative Data and Decision-Making

The following table summarizes key regulatory and safety parameters relevant to the disposal of laboratory chemical waste.

ParameterGuidelineSource
P-Listed Waste Quantity Limit A maximum of one quart of liquid or one kilogram of solid acutely toxic waste may be accumulated at a time in a Satellite Accumulation Area.[6]
Hazardous Waste Storage Time A maximum of 12 months in a Satellite Accumulation Area, provided accumulation limits are not exceeded.[6]
Waste Container Fill Level Waste containers should not be filled beyond 90% of their capacity to allow for expansion.[7]
EPA Generator Status Facilities generating over 100 kg (220 lbs) of hazardous waste in a month require an EPA identification number.[5]

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Generation of Waste consult_ehs Consult Institutional EHS Department start->consult_ehs assess_hazards Assess Hazards (Irritant, Harmful) consult_ehs->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste (Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles) waste_type->sharps_waste Sharps containerize_solid Place in Labeled, Lined Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealed Container liquid_waste->containerize_liquid containerize_sharps Place in Puncture-Proof Container sharps_waste->containerize_sharps store_saa Store in Satellite Accumulation Area containerize_solid->store_saa containerize_liquid->store_saa containerize_sharps->store_saa decontaminate Decontaminate Work Area & Glassware store_saa->decontaminate schedule_pickup Schedule Pickup with Licensed Waste Vendor decontaminate->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal decision workflow for this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • National Institutes of Health. PubChem Compound Summary for CID 8082, Piperidine.
  • Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • TCI Chemicals. (2025, January 27). SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Benchchem. Navigating the Safe Disposal of OXS007417: A Procedural Guide.
  • Labsolu. This compound.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

Personal protective equipment for handling 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a pharmacologically active heterocyclic compound, stringent adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of the research environment. The information herein is synthesized from established safety standards and data from structurally related compounds to provide a comprehensive framework for risk mitigation.

Hazard Assessment and Toxidological Profile
  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive.[1][2] The free base, piperidine, is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[1][2] The hydrochloride salt, piperidine hydrochloride, is toxic if swallowed.[3]

  • Heterocyclic Core: Many heterocyclic compounds possess biological activity and can be readily absorbed by the body.[4] As this compound is intended for drug development, it should be treated as a potent, pharmacologically active substance.

  • Hydrochloride Salt: The hydrochloride form can increase water solubility and may pose a risk of generating hydrochloric acid upon contact with water, which is corrosive.

  • Powdered Form: As a solid, the primary routes of exposure are inhalation of dust and dermal contact.

Given these characteristics, this compound must be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and respiratory tract irritation. All laboratory work must be conducted under the assumption of these hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The selection of PPE must be based on a thorough hazard assessment of the specific laboratory operations being performed.[5][6]

Core PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[7][8]Provides a primary barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[7]
Eye Protection Chemical splash goggles with side shields.[9]Protects the eyes from splashes and airborne particles. Standard safety glasses are insufficient.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7][8]Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended due to their absorbency.
Footwear Closed-toe shoes.[9][10]Protects feet from spills and dropped objects.

Task-Specific PPE Enhancements:

TaskAdditional PPERationale
Weighing and Aliquoting Fit-tested N95 respirator or higher.[8]Minimizes the risk of inhaling fine powders, which can become airborne during handling.
Dissolving and Solution Handling Face shield worn over goggles.[10]Provides an additional layer of protection against splashes when working with liquids.
Large-Scale Operations or Potential for Aerosolization Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR).[8]Offers a higher level of respiratory and facial protection in high-risk scenarios.

Experimental Workflow for PPE Donning and Doffing

The following diagrams and protocols outline the correct procedures for putting on and taking off PPE to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning PPE Donning Sequence start Start: Clean Hands gown 1. Don Gown start->gown Ensure full coverage mask 2. Don Respirator/Mask gown->mask Secure ties/straps goggles 3. Don Goggles/Face Shield mask->goggles Ensure proper seal gloves 4. Don Gloves (Inner) goggles->gloves Pull cuffs of gown over inner gloves outer_gloves 5. Don Gloves (Outer) gloves->outer_gloves Pull outer gloves over cuffs end Ready for Work outer_gloves->end

Caption: PPE Donning Sequence.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable gown, ensuring it is tied securely.[7]

  • Respirator/Mask: Don the appropriate respiratory protection, ensuring a proper fit and seal.[8]

  • Eye/Face Protection: Put on chemical splash goggles and, if necessary, a face shield.[10]

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs of the gown over them. Then, don the second pair of gloves over the gown cuffs.[7]

Doffing (Taking Off) PPE Workflow

G cluster_doffing PPE Doffing Sequence start Start: In Designated Area outer_gloves 1. Remove Outer Gloves start->outer_gloves Peel away from body gown_gloves 2. Remove Gown & Inner Gloves outer_gloves->gown_gloves Peel gown and inner gloves off together, turning inside out exit_area Exit Work Area gown_gloves->exit_area goggles 3. Remove Goggles/Face Shield exit_area->goggles Handle by straps mask 4. Remove Respirator/Mask goggles->mask Handle by straps end Wash Hands Thoroughly mask->end

Caption: PPE Doffing Sequence.

Step-by-Step Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Untie the gown. As you remove it, peel it away from your body, turning it inside out. Remove the inner gloves at the same time, trapping them within the gown. Dispose of the gown and gloves in the appropriate hazardous waste container.

  • Exit Work Area: Exit the immediate work area.

  • Goggles/Face Shield: Remove eye and face protection by handling the straps.

  • Respirator/Mask: Remove your respiratory protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]

Operational Plans: From Weighing to Waste

Handling Procedures:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[9][12]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure. Use a disposable weigh boat.

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable solvent, and then decontaminate with a detergent solution. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan:

The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[13]

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[13]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[13] The hydrochloride nature of this compound suggests the waste will be acidic. Neutralization with a suitable base, such as sodium bicarbonate, may be required before disposal, but this should be done with caution and in accordance with your institution's waste management protocols.[14][15]

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste and disposed of accordingly, as they will contain residual material.[16]

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[17]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[17] If irritation occurs, seek medical advice.[17]

  • Eye Contact: Rinse cautiously with water for several minutes.[17] Remove contact lenses if present and easy to do.[17] Continue rinsing and seek immediate medical attention.[17]

  • Ingestion: Rinse the mouth with water.[17] Do not induce vomiting. Seek immediate medical attention.[3]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ISIS Support Laboratories. (2010, May 19). Chemistry Laboratories Safety Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]

  • Reddit. (2024, October 15). Disposing of 32.4% hydrochloric acid. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 1). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.